15(S)-HETE-d8
Description
Properties
CAS No. |
73945-47-8 |
|---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(5E,8E,11E,13E)-15-hydroxyicosa-5,8,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4+,10-8+,11-9+,17-14+ |
InChI Key |
JSFATNQSLKRBCI-NLORQXDXSA-N |
Isomeric SMILES |
CCCCCC(/C=C/C=C/C/C=C/C/C=C/CCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)O |
Synonyms |
15-HETE 15-hydroxy-5,8,11,13-eicosatetraenoic acid 15-hydroxy-5,8,11,13-eicosatetraenoic acid, (S-(E,Z,Z,Z))-isome |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Synthesis of 15(S)-Hydroxyeicosatetraenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from the oxygenation of arachidonic acid. As a key node in the complex network of eicosanoid signaling, 15(S)-HETE and its precursor, 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), are implicated in a diverse array of physiological and pathophysiological processes, including inflammation, cell proliferation, and angiogenesis. This technical guide provides an in-depth overview of the biological synthesis of 15(S)-HETE, detailing the enzymatic pathways, key molecular players, and experimental methodologies for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Core Biosynthetic Pathways of 15(S)-HETE
The biosynthesis of 15(S)-HETE from arachidonic acid is primarily catalyzed by three main classes of enzymes: 15-lipoxygenases, cyclooxygenases, and to a lesser extent, cytochrome P450 monooxygenases. The initial product of these enzymatic reactions is the unstable hydroperoxide, 15(S)-HpETE, which is rapidly reduced to the more stable alcohol, 15(S)-HETE, by cellular peroxidases.
15-Lipoxygenase (15-LOX) Pathway
The predominant route for 15(S)-HETE synthesis is through the action of 15-lipoxygenases (15-LOX). In humans, two main isoforms, ALOX15 (15-LOX-1) and ALOX15B (15-LOX-2), are responsible for the stereospecific insertion of molecular oxygen at the C-15 position of arachidonic acid.
-
ALOX15 (15-LOX-1): This enzyme exhibits dual positional specificity, producing primarily 15(S)-HpETE along with smaller amounts of 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE).[1][2] Human ALOX15 is highly expressed in eosinophils, reticulocytes, and macrophages.[3]
-
ALOX15B (15-LOX-2): In contrast to ALOX15, ALOX15B is a specific 15-lipoxygenase, exclusively converting arachidonic acid to 15(S)-HpETE.[3][4] It is found in tissues such as the prostate, lung, cornea, and skin.[4]
The initial product, 15(S)-HpETE, is highly reactive and is quickly converted to 15(S)-HETE by glutathione peroxidases.[1]
Cyclooxygenase (COX) Pathway
Cyclooxygenase enzymes, COX-1 and COX-2, primarily known for their role in prostaglandin synthesis, can also produce 15-HETE isomers.
-
COX-1 and COX-2: Both isoforms metabolize arachidonic acid to a racemic mixture of 15-HETEs, with the (S)-enantiomer being the major component (~78%).[3]
-
Aspirin-Acetylated COX-2: A significant modification of COX-2 activity occurs upon acetylation by aspirin. This modification redirects the enzyme's catalytic activity to almost exclusively produce 15(R)-HETE from arachidonic acid.[3] This 15(R)-HETE can then be further metabolized by 5-lipoxygenase in a transcellular manner to generate epi-lipoxins, which are potent anti-inflammatory mediators.
Cytochrome P450 (CYP) Pathway
Certain cytochrome P450 enzymes can also hydroxylate arachidonic acid at the C-15 position, although this is generally considered a minor pathway for 15(S)-HETE production compared to the lipoxygenase pathways. CYP-mediated hydroxylation often results in a racemic mixture of 15(R)-HETE and 15(S)-HETE.
Downstream Metabolism of 15(S)-HETE
Once formed, 15(S)-HETE can be further metabolized to other bioactive molecules, including:
-
15-oxo-ETE: 15(S)-HETE can be oxidized to 15-oxo-eicosatetraenoic acid (15-oxo-ETE) by NAD⁺-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[5]
-
Lipoxins: In a transcellular biosynthetic pathway, 15(S)-HpETE produced by a 15-lipoxygenase-containing cell can be transferred to a leukocyte containing 5-lipoxygenase, which then converts it into lipoxins (e.g., lipoxin A₄ and lipoxin B₄), a class of specialized pro-resolving mediators.
Data Presentation
Table 1: Kinetic Parameters of Enzymes in 15(S)-HETE Synthesis
| Enzyme | Organism/Source | Substrate | Product(s) | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Reference(s) |
| 15-Lipoxygenase-1 (ALOX15) | Human (recombinant) | Linoleic Acid | 13-HODE | 3 | 8.4-25 | 2.8-8.3 | [6] |
| Rabbit (recombinant) | Arachidonic Acid | 15(S)-HETE, 12(S)-HETE | 8.1 ± 0.4 | - | - | ||
| Cyclooxygenase-2 (COX-2) | Ovine | Arachidonic Acid | Prostanoids, 11(R)-HETE, 15(S)-HETE | 5.1 ± 0.7 | 312 ± 10 | 61.2 | [7] |
| Cytochrome P450 4F2 (CYP4F2) | Human (recombinant) | Arachidonic Acid | 20-HETE | 24 | 0.123 | 0.005 | |
| Cytochrome P450 4A11 (CYP4A11) | Human (recombinant) | Arachidonic Acid | 20-HETE | 228 | 0.818 | 0.0036 |
Table 2: Cellular Concentrations of 15(S)-HETE
| Cell Type/Tissue | Condition | 15(S)-HETE Concentration | Reference(s) |
| Human Bronchial Epithelial Cells | Stimulated with 30 µM Arachidonic Acid | 258 ± 76 ng / 10⁶ cells | [8] |
| Human Eosinophils | Stimulated with 100 µM Arachidonic Acid | 1111 ± 380 ng / 10⁶ cells | [9] |
| Human Lung Macrophages | Stimulated with LPS (10 ng/mL) for 24h | Increased production observed | [10] |
| Rat Intestinal Epithelial Cells (RIES) | Stimulated with 10 µM Arachidonic Acid (10 min) | ~2x the concentration of PGE₂ | [5] |
| Human Monocytes | IL-4 stimulated, then treated with 50 µM AA | Predominant HETE produced |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Overview of the major biosynthetic pathways of 15(S)-HETE.
Caption: General experimental workflow for the analysis of 15(S)-HETE.
Experimental Protocols
Protocol 1: 15-Lipoxygenase Activity Assay (Spectrophotometric)
This protocol describes a common method for measuring 15-LOX activity by monitoring the formation of the conjugated diene hydroperoxide product from arachidonic acid, which absorbs light at 234 nm.
Materials:
-
Purified 15-lipoxygenase (e.g., recombinant human ALOX15 or soybean lipoxygenase)
-
Arachidonic acid (substrate)
-
Borate buffer (0.1 M, pH 8.5-9.0)
-
Ethanol
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of arachidonic acid in ethanol.
-
For the assay, dilute the stock solution in borate buffer to the desired final concentration (e.g., 10-100 µM). It is important to ensure the final ethanol concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.
-
-
Enzyme Preparation:
-
Dilute the purified 15-lipoxygenase in cold borate buffer to the desired working concentration. Keep the enzyme solution on ice.
-
-
Assay Measurement:
-
Set the spectrophotometer to read absorbance at 234 nm.
-
To a quartz cuvette, add the appropriate volume of borate buffer and substrate solution.
-
Initiate the reaction by adding a small volume of the enzyme solution to the cuvette.
-
Immediately mix the contents by gentle inversion and start recording the absorbance at 234 nm over time (e.g., every 15-30 seconds for 5 minutes).
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
-
Calculation of Activity:
-
Enzyme activity can be calculated using the Beer-Lambert law (A = εbc), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of the hydroperoxide product (approximately 23,000 M⁻¹cm⁻¹ at 234 nm), b is the path length of the cuvette (typically 1 cm), and c is the change in concentration of the product per unit time.
-
Protocol 2: Extraction and Quantification of 15(S)-HETE from Cell Culture Supernatants by LC-MS/MS
This protocol outlines the solid-phase extraction (SPE) of 15(S)-HETE from cell culture media followed by sensitive and specific quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell culture supernatant
-
Internal standard (e.g., 15(S)-HETE-d8)
-
C18 SPE cartridges
-
Methanol, Acetonitrile, Water, Formic acid (all LC-MS grade)
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Collect the cell culture supernatant and centrifuge to remove any cells or debris.
-
Add a known amount of the deuterated internal standard (e.g., this compound) to the supernatant.
-
Acidify the sample to pH ~3.5 with formic acid to ensure the carboxylic acid group of 15(S)-HETE is protonated.
-
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge by washing with methanol followed by water.
-
Load the acidified sample onto the conditioned cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Wash the cartridge with a low percentage of methanol in water (e.g., 15%) to elute very polar compounds.
-
Elute the eicosanoids, including 15(S)-HETE, with methanol or acetonitrile.
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for 15(S)-HETE is m/z 319.2, and a characteristic product ion is monitored (e.g., m/z 175.1). The corresponding transition for the internal standard (this compound, precursor m/z 327.2) is also monitored.
-
-
-
Quantification:
-
Generate a standard curve using known amounts of authentic 15(S)-HETE and a fixed amount of the internal standard.
-
Quantify the amount of 15(S)-HETE in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Protocol 3: Western Blot Analysis of ALOX15 and ALOX15B
This protocol provides a general procedure for the detection of ALOX15 and ALOX15B proteins in cell lysates by Western blotting.
Materials:
-
Cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies specific for ALOX15 and ALOX15B
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (anti-ALOX15 or anti-ALOX15B) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane several times with TBST (Tris-buffered saline with Tween 20) to remove unbound primary antibody.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an appropriate imaging system (e.g., chemiluminescence imager or X-ray film).
-
The intensity of the bands corresponding to ALOX15 or ALOX15B can be quantified using densitometry software. A loading control protein (e.g., β-actin or GAPDH) should be probed on the same blot to normalize for protein loading.
-
Conclusion
The biological synthesis of 15(S)-HETE is a multifaceted process involving several key enzymatic pathways. Understanding these pathways and the factors that regulate them is crucial for elucidating the role of this important lipid mediator in health and disease. The methodologies outlined in this guide provide a foundation for the robust and accurate investigation of 15(S)-HETE biosynthesis and function. As research in this area continues to evolve, a deeper understanding of the intricate regulation of 15(S)-HETE production will undoubtedly open new avenues for therapeutic intervention in a variety of human diseases.
References
- 1. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALOX15 - Wikipedia [en.wikipedia.org]
- 3. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology [frontiersin.org]
- 5. Cyclooxygenase-2-mediated metabolism of arachidonic acid to 15-oxo-eicosatetraenoic acid by rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overexpression, purification and characterization of human recombinant 15-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxygenation by COX-2 (cyclo-oxygenase-2) of 3-HETE (3-hydroxyeicosatetraenoic acid), a fungal mimetic of arachidonic acid, produces a cascade of novel bioactive 3-hydroxyeicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Characterization of Mouse and Human Arachidonic Acid Lipoxygenase 15B (ALOX15B) Orthologs and of Their Mutants Exhibiting Humanized and Murinized Reaction Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 15-Lipoxygenases regulate the production of chemokines in human lung macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
The 15-Lipoxygenase Pathway: A Technical Guide to Arachidonic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the 15-lipoxygenase (15-LOX) pathway and its critical role in the metabolism of arachidonic acid (AA). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed biochemical insights, quantitative data, experimental methodologies, and a discussion of the pathway's therapeutic relevance.
Introduction to the 15-Lipoxygenase Pathway
The metabolism of arachidonic acid, a polyunsaturated omega-6 fatty acid, is a central hub in inflammatory and immune signaling. Three major enzymatic pathways—cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP)—metabolize AA into a diverse array of bioactive lipid mediators known as eicosanoids. The lipoxygenase pathway is particularly significant, leading to the production of leukotrienes, lipoxins, and other signaling molecules.
Within the LOX family, 15-lipoxygenase (15-LOX) plays a multifaceted role. There are two primary isoforms in humans, 15-LOX-1 (encoded by the ALOX15 gene) and 15-LOX-2 (encoded by the ALOX15B gene), which exhibit distinct tissue distribution and substrate specificities.[1] 15-LOX-1 is highly expressed in eosinophils, reticulocytes, and airway epithelial cells, while 15-LOX-2 is found in skin, prostate, and cornea.[1][2] This guide will focus primarily on the 15-LOX-1 pathway, which is a key player in both the generation of pro-inflammatory mediators and the biosynthesis of specialized pro-resolving mediators (SPMs) that actively terminate inflammation.[3] Understanding this pathway is crucial for developing novel therapeutics for a range of inflammatory diseases, cancers, and cardiovascular conditions.
Core Biochemical Pathway and Downstream Metabolites
The central function of 15-LOX-1 is the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids. When acting on arachidonic acid, 15-LOX-1 catalyzes the formation of 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is rapidly reduced to the more stable 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[2] This initial step is the gateway to several downstream signaling cascades.
15(S)-HETE is not merely an endpoint; it serves as a crucial precursor for two important classes of lipid mediators with often opposing functions: the pro-inflammatory eoxins and the anti-inflammatory, pro-resolving lipoxins.
The Eoxin Pathway
In human eosinophils and mast cells, 15-HpETE can be further metabolized to form eoxins.[4][5] This involves the conversion of 15-HpETE to an unstable epoxide intermediate, 14,15-leukotriene A4 (14,15-LTA4), also known as eoxin A4 (EXA4).[4] This epoxide is then conjugated with glutathione to form eoxin C4 (EXC4), which can be sequentially metabolized to eoxin D4 (EXD4) and eoxin E4 (EXE4).[1][4] Eoxins are potent pro-inflammatory mediators, known to increase vascular permeability, a hallmark of inflammation.[5]
The Lipoxin Pathway (Transcellular Biosynthesis)
In contrast to the eoxin pathway, the synthesis of lipoxins often occurs through a process of transcellular biosynthesis, involving the cooperation of different cell types. Lipoxins, such as Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4), are potent anti-inflammatory and pro-resolving mediators.[6][7]
One major route to LXA4 involves the initial action of 15-LOX-1 in cells like epithelial cells to produce 15(S)-HETE from arachidonic acid.[2] This intermediate is then taken up by neighboring leukocytes (e.g., neutrophils) which express 5-lipoxygenase (5-LOX). The 5-LOX enzyme converts 15(S)-HETE into an epoxide intermediate, which is then hydrolyzed to form LXA4 and LXB4.[6] This sequential action of two different lipoxygenases is a classic example of intercellular communication in the regulation of inflammation.
Quantitative Data
A quantitative understanding of enzyme kinetics, substrate preference, and inhibitor potency is essential for drug development targeting the 15-LOX pathway.
Enzyme Kinetics and Substrate Specificity
Human 15-LOX-1 can metabolize several polyunsaturated fatty acids. While arachidonic acid is a key substrate in inflammatory signaling, 15-LOX-1 often shows a preference for linoleic acid.[8] The kinetic parameters can vary depending on the experimental conditions and the source of the enzyme.
| Enzyme | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | Catalytic Efficiency (V_max_/K_m_) |
| Human 15-LOX-1 | Arachidonic Acid | ~2.2 mM (extracted) | ~140 (extracted) | - |
| Human 15-LOX-1 | Linoleic Acid | ~2.7 mM (extracted) | ~135 (extracted) | - |
| Soybean LOX-1 | Linoleic Acid | 20.7 | 8.3 | 0.40 |
Note: Kinetic values for human 15-LOX-1 are derived from extracted enzyme preparations and may differ from recombinant enzyme studies.[9] Data for Soybean LOX-1 is provided for comparison.[4]
Inhibitors of 15-Lipoxygenase
The development of potent and selective 15-LOX inhibitors is an active area of research. A variety of compounds, from natural flavonoids to synthetic molecules, have been identified.
| Inhibitor | Type | IC_50_ (µM) | Source Organism/Enzyme | Reference |
| Quercetin | Flavonoid | 68 ± 5 | Soybean 15-LOX | [10] |
| 3,5,6,7,3',4'-Hexamethoxyflavone | Flavonoid | 49 ± 5 | Soybean 15-LOX | [10] |
| PD-146176 | Synthetic | - | Human 15-LOX-1 | [11] |
| Zileuton | Synthetic (5-LOX selective) | - | Human 5-LOX | [11] |
| Compound 24 (imidazo[2,1-b]thiazole) | Synthetic | 11.5 | 15-LOX | [12] |
| Indolebutyric acid (IBA) | Synthetic | 17.82 | LOX | [12] |
| Compound 7c | Synthetic | 4.61 ± 3.21 | Soybean 15-LOX | [13] |
Experimental Protocols
Reproducible and standardized methodologies are paramount for studying the 15-LOX pathway. Below are detailed protocols for two key experimental procedures.
Spectrophotometric Assay for 15-Lipoxygenase Activity
This assay measures 15-LOX activity by monitoring the formation of a conjugated diene hydroperoxide product, which absorbs light at 234 nm.[3][14]
Principle: Lipoxygenases convert the cis,cis-1,4-pentadiene structure in polyunsaturated fatty acids into a hydroperoxide with a conjugated cis,trans-diene system, which has a characteristic UV absorbance maximum at 234 nm. The rate of increase in absorbance is directly proportional to the enzyme activity.
Materials:
-
15-Lipoxygenase (e.g., from soybean, Sigma-Aldrich, or recombinant human 15-LOX-1)
-
Linoleic acid or Arachidonic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
Ethanol
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Substrate Solution (250 µM Linoleic Acid): Mix 10 µL of linoleic acid with 30 µL of ethanol. Add this mixture to 120 mL of 0.2 M borate buffer. This solution should be prepared fresh daily.[11]
-
Enzyme Solution (e.g., 400 U/mL): Dissolve 15-LOX in cold 0.2 M borate buffer to a suitable stock concentration. Just before the assay, dilute the stock solution with cold borate buffer to the desired working concentration. Keep the enzyme solution on ice.[11]
-
Inhibitor Stock Solutions: Dissolve test compounds in DMSO to create concentrated stock solutions.
-
-
Assay Protocol:
-
Set the spectrophotometer to read absorbance at 234 nm and maintain a constant temperature (e.g., 25°C).
-
Blank: In a quartz cuvette, add 487.5 µL of borate buffer and 12.5 µL of DMSO. Use this to zero the spectrophotometer.[11]
-
Control (No Inhibitor): In a separate cuvette, mix 487.5 µL of the enzyme solution with 12.5 µL of DMSO.
-
Inhibitor Sample: In a separate cuvette, mix 487.5 µL of the enzyme solution with 12.5 µL of the inhibitor solution in DMSO. Pre-incubate for a defined period (e.g., 5 minutes) at room temperature.[3]
-
Initiate Reaction: To the control and inhibitor cuvettes, rapidly add 500 µL of the substrate solution and mix by inversion.
-
Data Acquisition: Immediately begin recording the absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for 5 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC_50_ value.
-
Quantification of 15(S)-HETE by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a highly sensitive and specific method for the quantification of 15(S)-HETE and other eicosanoids in complex biological matrices.[15]
Principle: This method involves the extraction of lipids from a biological sample, chromatographic separation of the analytes using high-performance liquid chromatography (HPLC), and detection and quantification using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.
Experimental Workflow:
Materials:
-
Biological sample (plasma, serum, cell culture media, etc.)
-
Internal Standard (IS): e.g., this compound
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
HPLC-grade solvents: Methanol, Acetonitrile, Water, Hexane, Acetic Acid
-
HPLC system coupled to a tandem mass spectrometer
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Pipette 200 µL of the biological sample into a glass test tube.[15]
-
Add 10 µL of the internal standard solution (e.g., this compound).[15]
-
Acidify the sample, for example, by adding a solution of 10% v/v acetic acid.[15]
-
Perform liquid-liquid extraction with a solvent like hexane, vortex, and centrifuge.[15]
-
Condition an SPE cartridge with methanol followed by water.
-
Load the aqueous layer of the extracted sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of methanol (e.g., 10%) to remove impurities.[15]
-
Elute the analytes with 100% methanol.[15]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small volume of the initial mobile phase (e.g., 100 µL).
-
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).[15]
-
Mobile Phase A: 0.1% acetic acid in water.[15]
-
Mobile Phase B: 0.1% acetic acid in acetonitrile:methanol (90:10 v/v).[15]
-
Gradient Elution: Develop a gradient to separate 15(S)-HETE from other lipids.
-
Flow Rate: 0.3 mL/min.[15]
-
Injection Volume: 10 µL.[15]
-
Mass Spectrometry: Operate in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 15(S)-HETE (e.g., m/z 319 -> 175) and the internal standard (e.g., this compound).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 15(S)-HETE.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the amount of 15(S)-HETE in the sample by interpolating from the standard curve.
-
Biological Roles and Therapeutic Relevance
The 15-LOX pathway is a critical regulator of inflammation and has been implicated in a wide range of human diseases, making it a highly attractive target for therapeutic intervention.
-
Inflammation: The pathway has a dual role. It produces pro-inflammatory eoxins but also initiates the synthesis of anti-inflammatory and pro-resolving lipoxins.[3][5] This "lipoxin switch" is a key process in the resolution of inflammation. Dysregulation of this balance can lead to chronic inflammatory conditions.
-
Cancer: The role of 15-LOX in cancer is complex and appears to be context-dependent. In some cancers, such as colorectal cancer, 15-LOX-1 expression is often downregulated, and its re-expression can suppress tumor growth.[3] In other malignancies, 15-LOX activity has been associated with tumor progression.
-
Asthma and Allergic Diseases: 15-LOX-1 is highly expressed in the eosinophils and epithelial cells of asthmatic airways.[5] Its products, including 15-HETE and eoxins, are implicated in the pathophysiology of asthma by promoting inflammation and airway hyperresponsiveness.[5]
-
Cardiovascular Disease: 15-LOX and its products have been found in atherosclerotic lesions, where they may contribute to the oxidation of low-density lipoprotein (LDL) and the formation of foam cells, key events in atherogenesis.
-
Drug Development: The multifaceted nature of the 15-LOX pathway presents both challenges and opportunities for drug development. Selective inhibitors of 15-LOX are being investigated as anti-inflammatory agents.[12] Conversely, strategies to activate the 15-LOX pathway to promote the production of pro-resolving lipoxins are also being explored as a novel approach to treat inflammatory diseases.
Conclusion
The 15-lipoxygenase pathway of arachidonic acid metabolism is a complex and finely regulated system with profound implications for human health and disease. Its ability to generate both pro-inflammatory and pro-resolving lipid mediators places it at a critical juncture in the inflammatory response. For researchers and drug developers, a deep, quantitative, and methodological understanding of this pathway is essential. The development of specific modulators of 15-LOX activity holds significant promise for the creation of new classes of therapeutics to treat a wide spectrum of inflammatory disorders, cancers, and cardiovascular diseases. Continued research into the intricate signaling networks governed by 15-LOX products will undoubtedly unveil further opportunities for therapeutic intervention.
References
- 1. Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALOX15 arachidonate 15-lipoxygenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 5. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of 12/15-lipoxygenase metabolism of EPA and DHA with special attention to authentication of docosatrienes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How Can Linoleic Acid Be the Preferential Substrate of the Enzyme 15-Lipoxygenase-1? A QM/MM Approach. | Semantic Scholar [semanticscholar.org]
- 11. Activity-Based Probes for 15-lipoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
- 13. iris.unina.it [iris.unina.it]
- 14. Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physiological Functions of 15(S)-HETE Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
15(S)-Hydroxyeicosatetraenoic acid [15(S)-HETE] is a bioactive lipid mediator derived from the metabolism of arachidonic acid by 15-lipoxygenase (15-LOX) and cyclooxygenase enzymes. As a key signaling molecule, 15(S)-HETE and its downstream metabolites, including 15-oxo-ETE, lipoxins, and eoxins, are implicated in a myriad of physiological and pathological processes. This technical guide provides a comprehensive overview of the synthesis, metabolism, and diverse physiological functions of 15(S)-HETE and its derivatives. It details their roles in inflammation, cancer biology, angiogenesis, and the cardiovascular and pulmonary systems. Special emphasis is placed on the underlying signaling pathways, including the activation of G protein-coupled receptors and nuclear receptors. This document also serves as a practical resource by providing detailed experimental protocols for the quantification and functional characterization of these eicosanoids, alongside a compilation of relevant quantitative data to support further research and drug development endeavors.
Introduction
Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. Among these, the hydroxyeicosatetraenoic acids (HETEs) have emerged as critical regulators of cellular function. 15(S)-HETE, a major product of the 15-lipoxygenase pathway, has garnered significant attention for its multifaceted roles in health and disease. This guide will explore the synthesis of 15(S)-HETE and its subsequent conversion into a range of biologically active metabolites, each with distinct physiological effects.
Biosynthesis and Metabolism of 15(S)-HETE
The generation of 15(S)-HETE is the initial step in a cascade that produces a variety of signaling molecules.
Synthesis of 15(S)-HETE
Arachidonic acid, released from the cell membrane by phospholipase A2, is converted to 15(S)-hydroperoxyeicosatetraenoic acid [15(S)-HpETE] by 15-lipoxygenase-1 (15-LOX-1) and 15-lipoxygenase-2 (15-LOX-2). 15(S)-HpETE is then rapidly reduced to the more stable 15(S)-HETE by cellular peroxidases.
The Indispensable Role of Deuterated Lipid Standards: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of lipidomics and drug development, the precise and accurate quantification of lipids is paramount. This technical guide delves into the discovery and profound significance of deuterated lipid standards, providing an in-depth exploration of their application, supported by detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.
The Dawn of a Quantitative Era: Discovery and Significance
The advent of mass spectrometry (MS) revolutionized lipid analysis, yet achieving accurate quantification remained a formidable challenge due to variations in sample preparation, matrix effects, and instrument response. The introduction of stable isotope-labeled internal standards, particularly deuterated lipids, marked a pivotal moment in overcoming these hurdles. In these standards, one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This subtle alteration in mass does not significantly change the physicochemical properties of the lipid, allowing it to behave almost identically to its endogenous counterpart throughout the analytical workflow.[1]
The core principle behind their use lies in isotope dilution mass spectrometry . A known quantity of a deuterated lipid standard is spiked into a biological sample at the earliest stage of preparation. Because the deuterated standard and the endogenous analyte experience similar losses during extraction and ionization, the ratio of their signals in the mass spectrometer provides a highly accurate measure of the endogenous lipid's concentration. This approach significantly enhances the precision and reliability of lipid quantification.
Beyond quantification, deuterated lipids have proven invaluable as metabolic tracers to elucidate complex lipid metabolic pathways in vivo. By administering deuterated fatty acids or cholesterol, researchers can track their incorporation into various lipid species and measure rates of synthesis, turnover, and interconversion.[2][3][4] Furthermore, the "kinetic isotope effect," where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, has opened new therapeutic avenues. Site-specifically deuterated polyunsaturated fatty acids (PUFAs) exhibit increased resistance to oxidative damage, a key factor in various pathologies, making them promising drug candidates for neurodegenerative diseases and other conditions linked to oxidative stress.[5][6][7][8]
Quantitative Data Presentation
The following tables summarize representative quantitative data obtained using deuterated lipid standards in various applications.
Table 1: Quantification of Free Fatty Acids in Human Plasma
| Fatty Acid | Abbreviation | Concentration (µg/mL) ± SD | Deuterated Standard Used |
| Palmitic Acid | C16:0 | 250.7 ± 18.4 | Palmitic Acid-d3 |
| Stearic Acid | C18:0 | 120.1 ± 9.5 | Stearic Acid-d3 |
| Oleic Acid | C18:1 | 350.9 ± 25.6 | Oleic Acid-d2 |
| Linoleic Acid | C18:2 | 180.5 ± 15.3 | Linoleic Acid-d4 |
| Arachidonic Acid | C20:4 | 80.2 ± 7.1 | Arachidonic Acid-d8 |
| Eicosapentaenoic Acid | C20:5 | 5.8 ± 0.6 | Eicosapentaenoic Acid-d5 |
| Docosahexaenoic Acid | C22:6 | 30.4 ± 2.9 | Docosahexaenoic Acid-d5 |
Table 2: Therapeutic Effect of Deuterated Linoleic Acid on Lipid Peroxidation Markers in a Mouse Model of Huntington's Disease
| Marker | Treatment Group | Concentration (ng/mg tissue) ± SEM | Percentage Reduction |
| F2-Isoprostanes | H-PUFA (Control) | 1.25 ± 0.15 | - |
| F2-Isoprostanes | D-PUFA (Deuterated) | 0.25 ± 0.05 | ~80%[7] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing deuterated lipid standards.
Lipid Extraction using the Bligh & Dyer Method
This protocol is suitable for lipid extraction from biological fluids and tissues.[9][10][11][12][13]
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Deuterated lipid internal standard mix (in a suitable solvent)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Pasteur pipettes
Procedure:
-
Sample Preparation: To 1 mL of aqueous sample (e.g., plasma, tissue homogenate) in a glass centrifuge tube, add a known amount of the deuterated lipid internal standard mix.
-
Monophasic Mixture Formation: Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture to the sample.
-
Vortexing: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and cell lysis.
-
Phase Separation Induction: Add 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL of deionized water and vortex for another 30 seconds.
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to facilitate phase separation. Two distinct layers will form: an upper aqueous (methanol/water) layer and a lower organic (chloroform) layer containing the lipids. A protein disk may be visible at the interface.
-
Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube. Be cautious not to disturb the protein interface.
-
Solvent Evaporation: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas or using a centrifugal evaporator.
-
Storage: The dried lipid extract can be stored at -80°C under an inert atmosphere (e.g., argon) until further analysis.
Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, fatty acids are typically converted to their more volatile methyl ester derivatives.[14][15][16][17]
Materials:
-
Dried lipid extract
-
14% Boron trifluoride in methanol (BF3-methanol)
-
Hexane (HPLC grade)
-
Saturated sodium chloride solution
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Reconstitution: Reconstitute the dried lipid extract in 1 mL of methanol.
-
Methylation: Add 1 mL of 14% BF3-methanol to the sample.
-
Incubation: Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.
-
Cooling: Allow the tube to cool to room temperature.
-
FAME Extraction: Add 1 mL of hexane and 1 mL of saturated sodium chloride solution. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Collection: Carefully transfer the upper hexane layer, containing the FAMEs, to a new glass vial.
-
Drying and Reconstitution: Evaporate the hexane under a gentle stream of nitrogen and reconstitute the FAMEs in a small, known volume of hexane (e.g., 50 µL) for GC-MS analysis.
LC-MS/MS Analysis of Lipids
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of a wide range of lipid classes without the need for derivatization.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example for Fatty Acids):
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient from, for example, 30% B to 100% B over 15 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI for fatty acids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each analyte and its corresponding deuterated internal standard.
Table 3: Example MRM Transitions for Fatty Acids and their Deuterated Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Linoleic Acid | 279.2 | 279.2 |
| Linoleic Acid-d4 | 283.2 | 283.2 |
| Arachidonic Acid | 303.2 | 259.2 |
| Arachidonic Acid-d8 | 311.2 | 267.2 |
Data Analysis:
-
Integrate the peak areas for the endogenous lipid and the corresponding deuterated internal standard.
-
Calculate the peak area ratio (endogenous analyte / internal standard).
-
Generate a calibration curve by plotting the peak area ratio against the concentration of a series of calibration standards.
-
Determine the concentration of the endogenous lipid in the sample by interpolating its peak area ratio on the calibration curve.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the use of deuterated lipid standards.
Caption: General experimental workflow for lipid quantification using deuterated standards.
Caption: Mechanism of action of deuterated PUFAs in preventing lipid peroxidation.
Conclusion
Deuterated lipid standards have become an indispensable tool in modern lipid research and drug development. Their ability to enable accurate quantification, trace metabolic pathways, and act as novel therapeutic agents provides researchers with a powerful and versatile platform to unravel the complexities of lipid biology. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for scientists aiming to harness the full potential of these remarkable molecules in their pursuit of scientific discovery.
References
- 1. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Human cholesterol synthesis measurement using deuterated water. Theoretical and procedural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biojiva.com [biojiva.com]
- 8. Isotope effect on lipid peroxidation - Wikipedia [en.wikipedia.org]
- 9. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 10. tabaslab.com [tabaslab.com]
- 11. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 12. biochem.wustl.edu [biochem.wustl.edu]
- 13. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 15. gcms.cz [gcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
An In-depth Technical Guide to 15(S)-HETE-d8: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 15(S)-HETE-d8, a deuterated analog of the biologically active eicosanoid 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). This document details its chemical structure, physicochemical properties, and its primary application as an internal standard in quantitative analytical methods. Furthermore, it contextualizes its use by exploring the biosynthesis, metabolism, and signaling pathways of its non-deuterated counterpart, 15(S)-HETE.
Chemical Structure and Physicochemical Properties
This compound is a synthetically modified version of 15(S)-HETE where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling renders it an ideal internal standard for mass spectrometry-based quantification of endogenous 15(S)-HETE, as it is chemically identical to the analyte but distinguishable by its higher mass.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | 15(S)-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic-5,6,8,9,11,12,14,15-d8 acid | [1][2] |
| Synonyms | 15(S)-Hydroxyeicosatetraenoic Acid-d8 | [1][2] |
| CAS Number | 84807-87-4 | [1][2] |
| Molecular Formula | C₂₀H₂₄D₈O₃ | [1][2] |
| Molecular Weight | 328.5 g/mol | [1][2] |
| Purity | ≥99% deuterated forms (d₁-d₈) | [1][2] |
| Formulation | Typically supplied as a solution in acetonitrile or ethanol. | [1][2] |
| λmax | 236 nm | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| 0.1 M Na₂CO₃ | 2 mg/ml | [2][3] |
| DMF | Miscible | [2][3] |
| DMSO | Miscible | [2][3] |
| Ethanol | Miscible | [2][3] |
| PBS (pH 7.2) | 0.8 mg/ml | [2][3] |
Biological Context: The Role of 15(S)-HETE
To appreciate the utility of this compound, it is crucial to understand the biological significance of its non-deuterated analog, 15(S)-HETE. 15(S)-HETE is a major metabolite of arachidonic acid, produced through the action of the 15-lipoxygenase (15-LOX) enzyme.[4][5] It is a potent signaling molecule involved in a variety of physiological and pathological processes.
Biosynthesis and Metabolism of 15(S)-HETE
The biosynthesis of 15(S)-HETE is a critical step in the complex network of eicosanoid signaling. The pathway begins with the release of arachidonic acid from the cell membrane and culminates in the production of various bioactive lipids.
Caption: Biosynthesis and metabolism of 15(S)-HETE.
Signaling Pathways of 15(S)-HETE
15(S)-HETE exerts its biological effects by modulating several intracellular signaling cascades. These pathways are implicated in processes such as cell proliferation, inflammation, and angiogenesis.
Caption: Key signaling pathways modulated by 15(S)-HETE.
Experimental Protocols: Quantification of 15(S)-HETE using this compound
The primary application of this compound is as an internal standard for the accurate quantification of 15(S)-HETE in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation and Extraction
This protocol outlines a general procedure for the extraction of eicosanoids from biological matrices.
Caption: Workflow for eicosanoid extraction from biological samples.
Detailed Protocol for Solid Phase Extraction (SPE):
-
Sample Acidification: Acidify the biological sample to a pH of approximately 3.5 with a suitable acid (e.g., 2M hydrochloric acid) to ensure that the carboxylic acid moiety of the eicosanoids is protonated.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with methanol and then with water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-percentage organic solvent solution (e.g., 15% ethanol in water) to remove polar impurities. A subsequent wash with a non-polar solvent like hexane can remove neutral lipids.[4]
-
Elution: Elute the eicosanoids, including 15(S)-HETE and this compound, with an organic solvent such as ethyl acetate or methanol.[4]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following table summarizes typical parameters for the quantification of 15(S)-HETE using this compound as an internal standard.
Table 3: Typical LC-MS/MS Parameters for 15(S)-HETE Analysis
| Parameter | Typical Value/Condition | Reference |
| LC Column | C18 reversed-phase column | [6] |
| Mobile Phase A | Water with 0.1% formic acid | [6] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | [6] |
| Gradient | A gradient from a lower to a higher percentage of mobile phase B is typically used for separation. | [6] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | [6] |
| MS/MS Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | [7] |
| SRM Transition for 15(S)-HETE | Precursor Ion (m/z): 319.2Product Ion (m/z): 115.1, 219.2 | [8] |
| SRM Transition for this compound | Precursor Ion (m/z): 327.2Product Ion (m/z): 182.0 | [4] |
Note: Specific mass transitions and chromatographic conditions may vary depending on the instrument and the specific analytical method being employed.[4]
Conclusion
This compound is an indispensable tool for researchers in the field of lipidomics and eicosanoid biology. Its chemical and physical properties are nearly identical to its endogenous counterpart, 15(S)-HETE, with the key distinction of a higher mass due to deuterium labeling. This property allows for its use as an internal standard, enabling the precise and accurate quantification of 15(S)-HETE in complex biological matrices. A thorough understanding of the biological roles and signaling pathways of 15(S)-HETE is essential for interpreting the quantitative data obtained using this compound, thereby providing valuable insights into a wide range of physiological and disease processes.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | CAS 84807-87-4 | Cayman Chemical | Biomol.com [biomol.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotopic internal standard correction for quantitative analysis of hydroxyeicosatetraenoic acids (HETEs) in serum by on-line SPE-LC-MS/MS in selected reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 15-Hete | C20H32O3 | CID 9966861 - PubChem [pubchem.ncbi.nlm.nih.gov]
15(S)-HETE Signaling in Cellular Processes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from the oxygenation of arachidonic acid by the enzyme 15-lipoxygenase (15-LOX). Once considered merely a metabolic byproduct, 15(S)-HETE is now recognized as a critical signaling molecule involved in a diverse array of cellular processes. Its roles in inflammation, cell proliferation, migration, apoptosis, and angiogenesis are complex and often cell-type dependent, implicating it in the pathophysiology of numerous diseases, including cancer and inflammatory disorders. This technical guide provides a comprehensive overview of 15(S)-HETE signaling, detailing its synthesis and metabolism, receptor interactions, and downstream cellular effects. We present a compilation of quantitative data, detailed experimental protocols for studying its function, and visual representations of its key signaling pathways to serve as a valuable resource for researchers and professionals in drug development.
Introduction
Eicosanoids, a class of signaling molecules derived from the metabolism of polyunsaturated fatty acids, are pivotal regulators of cellular function in both health and disease. Among these, 15(S)-HETE has emerged as a significant player with pleiotropic effects. Its synthesis is primarily catalyzed by 15-LOX-1 and 15-LOX-2, which are expressed in various cell types, including epithelial cells, eosinophils, and reticulocytes.[1] The biological activities of 15(S)-HETE are multifaceted, ranging from pro-inflammatory to anti-inflammatory, and from pro-tumorigenic to anti-tumorigenic, depending on the cellular context and the expression of its downstream effectors.[1] This guide aims to provide a detailed technical understanding of 15(S)-HETE's core signaling mechanisms.
Synthesis and Metabolism of 15(S)-HETE
15(S)-HETE is synthesized from arachidonic acid through a series of enzymatic reactions. The initial and rate-limiting step is the introduction of a hydroperoxy group at the C-15 position of arachidonic acid by 15-lipoxygenases (15-LOX-1 or 15-LOX-2), forming 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[2] This unstable intermediate is rapidly reduced to the more stable 15(S)-HETE by cellular peroxidases.[2]
Further metabolism of 15(S)-HETE can lead to the formation of other bioactive lipids. For instance, 15(S)-HETE can be oxidized by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to its keto analog, 15-oxo-ETE.[2]
Figure 1: Biosynthesis and metabolism of 15(S)-HETE.
Receptors and Downstream Signaling Pathways
15(S)-HETE exerts its biological effects through interaction with various receptors and downstream signaling molecules. The primary mediators of 15(S)-HETE signaling identified to date include Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), the Leukotriene B4 Receptor 2 (BLT2), and potentially the G protein-coupled receptor 31 (GPR31).
PPARγ Signaling
15(S)-HETE can function as an endogenous ligand for PPARγ, a nuclear receptor that regulates gene expression involved in cell differentiation, apoptosis, and lipid metabolism.[1][3] Activation of PPARγ by 15(S)-HETE has been shown to inhibit cell proliferation and induce apoptosis in several cancer cell lines, including non-small cell lung cancer and prostate cancer cells.[3]
Figure 2: 15(S)-HETE signaling through the PPARγ pathway.
G Protein-Coupled Receptor Signaling (BLT2 and GPR31)
15(S)-HETE can also signal through G protein-coupled receptors (GPCRs). It has been shown to bind to the low-affinity leukotriene B4 receptor, BLT2.[4] The functional consequences of this interaction are still under investigation but may contribute to inflammatory responses.
While GPR31 is primarily recognized as a high-affinity receptor for the related lipid mediator 12(S)-HETE, 15(S)-HETE can also bind to and activate this receptor, albeit with lower affinity.[5][6] Activation of GPR31 can lead to the stimulation of the MEK-ERK1/2 and NFκB signaling pathways, which are involved in cell proliferation and survival.[5]
Figure 3: 15(S)-HETE signaling via G protein-coupled receptors.
STAT3 Signaling
In some cellular contexts, such as lung adenocarcinoma, 15(S)-HETE has been shown to promote cell proliferation and migration by activating the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This can lead to the increased expression of genes involved in cell cycle progression.
Quantitative Data on 15(S)-HETE Signaling
The following tables summarize key quantitative data related to the binding affinities and functional effects of 15(S)-HETE.
| Parameter | Receptor/Enzyme | Cell Line/System | Value | Reference |
| Binding Affinity (Kd) | 15-HETE Binding Sites | Rat Basophilic Leukemia (RBL-1) cell membranes | 460 ± 160 nM | [7] |
| Functional Activity (EC50) | GPR31 Activation (GTPγS binding) | CHO cells transfected with GPR31 | 42 nM | [5] |
| Inhibitory Activity (IC50) | 5-Lipoxygenase | RBL-1 cell homogenates | 7.7 µM | [7] |
| Inhibitory Activity (IC50) | PC3 Cell Proliferation | PC3 prostate cancer cells | 30 µM | [3] |
Table 1: Binding Affinities and Functional Activities of 15(S)-HETE.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the cellular effects of 15(S)-HETE.
General Experimental Workflow
A typical workflow for studying the effects of 15(S)-HETE involves several key steps, from cell culture and treatment to data acquisition and analysis.
Figure 4: General experimental workflow for studying 15(S)-HETE effects.
Transwell Cell Migration Assay
This assay is used to quantify the migratory response of cells to 15(S)-HETE.[8]
Materials:
-
24-well plates with 8.0 µm pore size Transwell® inserts
-
Cell culture medium (serum-free or low serum)
-
15(S)-HETE stock solution (in ethanol or DMSO)
-
Vehicle control (ethanol or DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest cells and resuspend in serum-free or low-serum medium at a desired concentration (e.g., 1 x 10^5 cells/mL).
-
Assay Setup: Add 600 µL of medium containing the desired concentration of 15(S)-HETE or vehicle control to the lower chamber of the 24-well plate.
-
Carefully place the Transwell® insert into the well, avoiding air bubbles.
-
Add 200 µL of the cell suspension to the upper chamber of the insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (e.g., 2.5 to 24 hours).[9]
-
Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with fixation solution for 15 minutes.
-
Wash the membrane with PBS and then stain with crystal violet solution for 30 minutes.
-
Quantification: Gently wash the membrane to remove excess stain. Allow the membrane to dry.
-
Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the dye can be eluted and the absorbance measured.
PPARγ Luciferase Reporter Assay
This assay determines if 15(S)-HETE activates PPARγ-dependent gene transcription.[10]
Materials:
-
Suitable cell line (e.g., PC3)
-
PPARγ expression vector
-
Luciferase reporter plasmid with a PPAR response element (PPRE)
-
Transfection reagent
-
15(S)-HETE stock solution
-
Known PPARγ agonist (e.g., Rosiglitazone) as a positive control
-
Luciferase assay kit
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Seed cells in a 24-well plate to reach 70-80% confluency.
-
Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A control vector (e.g., β-galactosidase) can be co-transfected for normalization.
-
Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of 15(S)-HETE, vehicle control, or a positive control.
-
Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial kit according to the manufacturer's instructions.
-
Normalize the luciferase activity to the internal control.
-
Data Analysis: Express the results as fold induction over the vehicle control.
Western Blot for STAT3 Phosphorylation
This method is used to detect the activation of the STAT3 signaling pathway by 15(S)-HETE.[1][11]
Materials:
-
Cell culture reagents
-
15(S)-HETE stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3 and anti-total-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells and treat with 15(S)-HETE for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Denature protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH) for normalization.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the pro- or anti-angiogenic effects of 15(S)-HETE.[10][12]
Materials:
-
Matrigel
-
96-well plate
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Serum-free or low-serum medium
-
15(S)-HETE stock solution
-
Vehicle control
-
Positive control (e.g., VEGF)
-
Microscope with a camera
-
Image analysis software
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding and Treatment: Harvest HUVECs and resuspend them in serum-free or low-serum medium.
-
Seed the HUVECs onto the Matrigel-coated wells.
-
Treat the cells with different concentrations of 15(S)-HETE, vehicle control, and a positive control.
-
Incubation and Visualization: Incubate the plate at 37°C for 4-18 hours.
-
Monitor the formation of tube-like structures using a microscope.
-
Quantification: Capture images of the tube networks.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of apoptotic and necrotic cells following treatment with 15(S)-HETE.[13][14][15]
Materials:
-
Cell culture reagents
-
15(S)-HETE stock solution
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with 15(S)-HETE for the desired duration. Include an untreated control.
-
Cell Collection: Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples immediately on a flow cytometer.
-
Data Analysis: Use appropriate controls to set up compensation and quadrants. Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
15(S)-HETE is a pleiotropic lipid mediator with complex and context-dependent roles in cellular signaling. Its ability to interact with multiple receptors and modulate diverse downstream pathways, including PPARγ, GPCRs, and STAT3, underscores its significance in cellular homeostasis and disease. The intricate nature of 15(S)-HETE signaling presents both challenges and opportunities for therapeutic intervention. A thorough understanding of its mechanisms of action, facilitated by the quantitative data and detailed experimental protocols provided in this guide, is essential for the development of novel therapeutic strategies targeting this important signaling molecule. Further research is warranted to fully elucidate the receptor-specific signaling cascades and the cell-type-specific responses to 15(S)-HETE, which will ultimately pave the way for more targeted and effective treatments for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GPR31 - Wikipedia [en.wikipedia.org]
- 6. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of specific subcellular 15-hydroxyeicosatetraenoic acid (15-HETE) binding sites on rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Dichotomous Role of 15(S)-HETE in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the enzyme 15-lipoxygenase (15-LOX). The role of 15(S)-HETE in cancer is complex and often appears contradictory, with studies demonstrating both pro-proliferative and anti-proliferative effects. This dichotomy is largely dependent on the specific 15-LOX isoform expressed (15-LOX-1 or 15-LOX-2), the cancer type, and the cellular context. This technical guide provides an in-depth overview of the current understanding of 15(S)-HETE's role in cancer cell proliferation, detailing the signaling pathways involved, summarizing key quantitative data, and providing experimental protocols for its study.
The Dual Nature of 15-LOX Enzymes and 15(S)-HETE Production
There are two primary isoforms of 15-lipoxygenase: 15-LOX-1 and 15-LOX-2. These enzymes exhibit different substrate preferences and are differentially expressed in normal and cancerous tissues, which is a key factor in the divergent effects of their metabolic products.[1]
-
15-LOX-1: Preferentially metabolizes linoleic acid to 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) and, to a lesser extent, arachidonic acid to 15(S)-HETE.[1] Its expression is often upregulated in certain cancers, such as some forms of prostate and colorectal cancer, and is associated with a pro-proliferative phenotype.[2]
-
15-LOX-2: Primarily metabolizes arachidonic acid to produce 15(S)-HETE.[1] In contrast to 15-LOX-1, 15-LOX-2 expression is often reduced or lost in several cancers, including prostate, lung, and esophageal cancer, suggesting a tumor-suppressive role.[3]
This differential expression and substrate preference mean that the observed effect of 15(S)-HETE can be influenced by the predominant 15-LOX isoform in a particular cancer.
Signaling Pathways Modulated by 15(S)-HETE in Cancer Cell Proliferation
15(S)-HETE exerts its effects on cancer cell proliferation by modulating several key signaling pathways. The primary pathways implicated are the STAT3, PI3K/Akt/mTOR, and PPARγ pathways.
Pro-Proliferative Signaling: The STAT3 Pathway
In some cancer types, such as lung adenocarcinoma, 15(S)-HETE has been shown to promote cell proliferation and metastasis through the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[4][5] Under hypoxic conditions, an increase in 15-LOX-2 expression and subsequent 15(S)-HETE production can lead to the phosphorylation of STAT3.[5] Phosphorylated STAT3 (p-STAT3) then dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes involved in cell proliferation, such as PCNA, cyclin A, and cyclin D.[5]
Pro-Proliferative Signaling: The PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and survival.[6][7] In hepatocellular carcinoma, 15-lipoxygenase-1 (15-LOX-1) and its metabolite 15(S)-HETE have been shown to promote cancer cell growth and prevent apoptosis by activating this pathway.[8] 15(S)-HETE can lead to the phosphorylation and activation of Akt, which in turn can phosphorylate and activate mTOR.[8] Activated mTOR promotes protein synthesis and cell proliferation. Furthermore, activated Akt can enhance the interaction with heat shock protein 90 (HSP90), which further contributes to cell survival and proliferation.[8]
Anti-Proliferative Signaling: The PPARγ Pathway
In contrast to its pro-proliferative roles, 15(S)-HETE can also act as an endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that can inhibit cell growth and induce apoptosis.[9][10][11] This anti-proliferative effect is often associated with the activity of 15-LOX-2.[12] In cancers such as prostate and colorectal cancer, where 15-LOX-2 expression is often downregulated, the resulting decrease in 15(S)-HETE levels may contribute to tumor progression.[9][12] When present, 15(S)-HETE can bind to and activate PPARγ, leading to the transcription of genes that inhibit proliferation and promote apoptosis, such as the TGF-beta-inducible early gene (TIEG), and a decrease in anti-apoptotic proteins like Bcl-2.[9]
Quantitative Data on the Effects of 15(S)-HETE on Cancer Cell Proliferation
The following tables summarize quantitative data from various studies on the effects of 15(S)-HETE on the proliferation of different cancer cell lines.
| Cancer Type | Cell Line | 15(S)-HETE Concentration | Effect on Proliferation | Reference |
| Prostate Cancer | PC3 | 30 µM | IC50 for inhibition of proliferation in a 14-day soft agar colony-forming assay | [12][13] |
| Prostate Cancer | PC3 | ≥ 1-10 µM | Inhibition of proliferation | [14] |
| Prostate Cancer | LNCaP | ≥ 1-10 µM | Inhibition of proliferation | [14] |
| Prostate Cancer | DU145 | ≥ 1-10 µM | Inhibition of proliferation | [14] |
| Lung Adenocarcinoma | A549 | Not specified | Stimulated expression of PCNA, cyclin A, and cyclin D | [5] |
| Colorectal Cancer | HT-29 | 10⁻¹⁰ M, 10⁻⁸ M, 10⁻⁶ M | No effect on proliferation | [15] |
| Colorectal Cancer | HCT-15 | 10⁻¹⁰ M, 10⁻⁸ M, 10⁻⁶ M | No effect on proliferation | [15] |
| Esophageal Cancer | TE-1 | Not specified | Transfection with 15-LOX-2 (producing 15(S)-HETE) reduced BrdU incorporation by 33% | [3] |
| Esophageal Cancer | TE-8 | Not specified | Transfection with 15-LOX-2 (producing 15(S)-HETE) reduced BrdU incorporation by 26% | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of 15(S)-HETE's role in cancer cell proliferation are provided below.
Crystal Violet Cell Proliferation Assay
This protocol provides a method for quantifying cell viability and proliferation based on the staining of adherent cells.
Materials:
-
96-well tissue culture plates
-
Crystal violet solution (0.5% w/v in 25% methanol)
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 15(S)-HETE or a vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Gently wash the cells with PBS to remove non-adherent cells.
-
Fix the cells by adding 100 µL of methanol to each well and incubating for 10 minutes at room temperature.[2]
-
Remove the methanol and add 100 µL of 0.5% crystal violet solution to each well.[9]
-
Incubate for 20 minutes at room temperature.[9]
-
Wash the plate thoroughly with tap water to remove excess stain.[2]
-
Air dry the plate completely.
-
Solubilize the stain by adding 200 µL of methanol to each well and incubate for 20 minutes on a shaker.[9]
-
Measure the absorbance at 570 nm using a plate reader.[9]
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol details the detection of phosphorylated STAT3, a key indicator of STAT3 activation.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody (e.g., rabbit anti-p-STAT3 (Tyr705))
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
ECL chemiluminescence substrate
Procedure:
-
Treat cells with 15(S)-HETE for the desired time.
-
Lyse the cells in ice-cold RIPA buffer.[1]
-
Determine the protein concentration of the lysates using a BCA assay.[1]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.[16]
-
Separate the proteins by SDS-PAGE.[16]
-
Transfer the proteins to a PVDF membrane.[1]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary anti-p-STAT3 antibody overnight at 4°C.[17]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[1]
-
The membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH) for normalization.[18]
Immunofluorescence for Proliferating Cell Nuclear Antigen (PCNA)
This protocol allows for the visualization of PCNA, a marker of cell proliferation.
Materials:
-
Glass coverslips
-
4% Paraformaldehyde in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-PCNA)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI solution
-
Antifade mounting medium
Procedure:
-
Seed cells on glass coverslips in a multi-well plate.
-
Treat the cells with 15(S)-HETE.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[4]
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.[4]
-
Block non-specific binding with 1% BSA for 1 hour.[4]
-
Incubate with the primary anti-PCNA antibody overnight at 4°C.[4]
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.[4]
-
Counterstain the nuclei with DAPI for 5 minutes.[4]
-
Mount the coverslips on microscope slides using an antifade mounting medium.[4]
-
Visualize and capture images using a fluorescence microscope.[4]
Conclusion
The role of 15(S)-HETE in cancer cell proliferation is multifaceted and context-dependent. While it can promote proliferation in certain cancers through the activation of pathways like STAT3 and PI3K/Akt/mTOR, it can also act as a tumor suppressor by activating the PPARγ pathway in other contexts. This dual functionality is largely dictated by the differential expression of 15-LOX-1 and 15-LOX-2 in various cancer types. A thorough understanding of these opposing roles and the underlying signaling mechanisms is crucial for the development of targeted therapeutic strategies. Further research is warranted to fully elucidate the factors that determine whether 15(S)-HETE will act as a pro- or anti-proliferative agent in a specific cancer, which will be critical for its potential as a therapeutic target or biomarker.
References
- 1. benchchem.com [benchchem.com]
- 2. tpp.ch [tpp.ch]
- 3. Reduced 15S-Lipoxygenase-2 Expression in Esophageal Cancer Specimens and Cells and Upregulation In Vitro by the Cyclooxygenase-2 Inhibitor, NS398 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 15-Lipoxygenase-2/15(S)-hydroxyeicosatetraenoic acid regulates cell proliferation and metastasis via the STAT3 pathway in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. 15-hydroxy-eicosatetraenoic acid arrests growth of colorectal cancer cells via a peroxisome proliferator-activated receptor gamma-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. 15-Lipoxygenase Metabolites of Docosahexaenoic Acid Inhibit Prostate Cancer Cell Proliferation and Survival | PLOS One [journals.plos.org]
- 15. The effect of leukotrienes B and selected HETEs on the proliferation of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 18. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
15(S)-HETE: A Technical Guide to its Role as a Biomarker in Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Hydroxyeicosatetraenoic acid, or 15(S)-HETE, is a bioactive lipid mediator derived from the metabolism of arachidonic acid, primarily through the action of the 15-lipoxygenase (15-LOX) enzyme.[1] This eicosanoid plays a multifaceted role in a variety of physiological and pathological processes, including the regulation of inflammation, cell growth, and angiogenesis.[1][2] Dysregulation of 15(S)-HETE levels has been implicated in several inflammatory diseases, making it a compelling biomarker for disease diagnosis, prognosis, and as a potential therapeutic target.[3][4] This technical guide provides an in-depth overview of 15(S)-HETE as a biomarker, focusing on its role in various inflammatory conditions, the signaling pathways it modulates, and detailed methodologies for its quantification.
Biosynthesis of 15(S)-HETE
15(S)-HETE is synthesized from arachidonic acid via several enzymatic pathways, with the 15-lipoxygenase-1 (15-LOX-1) pathway being the most significant.[5]
-
15-Lipoxygenase-1 (15-LOX-1): This is the primary enzyme responsible for the conversion of arachidonic acid to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[5] This unstable intermediate is then rapidly reduced to the more stable 15(S)-HETE by cellular peroxidases.[5]
-
15-Lipoxygenase-2 (15-LOX-2): This enzyme also produces 15(S)-HpETE and subsequently 15(S)-HETE from arachidonic acid.[5]
-
Cyclooxygenases (COX-1 and COX-2): While primarily involved in prostaglandin synthesis, COX enzymes can also produce a racemic mixture of 15-HETEs, with the 15(S) stereoisomer being a major component.[5]
-
Cytochrome P450 (CYP) Microsomal Enzymes: Certain CYP enzymes can metabolize arachidonic acid to a racemic mixture of 15-HETEs, although the 15(R) stereoisomer is often the predominant form from this pathway.[5]
The biosynthesis of 15(S)-HETE from arachidonic acid is a critical starting point for its biological activity.
References
- 1. Expression of 5-lipoxygenase and 15-lipoxygenase in rheumatoid arthritis synovium and effects of intraarticular glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15(S)-hydroxyeicosatetraenoic acid is the major arachidonic acid metabolite in human bronchi: association with airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 15-HETE is the main eicosanoid formed by human colonic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of 15-lipoxygenase in the inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to Exploring the Eicosanoid Profile in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and signaling pathways involved in the analysis of eicosanoids in biological samples. Eicosanoids, a family of signaling lipids derived from polyunsaturated fatty acids, play critical roles in a multitude of physiological and pathological processes, including inflammation, immunity, and cancer.[1][2][3] Accurate and robust profiling of these potent mediators is crucial for understanding disease mechanisms and for the development of novel therapeutics.
Introduction to Eicosanoids
Eicosanoids are broadly classified into several families, including prostaglandins, thromboxanes, leukotrienes, and various oxygenated fatty acids.[4] They are not stored within cells but are synthesized on demand from arachidonic acid and other 20-carbon polyunsaturated fatty acids.[4] Their synthesis is initiated by one of three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) epoxygenase pathways.[3][4][5]
Eicosanoid Signaling Pathways
The intricate network of eicosanoid signaling begins with the release of arachidonic acid from the cell membrane by phospholipase A2.[6] Subsequently, distinct enzymatic cascades lead to the production of a diverse array of bioactive lipids.
Cyclooxygenase (COX) Pathway
The COX pathway, mediated by the enzymes COX-1 and COX-2, is responsible for the synthesis of prostanoids, which include prostaglandins and thromboxanes.[7][8]
Lipoxygenase (LOX) Pathway
The LOX pathway involves a family of lipoxygenase enzymes that catalyze the production of leukotrienes and lipoxins, key mediators of inflammation and immune responses.[1][9]
Cytochrome P450 (CYP450) Epoxygenase Pathway
The CYP450 epoxygenase pathway metabolizes arachidonic acid to produce epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which are involved in regulating vascular tone and inflammation.[10][11][12]
Experimental Protocols
The accurate quantification of eicosanoids in biological samples requires meticulous sample handling, extraction, and analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for eicosanoid analysis due to its high sensitivity and selectivity.[3]
General Sample Handling and Storage
To prevent the artificial generation of eicosanoids, it is critical to handle and store biological samples properly.
-
Anticoagulants: For blood samples, use of anticoagulants that do not interfere with downstream analysis is recommended.
-
Inhibitors: Immediately after collection, add a cyclooxygenase inhibitor, such as indomethacin (10-15 µM), to all biological samples.[13]
-
Storage: Snap-freeze samples in liquid nitrogen and store them at -80°C to minimize autooxidation and hydrolysis.[14] Keep samples on ice during all processing steps.[14]
Solid-Phase Extraction (SPE) for Eicosanoids
Solid-phase extraction is a robust and widely used method for the selective extraction and purification of eicosanoids from complex biological matrices prior to LC-MS/MS analysis.[14][15] The following is a general protocol using a C18 reverse-phase cartridge.
Detailed SPE Protocol for Plasma/Serum and Tissue Homogenates: [13][14]
-
Sample Preparation:
-
For plasma or serum, add ethanol to a final concentration of 15%.[13]
-
For tissues, homogenize in a suitable buffer.
-
-
Acidification: Acidify the sample to a pH of approximately 3.5 with 2M hydrochloric acid or formic acid.[13][16] Let it sit at 4°C for 15 minutes, then centrifuge to remove any precipitate.[13]
-
Column Conditioning: Prepare a C18 SPE column by washing with 2-5 mL of methanol, followed by 2-5 mL of water.[14][17]
-
Sample Loading: Apply the acidified sample to the conditioned column.
-
Washing:
-
Elution: Elute the eicosanoids with 5-10 mL of methyl formate or methanol.[14]
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial LC-MS/MS mobile phase.[14][17]
LC-MS/MS Analysis
-
Chromatography: Reverse-phase chromatography using a C18 column is typically employed for the separation of eicosanoids.[17][18]
-
Mobile Phases: A common mobile phase system consists of an aqueous solution with a small percentage of formic or acetic acid (Solvent A) and an organic solvent mixture like acetonitrile/isopropanol (Solvent B).[17][18]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection and quantification.[18][19] Deuterated internal standards for each class of eicosanoids should be used for accurate quantification.[20]
Quantitative Data
The concentrations of eicosanoids in biological samples can vary significantly depending on the sample type, the physiological or pathological state, and the analytical method used. The following tables provide a summary of representative eicosanoid concentrations reported in human biological fluids.
Table 1: Eicosanoid Concentrations in Human Serum, Sputum, and Bronchoalveolar Lavage Fluid (BALF) from Healthy Subjects. [21]
| Eicosanoid | Serum (ng/mL) | Sputum (ng/mL) | BALF (ng/mL) |
| 12-HETE | 22 | - | - |
| 8-HETE | 0.6 | - | - |
| PGD2 | 0.4 | - | - |
| PGE2 | 0.4 | - | - |
Table 2: Eicosanoid Production by Inflamed and Non-inflamed Human Colonic Tissue (dpm per 100 mg tissue). [22]
| Eicosanoid | Non-inflamed | Inflamed |
| 15-HETE | ~2500 | ~3750 |
| 12-HETE | ~1000 | ~1500 |
| LTB4 | <500 | <500 |
Table 3: Reproducibility of Eicosanoid Detection in Human Plasma (5.6 µL sample). [23]
| Target Eicosanoid | Reproducibility (CV%, n=3) |
| 5-HETE | 5.2 |
| 8-HETE | 6.8 |
| 11-HETE | 4.5 |
| 12-HETE | 3.9 |
| 15-HETE | 4.1 |
| Lyso-PAF | 3.2 |
Conclusion
The analysis of the eicosanoid profile in biological samples provides a powerful tool for investigating the roles of these lipid mediators in health and disease. The methodologies outlined in this guide, centered around solid-phase extraction and LC-MS/MS, offer the sensitivity and specificity required for accurate quantification. A thorough understanding of the underlying signaling pathways is essential for the interpretation of these complex datasets and for the identification of novel therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. microbenotes.com [microbenotes.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. arborassays.com [arborassays.com]
- 14. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 15. caymanchem.com [caymanchem.com]
- 16. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lipidmaps.org [lipidmaps.org]
- 18. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. lipidmaps.org [lipidmaps.org]
- 21. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 22. repub.eur.nl [repub.eur.nl]
- 23. shimadzu.com [shimadzu.com]
Methodological & Application
Application Note: Quantitative Analysis of 15(S)-HETE in Biological Matrices using 15(S)-HETE-d8 Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by 15-lipoxygenase (15-LOX) and cyclooxygenase (COX) enzymes.[1][2] It is implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and apoptosis.[3] Accurate and precise quantification of 15(S)-HETE in biological matrices such as plasma, serum, urine, and cell culture media is essential for understanding its biological role and for the development of targeted therapeutics.
This application note provides a detailed protocol for the quantification of 15(S)-HETE using a stable isotope-labeled internal standard, 15(S)-HETE-d8, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard for mass spectrometry-based quantification as it effectively corrects for variability in sample preparation and instrument response, ensuring high accuracy and precision.[4]
Principle of the Method
This method employs a stable isotope dilution LC-MS/MS approach. A known amount of this compound is spiked into the biological sample prior to extraction. This internal standard co-elutes with the endogenous 15(S)-HETE and compensates for analyte loss during sample processing and any matrix effects in the MS source.[5] Following extraction, the analytes are separated by reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. The ratio of the peak area of endogenous 15(S)-HETE to that of the this compound internal standard is used to calculate the concentration of 15(S)-HETE in the original sample.
Materials and Reagents
-
15(S)-HETE analytical standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetic acid
-
Hexane (HPLC grade)
-
2-propanol (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or Oasis® HLB)
-
Biological matrix (e.g., plasma, serum, cell culture supernatant)
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 15(S)-HETE and this compound in methanol. Store at -80°C.
-
Working Standard Solutions: Prepare a series of working standard solutions of 15(S)-HETE by diluting the stock solution in methanol to create a calibration curve (e.g., 0.1 to 100 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol. The final concentration should be optimized based on the expected endogenous levels of 15(S)-HETE in the samples.
Sample Preparation
A choice of either Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be utilized depending on the sample matrix and laboratory preference.
2.1. Solid Phase Extraction (SPE) Protocol
-
Sample Aliquoting and Spiking: To 200 µL of the biological sample (e.g., plasma, urine) in a glass test tube, add 10 µL of the this compound internal standard spiking solution.[6]
-
Acidification and Protein Precipitation: Add 1.0 mL of a 10% v/v acetic acid solution in water/2-propanol/hexane (2/20/30, v/v/v).[6] Vortex briefly.
-
Extraction: Add 2.0 mL of Hexane, cap the tube, and vortex for 3 minutes.[6]
-
Centrifugation: Centrifuge the sample at 2000 x g for 5 minutes at room temperature.[1]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol to remove polar impurities.[1] Then, wash with hexane to remove non-polar lipid impurities.
-
Elution: Elute the analytes with 1 mL of methanol or ethyl acetate.[1]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[1] Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
2.2. Liquid-Liquid Extraction (LLE) Protocol
-
Sample Aliquoting and Spiking: To 1 mL of the biological sample, add the this compound internal standard.
-
Acidification: Acidify the sample to approximately pH 3.5 with 2M HCl.
-
Extraction: Add 2 mL of ethyl acetate and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge to separate the organic and aqueous layers.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Drying and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase.
LC-MS/MS Analysis
3.1. Liquid Chromatography Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% acetic acid in water[1][7] |
| Mobile Phase B | 0.1% acetic acid in acetonitrile:methanol (90:10 v/v)[1][7] |
| Flow Rate | 0.3 mL/min[1][7] |
| Injection Volume | 10 µL[1][7] |
| Column Temperature | 35 °C[1] |
| Gradient | A linear gradient from 20% to 95% B over a suitable time to ensure separation. |
3.2. Mass Spectrometry Conditions
| Parameter | Recommended Conditions |
| Ionization Mode | Negative Electrospray Ionization (ESI)[1] |
| Ion Spray Voltage | -4000 V to -4500 V[1] |
| Source Temperature | 350 °C to 525 °C[1] |
| Nebulizer Gas (Gas 1) | 30-40 psi[1] |
| Turbo Gas (Gas 2) | 30-40 psi[1] |
| Curtain Gas | 10-15 psi[1] |
| Collision Gas (CAD) | High[1] |
| Detection Mode | Selected Reaction Monitoring (SRM)[1] |
3.3. SRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 15(S)-HETE | 319.2 | 115.1 |
| This compound | 327.2 | 116.1 |
Note: The optimal collision energies and other MS parameters should be determined for the specific instrument used.
Data Analysis
-
Integrate the peak areas for both 15(S)-HETE and this compound.
-
Calculate the peak area ratio of 15(S)-HETE to this compound.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the working standard solutions. A linear regression with a weighting factor of 1/x is typically used.
-
Determine the concentration of 15(S)-HETE in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of 15(S)-HETE.
Caption: Simplified biosynthesis and signaling pathway of 15(S)-HETE.
Conclusion
This application note provides a comprehensive and robust method for the accurate and precise quantification of 15(S)-HETE in various biological matrices. The utilization of a stable isotope-labeled internal standard, this compound, in conjunction with LC-MS/MS, ensures reliable data for researchers and scientists in the fields of drug development and biomedical research. The detailed protocols for sample preparation and instrumental analysis can be adapted to specific laboratory instrumentation and sample types.
References
- 1. benchchem.com [benchchem.com]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for 15(S)-HETE Quantification using GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by lipoxygenase (LOX) and cyclooxygenase (COX) enzymes.[1] It plays a significant role in various physiological and pathological processes, including inflammation, angiogenesis, and apoptosis.[1] Accurate and sensitive quantification of 15(S)-HETE in biological matrices is crucial for understanding its roles in health and disease.[1] This document provides a detailed protocol for the quantification of 15(S)-HETE using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and reliable analytical technique for this purpose. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a standard for eicosanoid analysis, GC-MS remains a valuable and established method.[2]
Signaling Pathway of 15(S)-HETE
15(S)-HETE is produced from arachidonic acid primarily through the action of 15-lipoxygenase (ALOX15). It can then be further metabolized or act as a signaling molecule, influencing pathways involved in inflammation and cell proliferation.[3]
Caption: Biosynthesis of 15(S)-HETE from arachidonic acid via the ALOX15 enzyme and its subsequent cellular effects.
Experimental Workflow
The quantification of 15(S)-HETE by GC-MS involves several key steps, from sample collection to data analysis. This workflow ensures the accurate and reproducible measurement of the analyte.
Caption: A summary of the key steps involved in the quantification of 15(S)-HETE using GC-MS.
Experimental Protocols
Sample Collection and Handling
Proper sample collection and handling are critical to prevent the artificial formation of eicosanoids.
-
Antioxidants and Inhibitors: To minimize exogenous formation of eicosanoids, it is recommended to add an antioxidant such as butylated hydroxytoluene (BHT) and an inhibitor of cyclooxygenases like indomethacin to samples during collection.[4][5]
-
Storage: Samples should be kept on ice whenever possible and stored at -80°C until analysis to ensure stability.[5][6]
Lipid Extraction
Either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate lipids from the biological matrix.[4]
a) Liquid-Liquid Extraction (LLE)
-
To a 1 mL sample (e.g., plasma, serum), add a deuterated internal standard such as this compound.
-
Perform protein precipitation by adding an organic solvent.
-
Extract the lipids using an organic solvent system such as a mixture of hexane and ethyl acetate.[4]
-
The organic layer containing the lipids is collected, evaporated to dryness under a stream of nitrogen, and reconstituted in a suitable solvent for derivatization.
b) Solid-Phase Extraction (SPE)
SPE is widely used due to its high extraction yields and selectivity.[4]
-
Sample Pre-treatment: Acidify the sample to pH 4 with acetic acid. Add the internal standard (e.g., this compound).
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by water.[7]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-concentration organic solvent (e.g., 10% methanol in water) to remove polar impurities.[6]
-
Elution: Elute the HETEs with a stronger organic solvent like methanol or ethyl acetate.[3]
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
Derivatization
Derivatization is essential for GC-MS analysis to increase the volatility and thermal stability of HETEs.[8][9] This typically involves a two-step process: esterification of the carboxylic acid group and silylation of the hydroxyl group.
-
Esterification (Methyl Ester Formation):
-
Reconstitute the dried lipid extract in a solution of 2% (v/v) sulfuric acid in methanol.
-
Incubate at room temperature for 30 minutes.
-
Neutralize the reaction and extract the methyl esters with an organic solvent like hexane.
-
Evaporate the solvent to dryness.
-
-
Silylation (Trimethylsilyl Ether Formation):
-
To the dried methyl ester residue, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60-75°C for 30-60 minutes to form the trimethylsilyl (TMS) ether derivative.
-
The derivatized sample is now ready for GC-MS analysis.
-
GC-MS Analysis
The derivatized sample is injected into the GC-MS system for separation and detection.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating HETE derivatives.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless injection mode is typically used for trace analysis.
-
Temperature Program: An optimized temperature program is crucial for the separation of different HETE isomers. A typical program might start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 270°C), and hold for a few minutes.[10]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Both Electron Impact (EI) and Negative Ion Chemical Ionization (NICI) can be used. NICI can offer higher sensitivity for certain derivatives.[11]
-
Detection Mode: Selected Ion Monitoring (SIM) is preferred for quantitative analysis as it provides higher sensitivity and specificity by monitoring characteristic ions of the analyte and internal standard.
-
Monitored Ions (m/z): The specific ions to be monitored will depend on the derivatization method used. For TMS derivatives of HETEs, characteristic fragment ions should be selected for quantification and confirmation. For instance, in one study, ions at m/z 301, 287, 259, and 271 were monitored for different HETE isomers.[12]
-
Quantitative Data and Method Validation
A calibration curve should be prepared using known concentrations of 15(S)-HETE standard, which are subjected to the same extraction and derivatization procedures as the samples. The concentration of 15(S)-HETE in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
The analytical method should be validated according to ICH guidelines to ensure its reliability.[13] Key validation parameters are summarized in the table below, with typical values reported in the literature for HETE analysis.
| Validation Parameter | Typical Performance | Reference |
| Linearity | 1 to 250 ng | [12] |
| Correlation Coefficient (r²) | > 0.99 | [12] |
| Limit of Detection (LOD) | 0.003 to 0.288 ng/mL | [14] |
| Limit of Quantification (LOQ) | 0.009 to 0.962 ng/mL | [14] |
| Precision (RSD%) | < 15% | [14] |
| Accuracy (Recovery %) | 82.4–119.2% (Intra-day) | [14] |
| 86.7–124.4% (Inter-day) | [14] |
Conclusion
This application note provides a comprehensive protocol for the quantification of 15(S)-HETE in biological samples using GC-MS. Adherence to proper sample handling, extraction, and derivatization procedures is essential for obtaining accurate and reproducible results. The described method, when properly validated, can be a valuable tool for researchers investigating the role of 15(S)-HETE in various physiological and pathological conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative measurement of 5-, 12-, and 15-hydroxyeicosatetraenoic acid together with 12-hydroxyheptadecatrienoic acid by stable isotope dilution gas chromatography-negative ion chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of hydroperoxy-eicosatetraenoic acids and hydroxy-eicosatetraenoic acids as indicators of lipid peroxidation using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Eicosanoid Analysis from Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid (AA). They play crucial roles in various physiological and pathological processes, including inflammation, immunity, and cardiovascular function. Accurate and reliable quantification of eicosanoids in biological matrices such as plasma is essential for understanding their roles in health and disease and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the preparation of plasma samples for eicosanoid analysis, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS). It covers critical pre-analytical considerations, sample extraction methodologies, and data presentation for robust and reproducible results.
Pre-analytical Considerations: Minimizing Ex Vivo Eicosanoid Formation
A critical aspect of eicosanoid analysis is the prevention of their artificial formation during sample collection and handling.[1][2] Platelet activation during blood collection, for instance, can lead to a significant increase in thromboxane levels, which does not reflect the systemic concentrations.[1]
Key recommendations include:
-
Anticoagulant Choice: Use EDTA or citrate-containing tubes for plasma collection.
-
Immediate Inhibition: Add a cyclooxygenase (COX) inhibitor, such as indomethacin (10-15 µM), to the blood collection tube immediately after venipuncture to prevent ex vivo prostaglandin and thromboxane synthesis.[1][3]
-
Temperature Control: Keep samples on ice throughout the collection and processing steps.[2]
-
Prompt Processing: Centrifuge the blood to separate plasma as soon as possible.
-
Storage: Store plasma samples at -80°C to minimize degradation and oxidation of eicosanoids.[2] Lipid oxidation can continue at -20°C.[2]
Signaling Pathways of Eicosanoid Biosynthesis
Eicosanoids are synthesized via three primary enzymatic pathways originating from arachidonic acid released from the cell membrane by phospholipase A₂ (PLA₂).[4]
-
Cyclooxygenase (COX) Pathway: Produces prostaglandins (PGs) and thromboxanes (TXs).
-
Lipoxygenase (LOX) Pathway: Generates leukotrienes (LTs) and hydroxyeicosatetraenoic acids (HETEs).
-
Cytochrome P450 (CYP) Pathway: Forms epoxyeicosatrienoic acids (EETs) and additional HETEs.
Caption: Overview of the major eicosanoid biosynthesis pathways from arachidonic acid.
Experimental Protocols
Internal Standards
The use of stable isotope-labeled internal standards is crucial for accurate quantification, as they behave identically to the endogenous analytes during sample preparation and analysis, compensating for any potential loss.[5] A mixture of deuterated eicosanoid standards should be added to the plasma sample before any extraction steps.[5][6]
Sample Extraction Workflow
The general workflow for preparing plasma samples for eicosanoid analysis involves protein precipitation followed by either solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes of interest and remove interfering substances.[7]
Caption: General workflow for plasma sample preparation for eicosanoid analysis.
Protocol 1: Solid-Phase Extraction (SPE) using C18 Cartridges
SPE is a widely used technique for the selective extraction and purification of eicosanoids from complex biological samples.[8] C18-based SPE has demonstrated good performance for the analysis of a broad spectrum of oxylipins in plasma.[9]
Materials:
-
C18 SPE cartridges (e.g., Sep-Pak C18)
-
Methanol
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Deionized water
-
2M Hydrochloric acid (HCl)
-
Nitrogen gas or centrifugal vacuum evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To a 500 µL aliquot of plasma, add the internal standard mixture.
-
Add ethanol to a final concentration of 15%.[3]
-
Acidify the sample to a pH of approximately 3.5 by adding ~25 µL of 2M HCl.[1][3]
-
Vortex and let stand at 4°C for 15 minutes.[1]
-
Centrifuge at 2,000 x g for 5 minutes to pellet any precipitate.[1]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Washing:
-
Elution:
-
Elute the eicosanoids with 10 mL of ethyl acetate.[3]
-
-
Drying and Reconstitution:
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is an alternative to SPE, though some studies have found it to be a less sufficient sample preparation strategy for eicosanoids.[9]
Materials:
-
Ethyl acetate
-
Hexane
-
Isopropanol
-
Chloroform
-
Methyl-tert-butyl ether
-
Nitrogen gas or centrifugal vacuum evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To a 500 µL aliquot of plasma, add the internal standard mixture.
-
-
Extraction:
-
Several solvent systems can be used for LLE of eicosanoids, including:
-
Add the chosen organic solvent to the plasma sample, vortex vigorously, and centrifuge to separate the aqueous and organic phases.
-
-
Collection and Drying:
-
Carefully collect the upper organic layer.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Protocol 3: Analysis of Esterified Eicosanoids via Alkaline Hydrolysis
A significant portion of eicosanoids in plasma are esterified to complex lipids.[4][11] To measure the total eicosanoid content (free and esterified), an alkaline hydrolysis step is required to release the esterified eicosanoids.[4]
Materials:
-
Potassium hydroxide (KOH) solution (e.g., 4M)
-
Methanol
-
Butylated hydroxytoluene (BHT)
-
Glycine-HCl buffer (0.1 mM, pH 4)
-
Materials for SPE (as described in Protocol 1)
Procedure:
-
Hydrolysis:
-
Neutralization and Extraction:
Data Presentation: Comparison of Extraction Methods
The choice of extraction method can significantly impact the recovery of different eicosanoids and the removal of interfering matrix components.[9]
| Parameter | Solid-Phase Extraction (C18) | Liquid-Liquid Extraction (Ethyl Acetate) | Supported Liquid Extraction (SLE) |
| Analyte Recovery | Generally high for a broad spectrum of oxylipins.[9] | Can be variable; reported as insufficient in some studies.[9] | Good recovery for many eicosanoids, except peptide leukotrienes.[12] |
| Matrix Effect Reduction | Good removal of interfering matrix with appropriate wash steps (water and n-hexane).[9] | Insufficient removal of interfering matrix compounds.[9] | Efficiently removes protein; modest recovery of phospholipids and neutral lipids.[12] |
| Throughput | Can be automated for higher throughput. | Generally lower throughput. | Amenable to automation.[12] |
| Solvent Consumption | Moderate. | High. | Reduced compared to traditional LLE. |
Conclusion
The successful analysis of eicosanoids from plasma relies heavily on meticulous sample handling and preparation to prevent ex vivo formation and to efficiently isolate the analytes from a complex matrix. While both SPE and LLE methods are available, C18-based SPE is often preferred for its robust performance in terms of analyte recovery and matrix effect reduction for a wide range of eicosanoids. The inclusion of stable isotope-labeled internal standards is paramount for accurate quantification. For a comprehensive profile that includes both free and esterified eicosanoids, an initial alkaline hydrolysis step is necessary. The choice of the most appropriate protocol will depend on the specific eicosanoids of interest, available instrumentation, and desired sample throughput.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. arborassays.com [arborassays.com]
- 4. Quantitative determination of esterified eicosanoids and related oxygenated metabolites after base hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative determination of esterified eicosanoids and related oxygenated metabolites after base hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of supported liquid extraction as a sample pretreatment method for eicosanoids and related metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction (SPE) Protocol for Hydroxyeicosatetraenoic Acids (HETEs)
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyeicosatetraenoic acids (HETEs) are a group of biologically active lipid mediators derived from the metabolism of arachidonic acid by lipoxygenase (LOX), cyclooxygenase (COX), and cytochrome P450 (CYP) enzymes. They play crucial roles in various physiological and pathological processes, including inflammation, cell proliferation, and signal transduction. Accurate quantification of HETEs in biological matrices such as plasma, serum, and tissue homogenates is essential for understanding their biological functions and for biomarker discovery. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of HETEs from complex biological samples prior to analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed protocol for the solid-phase extraction of HETEs, focusing on reversed-phase (C18) and mixed-mode SPE methodologies.
Pre-Analytical Sample Handling
Proper sample handling is critical to prevent the ex vivo formation or degradation of HETEs.
-
Anticoagulant: For blood collection, use tubes containing EDTA.
-
Processing Time: Process blood samples as quickly as possible after collection. Storage of whole blood at room temperature can alter HETE concentrations.
-
Centrifugation: Centrifuge blood samples to separate plasma.
-
Storage: Immediately freeze plasma or serum samples at -80°C until analysis.
Reversed-Phase Solid-Phase Extraction (RP-SPE) Protocol using C18 Cartridges
Reversed-phase SPE using C18 sorbents is a common and effective method for extracting lipophilic molecules like HETEs from aqueous matrices. The principle relies on the hydrophobic interaction between the nonpolar C18 stationary phase and the nonpolar HETEs.
Experimental Protocol
1. Sample Pre-treatment: a. Thaw frozen plasma or serum samples on ice. b. To 1 mL of plasma/serum, add an appropriate internal standard (e.g., a deuterated HETE analogue like 15(S)-HETE-d8). c. Precipitate proteins by adding 2 volumes of ice-cold acetonitrile or methanol. Vortex thoroughly. d. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins. e. Carefully transfer the supernatant to a clean tube. f. Acidify the supernatant to a pH of approximately 3-4 with formic acid. This ensures that the carboxylic acid group of the HETEs is protonated, increasing their hydrophobicity and retention on the C18 sorbent.
2. SPE Cartridge Conditioning: a. Place a C18 SPE cartridge (e.g., 100 mg, 3 mL) on a vacuum manifold. b. Condition the cartridge by passing 3 mL of methanol through the sorbent. Do not allow the sorbent to dry. c. Equilibrate the cartridge by passing 3 mL of HPLC-grade water (acidified to pH 3-4 with formic acid). Ensure the sorbent bed remains wetted.
3. Sample Loading: a. Load the pre-treated and acidified sample onto the conditioned C18 cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
4. Washing: a. Wash the cartridge with 3 mL of HPLC-grade water (acidified to pH 3-4) to remove salts and other polar interferences. b. Perform a second wash with 3 mL of a weak organic solvent mixture (e.g., 5-15% methanol in water) to remove more strongly bound polar impurities. c. A wash with a non-polar solvent like hexane can be performed to remove neutral lipids that may interfere with the analysis.
5. Elution: a. Dry the cartridge thoroughly under a high vacuum for 5-10 minutes to remove all residual water. b. Place clean collection tubes in the vacuum manifold. c. Elute the retained HETEs by passing 1-2 mL of an appropriate organic solvent such as methanol, acetonitrile, or ethyl acetate through the cartridge. Collecting the eluate in two separate 1 mL fractions can improve recovery.
6. Post-Elution Processing: a. Evaporate the collected eluate to dryness under a gentle stream of nitrogen gas at 30-40°C. b. Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Experimental Workflow Diagram (RP-SPE)
Caption: Reversed-Phase SPE Workflow for HETEs.
Mixed-Mode Solid-Phase Extraction (MM-SPE) Protocol
Mixed-mode SPE combines two or more retention mechanisms, such as reversed-phase and ion-exchange, to provide enhanced selectivity and sample cleanup. For acidic compounds like HETEs, a mixed-mode sorbent with both non-polar (e.g., C8 or C18) and anion-exchange (e.g., quaternary ammonium) functionalities can be highly effective.
Experimental Protocol
1. Sample Pre-treatment: a. Follow the same steps as for RP-SPE (Section 3.1, steps 1a-1e). b. Adjust the pH of the supernatant to a neutral or slightly basic pH (e.g., pH 6-7.5) to ensure the carboxylic acid group of HETEs is ionized for retention on the anion-exchange phase.
2. SPE Cartridge Conditioning: a. Place a mixed-mode SPE cartridge (e.g., C8/SAX) on a vacuum manifold. b. Condition the cartridge with 3 mL of methanol. c. Equilibrate the cartridge with 3 mL of HPLC-grade water at a neutral or slightly basic pH.
3. Sample Loading: a. Load the pre-treated sample onto the conditioned mixed-mode cartridge at a slow flow rate (1-2 mL/min).
4. Washing: a. Wash the cartridge with 3 mL of a neutral or slightly basic aqueous buffer to remove polar, non-ionic interferences. b. Perform a second wash with a weak organic solvent (e.g., 5-20% methanol) to remove non-polar, non-ionic interferences.
5. Elution: a. Elute the HETEs using a small volume (1-2 mL) of an acidic organic solvent (e.g., methanol or acetonitrile containing 1-2% formic or acetic acid). The acid neutralizes the charge on the HETEs, disrupting the ion-exchange interaction and allowing for their elution from the reversed-phase component.
6. Post-Elution Processing: a. Follow the same steps as for RP-SPE (Section 3.1, steps 6a-6b).
Experimental Workflow Diagram (MM-SPE)
Caption: Mixed-Mode SPE Workflow for HETEs.
Data Presentation: Performance of SPE Protocols
The following tables summarize typical performance data for the SPE of HETEs from biological fluids. Note that actual performance may vary depending on the specific HETE isomer, biological matrix, and analytical instrumentation.
Table 1: Illustrative Recovery Rates and Reproducibility for HETEs using C18 SPE
| HETE Isomer | Biological Matrix | Recovery (%) | Reproducibility (CV, %) | Reference |
| 5-HETE | Human Plasma | 85 - 95 | < 10 | [1] |
| 12-HETE | Human Plasma | 88 - 98 | < 8 | [1] |
| 15-HETE | Human Plasma | 90 - 102 | < 7 | [1] |
| 20-HETE | Rat Brain Tissue | > 80 | < 15 | [2] |
Table 2: Comparison of Different SPE Sorbents for Eicosanoid Analysis
| SPE Sorbent | Key Advantages | Key Disadvantages | Typical Recovery Range (%) |
| C18 (Reversed-Phase) | Good recovery for a broad range of oxylipins, widely available. | May have insufficient removal of some matrix interferences. | 80 - 105[3] |
| Mixed-Mode (e.g., C8/SAX) | Excellent removal of matrix interferences, high selectivity. | Lower recovery for some analytes compared to C18. | 70 - 95[3] |
| Polymeric (e.g., Strata-X) | High binding capacity, stable over a wide pH range. | Can have lower selectivity compared to mixed-mode. | 85 - 100[4] |
Table 3: Typical Limits of Detection (LOD) and Quantification (LOQ) for HETEs after SPE-LC-MS/MS
| HETE Isomer | LOD (pg on-column) | LOQ (pg on-column) | Biological Matrix | Reference |
| 5-HETE | 0.5 - 2 | 1.5 - 5 | Human Plasma | [1] |
| 12-HETE | 0.5 - 2 | 1.5 - 5 | Human Plasma | [1] |
| 15-HETE | 0.5 - 2 | 1.5 - 5 | Human Plasma | [1] |
| Various HETEs | ~0.005 | ~0.05 | Rat Brain Tissue | [2] |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Recovery | Incomplete elution | Use a stronger elution solvent or increase the elution volume. A "soak" step where the elution solvent is left on the cartridge for a few minutes can also improve recovery. |
| Analyte breakthrough during loading | Decrease the sample loading flow rate. Ensure the sample pH is correctly adjusted for optimal retention. | |
| Improper cartridge conditioning | Ensure the sorbent is fully wetted and not allowed to dry out before sample loading. | |
| Poor Reproducibility | Inconsistent flow rates | Use a vacuum manifold with flow control or an automated SPE system. |
| Variable sample matrix effects | Optimize the wash steps to remove more interferences. Consider using a mixed-mode SPE for cleaner extracts. | |
| High Background/Interferences | Insufficient washing | Increase the volume or strength of the wash solvent. Experiment with different wash solvent compositions. |
| Co-elution of matrix components | Use a more selective SPE sorbent (e.g., mixed-mode) or optimize the elution solvent to be more selective for the analytes of interest. |
Conclusion
Solid-phase extraction is a robust and effective technique for the extraction and concentration of HETEs from complex biological matrices. Both reversed-phase and mixed-mode SPE protocols can provide high recovery and clean extracts suitable for sensitive LC-MS/MS analysis. The choice between the two often depends on the specific requirements of the assay, with mixed-mode SPE offering superior cleanup for highly complex samples. Careful optimization of each step of the SPE protocol, from sample pre-treatment to elution, is crucial for achieving accurate and reproducible quantification of HETEs.
References
- 1. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes: Developing a Quantitative Assay for 15(S)-HETE
Introduction
15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the enzyme 15-lipoxygenase (15-LOX).[1][2] It plays a significant role in various physiological and pathological processes, acting as a signaling molecule in inflammation, angiogenesis, and immune responses.[1][3] As a key product of the 15-LOX pathway, accurate quantification of 15(S)-HETE in biological matrices such as plasma, serum, urine, and cell culture media is crucial for researchers, scientists, and drug development professionals seeking to understand its biological function and its potential as a therapeutic target or biomarker.[4][5]
These application notes provide detailed protocols for two primary methods for the quantitative analysis of 15(S)-HETE: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Biological Significance and Signaling Pathway
15(S)-HETE is synthesized from arachidonic acid via the 15-lipoxygenase pathway.[6][7] Once produced, it can be further metabolized or act on various cellular targets to elicit biological effects. For instance, 15(S)-HETE can activate the Janus kinase/signal transducer and activator of transcription (Jak/STAT) pathway, leading to the expression of inflammatory mediators like IL-8.[8] It can also be oxidized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-ETE, a metabolite with its own distinct biological activities, including the modulation of NF-κB and Nrf2 signaling pathways.[9] Understanding this pathway is essential for interpreting quantitative data in a biological context.
Quantitative Data Summary
The choice between immunoassay and mass spectrometry depends on the specific requirements of the study, such as sensitivity, specificity, throughput, and available equipment. The following tables summarize the key quantitative parameters for commercially available 15(S)-HETE ELISA kits and typical performance characteristics of LC-MS/MS methods.
Table 1: Comparison of Quantitative Assay Methods for 15(S)-HETE
| Parameter | Competitive ELISA | LC-MS/MS |
| Principle | Antibody-antigen binding | Mass-to-charge ratio |
| Specificity | Good; potential cross-reactivity with structurally similar molecules[10] | Very High; distinguishes isomers[11] |
| Sensitivity | pg/mL range[12][13] | Low pg/mL to fg/mL range[14] |
| Throughput | High (96-well plate format) | Lower; dependent on run time |
| Equipment | Plate reader | HPLC/UPLC system, Mass Spectrometer |
| Sample Prep | May require extraction[15] | Requires extraction and purification[16] |
| Cost/Sample | Lower | Higher |
Table 2: Performance Characteristics of a Commercial 15(S)-HETE ELISA Kit
| Parameter | Value | Reference |
| Assay Range | 78 - 10,000 pg/mL | [12][13] |
| Sensitivity (80% B/B₀) | ~185 pg/mL | [12][13][17] |
| Midpoint (50% B/B₀) | 700 - 1,200 pg/mL | [13][17] |
| Lower Limit of Quantification | ~59 pg/mL | [18] |
| Sample Types | Plasma, Serum, Urine, Whole Blood, Culture Media | [5][13][15] |
| Incubation Time | ~18 hours | [12] |
Data compiled from commercially available kits, such as Cayman Chemical Item No. 534721.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
Proper sample preparation is critical to remove interfering substances and concentrate the analyte. Solid-phase extraction is a widely used method for purifying eicosanoids from complex biological matrices.[19][20][21]
References
- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ashpublications.org [ashpublications.org]
- 9. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a radioimmunoassay for 15-HETE and its application to 15-HETE production by reticulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. 15(S)-HETE ELISA Kit - Cayman Chemical [bioscience.co.uk]
- 14. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. 15(S)-HETE ELISA Kit by Cayman Chemical - 534721-96 - Sanbio [sanbio.nl]
- 18. 15(S)-HETE ELISA Kit | Cayman Chemical | Biomol.com [biomol.com]
- 19. arborassays.com [arborassays.com]
- 20. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 21. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of 15(S)-HETE in Biological Matrices using 15(S)-HETE-d8 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals in Targeted Lipidomics
Introduction
15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from arachidonic acid primarily through the 15-lipoxygenase (15-LOX) pathway, although it can also be produced by cyclooxygenase (COX) enzymes.[1] This eicosanoid and its metabolites, such as 15-oxo-ETE, are implicated in a wide array of physiological and pathological processes, including inflammation, angiogenesis, and apoptosis.[1] Accurate and precise quantification of 15(S)-HETE in biological samples is therefore critical for understanding its role in health and disease and for the development of novel therapeutics.
Targeted lipidomics employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of eicosanoids due to its high sensitivity and specificity.[2] The use of a stable isotope-labeled internal standard, such as 15(S)-HETE-d8, is essential for reliable quantification.[3] This deuterated standard is chemically and physically almost identical to the endogenous 15(S)-HETE, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for matrix effects and variations in sample processing.[3]
This application note provides a detailed protocol for the extraction and quantification of 15(S)-HETE in biological matrices using this compound as an internal standard. It includes a comprehensive experimental workflow, data presentation, and visualization of relevant biological pathways.
Materials and Reagents
-
Analytes and Internal Standards:
-
15(S)-HETE
-
This compound
-
-
Solvents (HPLC or Optima grade):
-
Methanol
-
Acetonitrile
-
Water
-
Hexane
-
Isopropanol
-
Formic acid
-
Acetic acid
-
-
Sample Preparation:
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
-
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 15(S)-HETE and this compound in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions with methanol to prepare a series of working standard solutions for constructing a calibration curve (e.g., 0.1 to 100 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 ng/mL) in methanol.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is suitable for biological fluids like plasma, serum, or cell culture media.[1]
-
Pipette 200 µL of the biological sample into a clean glass test tube.[1]
-
Add 10 µL of the internal standard spiking solution (e.g., 10 ng/mL this compound).[1]
-
Add 1.0 mL of a 10% v/v acetic acid solution in water/isopropanol/hexane (2/20/30, v/v/v).[1]
-
Briefly vortex the mixture.[1]
-
Add 2.0 mL of hexane.[1]
-
Cap the tube and vortex for 3 minutes.[1]
-
Centrifuge the sample at 2000 x g for 5 minutes at room temperature.[1]
-
Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol to remove impurities.[1]
-
Elute the analytes with 1 mL of methanol into a clean collection tube.[1]
-
Dry the eluate under a gentle stream of nitrogen.[1]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water:acetonitrile:formic acid).[1]
Caption: LC-MS/MS experimental workflow.[1]
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B increases to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
15(S)-HETE: Precursor ion (m/z) 319.2 → Product ion (m/z) 219.2
-
This compound: Precursor ion (m/z) 327.2 → Product ion (m/z) 226.2
-
-
Optimize other MS parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.
-
Data Presentation
The use of this compound as an internal standard allows for accurate quantification by correcting for variations during sample processing and analysis. A calibration curve is generated by plotting the peak area ratio of 15(S)-HETE to this compound against the concentration of the 15(S)-HETE standards. The concentration of 15(S)-HETE in the biological samples is then determined from this calibration curve.
Table 1: LC-MS/MS Method Validation Parameters for 15(S)-HETE Quantification
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [4] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | [4] |
| Accuracy | 85 - 115% | [4] |
| Precision (%RSD) | < 15% | [4] |
| Recovery | > 80% | [4] |
Table 2: MRM Transitions for 15(S)-HETE and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| 15(S)-HETE | 319.2 | 219.2 | Negative |
| This compound | 327.2 | 226.2 | Negative |
Signaling and Metabolic Pathways
15(S)-HETE is a signaling molecule involved in various cellular processes. One notable pathway is its role in promoting angiogenesis through the Janus kinase 2 (Jak2) and Signal Transducer and Activator of Transcription 5B (STAT5B) pathway, which leads to the expression of interleukin-8 (IL-8).[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stable isotopic internal standard correction for quantitative analysis of hydroxyeicosatetraenoic acids (HETEs) in serum by on-line SPE-LC-MS/MS in selected reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipidomic profiling of targeted oxylipins with ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires Janus kinase 2-signal transducer and activator of transcription-5B–dependent expression of interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
Biological Significance and Signaling Pathways
An essential aspect of lipidomics research involves the accurate differentiation and quantification of stereoisomers, as they often possess distinct biological activities. This document provides detailed application notes and protocols for the chiral separation of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) and 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE), two critical enantiomers derived from arachidonic acid. These enantiomers play significant roles in various physiological and pathological processes, including inflammation, angiogenesis, and cell proliferation.[1]
The stereochemistry of 15-HETE is of paramount importance. 15(S)-HETE is the primary product of 15-lipoxygenase (15-LOX) and cyclooxygenase (COX) enzymes, whereas 15(R)-HETE is primarily formed by COX enzymes, particularly aspirin-acetylated COX-2, and through non-enzymatic lipid peroxidation.[1][2][3] Consequently, the ability to separate and accurately measure these enantiomers is crucial for elucidating their specific biological functions and understanding the enzymatic pathways active within a biological system.[2]
The two enantiomers of 15-HETE exhibit different biological roles and are involved in distinct signaling cascades.
15(S)-HETE: This enantiomer is a signaling molecule involved in complex cellular processes. It can be further metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to 15-oxo-ETE.[1][4] 15(S)-HETE has been demonstrated to stimulate angiogenesis by activating the PI3K/Akt/mTOR signaling pathway.[1] It also modulates inflammatory responses through receptors like PPAR-γ and the leukotriene B4 receptor 2 (BLT2).[1][5]
15(R)-HETE: While it can be formed enzymatically, 15(R)-HETE is also a product of non-enzymatic lipid peroxidation.[3][6] Its primary known role is as a precursor in the biosynthesis of epi-lipoxins, such as 15-epi-LXA4.[1] Epi-lipoxins are specialized pro-resolving mediators (SPMs) that are critical in the active resolution of inflammation.[1]
General Experimental Workflow
The chiral analysis of 15-HETE enantiomers from biological samples involves a multi-step process. This workflow ensures the accurate extraction, separation, and detection of the target analytes while minimizing degradation or artificial formation.
Chiral Separation Methods: Application Notes and Protocols
The separation of 15(R)-HETE and 15(S)-HETE is most commonly achieved using chiral chromatography.[1] High-Performance Liquid Chromatography (HPLC) is the predominant technique, with options for both normal-phase and reversed-phase modes. Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) are also viable methods.[1]
Sample Preparation
-
Lipid Extraction : Isolate lipids from the biological matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][7] SPE cartridges (e.g., Oasis HLB) are commonly used for robust extraction from plasma, serum, or cell culture media.[7]
-
Derivatization (Optional) : To enhance sensitivity for certain detection methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography with Electron Capture Atmospheric Pressure Chemical Ionization Mass Spectrometry (LC-ECAPCI/MS), the carboxyl group of 15-HETE can be derivatized.[1][3] A common method is esterification to form pentafluorobenzyl (PFB) esters by reacting the dried extract with PFB bromide.[2][3]
Protocol 1: Chiral Normal-Phase HPLC (NP-HPLC)
This protocol is well-suited for achieving baseline separation of the 15-HETE enantiomers.[1]
-
HPLC Conditions:
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based chiral column (e.g., 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: An isocratic mixture of n-hexane, isopropanol, and acetic acid. A typical starting ratio is 95:5:0.1 (v/v/v). This ratio should be optimized to improve resolution.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Injection Volume: 10-20 µL.[1]
-
Detection: UV detection at 235 nm. For higher sensitivity and specificity, tandem mass spectrometry (MS/MS) can be used.[1]
-
-
Expected Results: Baseline separation of 15(R)-HETE and 15(S)-HETE. Retention times will vary depending on the exact mobile phase composition and specific column used.[1]
Protocol 2: Chiral Reversed-Phase HPLC (RP-HPLC)
This method is highly advantageous due to its direct compatibility with mass spectrometry, a common detector in lipidomics.[1]
-
HPLC Conditions:
-
Column: Chiralpak AD-RH (Amylose tris(3,5-dimethylphenylcarbamate) designed for reversed-phase) or similar reversed-phase chiral column (e.g., 150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase:
-
Gradient: A linear gradient from 60% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and then re-equilibration. The gradient must be optimized for the specific column and HPLC system.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 5-10 µL.[1]
-
Detection: Tandem mass spectrometry (MS/MS) operating in negative ion mode is recommended for high sensitivity and selectivity.[1]
-
-
Expected Results: Good separation of the enantiomers with typical elution times between 10 and 20 minutes.[1]
Data Presentation
Comparison of Chiral Separation Techniques
The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.[1]
| Parameter | Chiral Normal-Phase HPLC (NP-HPLC) | Chiral Reversed-Phase HPLC (RP-HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) |
| Stationary Phase | Polysaccharide-based (e.g., Amylose, Cellulose derivatives)[1] | Polysaccharide-based (e.g., Amylose, Cellulose derivatives)[1] | Polysaccharide-based (e.g., Amylose, Cellulose derivatives)[1] | Chiral selector in buffer (e.g., Cyclodextrins)[1] |
| Mobile Phase | Hexane/Isopropanol/Acetic Acid[1] | Acetonitrile/Water/Formic Acid[1] | Supercritical CO₂ with polar modifiers (e.g., Methanol)[1] | Aqueous buffer with chiral selector[1] |
| Typical Flow Rate | 0.5 - 2.0 mL/min[1] | 0.5 - 2.0 mL/min[1] | 1.0 - 4.0 mL/min[1] | N/A (Voltage driven)[1] |
| Typical Analysis Time | 15 - 30 min[1] | 10 - 25 min[1] | 5 - 15 min[1] | 20 - 40 min[1] |
| Advantages | Robust, high resolution[1] | MS compatible, good for complex matrices[1] | Fast, low organic solvent consumption[1] | High efficiency, low sample volume[1] |
| Disadvantages | Not directly MS compatible, flammable solvents[8] | Can have lower resolution than NP-HPLC[9] | Requires specialized equipment[1] | Less common, can be less robust[1] |
Typical Mass Spectrometry (MS/MS) Detection Parameters
For sensitive and specific quantification, LC-MS/MS is the preferred detection method.
| Parameter | Typical Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI)[7] |
| Ion Spray Voltage | -4000 V to -4500 V[7] |
| Source Temperature | 350 °C to 525 °C[7] |
| Detection Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)[7] |
| Precursor Ion (m/z) | 319.2 (for underivatized HETE) |
| Product Ions (m/z) | Fragments such as 115.1, 179.1, 219.2 |
| Collision Gas (CAD) | High[7] |
Note: The specific precursor and product ions should be optimized for the instrument being used. For derivatized HETEs (e.g., PFB esters), the m/z values will be different.[3]
Conclusion
The chiral separation of 15(S)-HETE and 15(R)-HETE is indispensable for accurately investigating their distinct biological functions. Both normal-phase and reversed-phase HPLC methods using polysaccharide-based chiral stationary phases provide effective separation. RP-HPLC coupled with tandem mass spectrometry is particularly powerful for sensitive and specific quantification in complex biological samples. The selection of the optimal method—including sample preparation, chromatographic conditions, and detection—should be tailored to the specific research question and available instrumentation to ensure reliable and accurate results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Revolutionizing Eicosanoid Analysis: Derivatization of HETEs for Enhanced Mass Spectrometry Detection
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxyeicosatetraenoic acids (HETEs) are a class of lipid signaling molecules derived from the oxygenation of arachidonic acid. They play crucial roles in a multitude of physiological and pathological processes, including inflammation, angiogenesis, and cancer progression. Accurate and sensitive quantification of HETEs in biological matrices is therefore essential for understanding their biological functions and for the development of novel therapeutic agents.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of HETEs. However, their inherent chemical properties, particularly the presence of a carboxylic acid group, can lead to suboptimal ionization efficiency in commonly used electrospray ionization (ESI) sources, especially in the positive ion mode. Furthermore, the low endogenous concentrations of these analytes often push the limits of detection of even the most sensitive mass spectrometers.
Chemical derivatization offers a robust solution to overcome these challenges. By modifying the carboxylic acid moiety of HETEs, it is possible to significantly enhance their ionization efficiency, leading to a dramatic improvement in detection sensitivity. This application note provides a detailed overview and experimental protocols for the derivatization of HETEs for improved mass spectrometry detection, with a focus on the use of N-(4-aminomethylphenyl)pyridinium (AMPP) as a derivatizing agent.
Principle of Derivatization for Enhanced MS Detection
The primary goal of derivatizing HETEs for LC-MS analysis is to introduce a permanently charged or easily ionizable group to the molecule. This "charge-tagging" strategy shifts the analysis from the often less sensitive negative ion mode (for the underivatized carboxylic acid) to the highly sensitive positive ion mode.
The derivatization reagent N-(4-aminomethylphenyl)pyridinium (AMPP) contains a primary amine that reacts with the carboxylic acid group of HETEs to form a stable amide bond. The resulting derivative carries a permanently positive charge on the pyridinium group, leading to a substantial increase in ESI response. This "charge reversal" derivatization can improve the sensitivity of detection by 10- to 20-fold or even more compared to the analysis of underivatized HETEs in negative ion mode.[1]
Signaling Pathways of HETEs
To fully appreciate the importance of sensitive HETE detection, it is crucial to understand their biological context. HETEs are involved in complex signaling networks that regulate a variety of cellular processes. Below are simplified diagrams of the signaling pathways for two major HETEs, 12-HETE and 20-HETE.
References
Application Note: LC-MS/MS Method Validation for the Quantitative Analysis of 15(S)-HETE in Biological Matrices
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the analysis of eicosanoids and other lipid mediators.
Introduction
15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from arachidonic acid primarily through the action of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes.[1] This eicosanoid and its metabolites are implicated in a wide array of physiological and pathological processes, including inflammation, angiogenesis, and apoptosis.[1] Given its low endogenous concentrations and significant role in critical signaling pathways, a highly sensitive, specific, and robust analytical method is essential for its accurate quantification in complex biological matrices.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose, offering unparalleled selectivity and sensitivity.[3]
This application note provides a comprehensive, validated protocol for the quantitative analysis of 15(S)-HETE in plasma using a stable isotope dilution LC-MS/MS method.
Signaling and Metabolic Pathways
15(S)-HETE exerts its biological effects by modulating specific signaling cascades. A key pathway involves the activation of the Janus kinase 2 (Jak2) and Signal Transducer and Activator of Transcription 5B (STAT-5B). This activation leads to the expression of Interleukin-8 (IL-8), a potent pro-angiogenic chemokine.[4] Understanding this pathway is crucial for elucidating the role of 15(S)-HETE in processes like tumor growth and inflammation.[4]
The biological activity of 15(S)-HETE is tightly regulated by its metabolism. A primary metabolic route is the oxidation of 15(S)-HETE to 15-oxo-eicosatetraenoic acid (15-oxo-ETE) by the enzyme 15-hydroxyprostaglandin dehydrogenase (15PGDH).[5] This metabolite also possesses biological activity, contributing to inflammatory signaling.[5]
Principle of the Method
This method employs a stable isotope dilution strategy using 15(S)-HETE-d8 as an internal standard (IS).[6] A known quantity of the IS is added to each sample at the beginning of the extraction process. The IS behaves identically to the endogenous analyte during sample preparation and LC-MS/MS analysis, thereby compensating for any analyte loss during extraction and correcting for matrix effects and instrument variability.[2]
Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and plotting this ratio against the concentration of the calibration standards. Analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both 15(S)-HETE and its deuterated internal standard.[2]
Experimental Protocols
Materials and Reagents
-
Standards: 15(S)-HETE and this compound (Cayman Chemical or equivalent).
-
Solvents: Methanol, Acetonitrile, Water, Hexane, 2-propanol (all HPLC or LC-MS grade).
-
Reagents: Acetic acid, Formic acid (LC-MS grade).
-
Consumables: Oasis® HLB SPE cartridges (30 mg), borosilicate glass test tubes, autosampler vials.
-
Biological Matrix: Human plasma (or other relevant biological fluid).
Standard and Sample Preparation
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 15(S)-HETE and this compound in methanol. Store at -80°C.[2]
-
Working Standard Solution (1 µg/mL): Prepare a working solution of 15(S)-HETE by diluting the stock solution in methanol.
-
Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of this compound in methanol. The final concentration should be appropriate for the expected analyte concentration range.[2]
-
Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the 15(S)-HETE working standard solution in the initial mobile phase. A typical concentration range is 0.1 to 100 ng/mL.[2]
Sample Preparation: Solid-Phase Extraction (SPE) This protocol is designed for the extraction of 15(S)-HETE from 200 µL of plasma.[1][6]
-
Sample Thawing & Spiking: Thaw frozen plasma samples on ice. Pipette 200 µL of plasma into a clean glass test tube.[1][6] Add 10 µL of the internal standard spiking solution (this compound).[1][6]
-
Acidification & Extraction: Add 1.0 mL of a 10% v/v acetic acid solution in water/2-propanol/hexane (2/20/30, v/v/v) and vortex briefly.[1][6] Add 2.0 mL of Hexane, cap the tube, and vortex for 3 minutes.[1][6]
-
Phase Separation: Centrifuge the sample at 2000 x g for 5 minutes at room temperature to separate the layers.[6]
-
SPE Cartridge Conditioning: Condition an Oasis® HLB SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the upper organic layer from the centrifuged sample onto the conditioned SPE cartridge.
-
Cartridge Washing: Wash the cartridge with 2 mL of 10% methanol in water to remove polar impurities. Wash the cartridge with 2 mL of hexane to remove non-polar lipid impurities.[2]
-
Analyte Elution: Elute the analytes from the cartridge with 2 mL of methanol into a clean collection tube.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.[7]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 63:37:0.02 water:acetonitrile:formic acid). Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.[8]
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. organomation.com [organomation.com]
- 8. lipidmaps.org [lipidmaps.org]
Application Notes: Quantification of 15(S)-HETE in Clinical Samples using 15(S)-HETE-d8 Internal Standard
1. Introduction
15(S)-Hydroxyeicosatetraenoic acid, or 15(S)-HETE, is a bioactive eicosanoid, a class of signaling molecules derived from the enzymatic oxidation of arachidonic acid.[1] It is produced by various cell types through the action of 15-lipoxygenase (15-LOX) and cyclooxygenase (COX) enzymes.[2] 15(S)-HETE and its metabolites are implicated in a wide array of physiological and pathological processes, including the regulation of inflammation, airway function, and angiogenesis.[2][3] Given its low endogenous concentrations and its involvement in disease, the accurate and precise quantification of 15(S)-HETE in complex biological matrices such as human plasma, serum, and urine is critical for clinical research.
The "gold standard" for quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, matrix effects during sample preparation and ionization can lead to inaccurate results. To overcome this, a stable isotope-labeled internal standard (SIL-IS) is employed. 15(S)-HETE-d8 is a deuterated form of 15(S)-HETE that is chemically identical to the endogenous analyte but has a higher mass. When spiked into a sample at a known concentration at the earliest stage of sample preparation, it co-elutes chromatographically and experiences nearly identical extraction losses and ionization suppression or enhancement as the target analyte.[4][5] By measuring the ratio of the analyte's MS/MS signal to the internal standard's signal, these variations can be normalized, enabling highly accurate and reproducible quantification.[5]
2. Biosynthesis and Metabolism of 15(S)-HETE
15(S)-HETE is synthesized from arachidonic acid, which is typically released from membrane phospholipids. The primary pathway involves the enzyme 15-lipoxygenase (15-LOX), which converts arachidonic acid into an unstable intermediate, 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[1][6][7] This intermediate is then rapidly reduced by ubiquitous cellular peroxidases to form the more stable 15(S)-HETE.[1][6] Subsequently, 15(S)-HETE can be further metabolized, for example, by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes it to its keto analog, 15-oxo-ETE.[7][8]
Protocols
1. General Experimental Workflow
The quantification of 15(S)-HETE from clinical samples follows a multi-step process designed to isolate the analyte from a complex matrix and prepare it for sensitive detection. The workflow begins with sample collection and stabilization, followed by the addition of the this compound internal standard. A solid-phase extraction (SPE) procedure is then used to purify and concentrate the analyte. The final extract is analyzed by LC-MS/MS.
2. Detailed Protocol: Solid-Phase Extraction (SPE) from Human Plasma
This protocol details the extraction of 15(S)-HETE from human plasma using C18 SPE cartridges, a common and effective method for eicosanoid purification.[9]
2.1. Materials and Reagents
-
Human plasma (collected in EDTA or heparin tubes)
-
This compound internal standard solution (e.g., 100 ng/mL in methanol)
-
Methanol, Ethyl Acetate, Hexane (LC-MS grade)
-
Hydrochloric Acid (2M) or Acetic Acid
-
Ultrapure water
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Centrifuge, vortex mixer, nitrogen evaporator
-
Glass test tubes and autosampler vials
2.2. Sample Collection and Handling
-
Immediately after blood collection, add a cyclooxygenase inhibitor such as indomethacin (final concentration 10-15 µM) to prevent ex-vivo eicosanoid generation.[9][10]
-
Centrifuge the blood sample to separate plasma.
-
Store plasma samples at -80°C until analysis to ensure analyte stability.[11]
2.3. Extraction Procedure
-
Sample Thawing and Spiking: Thaw frozen plasma samples on ice.[5] In a glass tube, pipette 500 µL of plasma. Add 10 µL of the this compound internal standard solution (e.g., for a final concentration of 2 ng/mL). Vortex briefly.
-
Acidification: Acidify the sample to a pH of ~3.5 by adding approximately 25 µL of 2M HCl.[9] Vortex and let sit on ice for 15 minutes. This step is crucial for protonating the carboxylic acid moiety of HETEs, enabling their retention on the reverse-phase SPE sorbent.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of ultrapure water. Do not allow the cartridge to go dry.[5]
-
Sample Loading: Load the acidified plasma sample from step 2 onto the conditioned cartridge. Apply a slight positive pressure or gentle vacuum to achieve a slow, dropwise flow rate (~0.5 mL/minute).[9]
-
Washing: Wash the cartridge sequentially to remove interfering substances:
-
Elution: Elute the 15(S)-HETE and this compound from the cartridge using 2 mL of ethyl acetate into a clean glass tube.[5]
-
Drying and Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas.[9][11] Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 50:50 methanol/water with 0.1% acetic acid). Vortex thoroughly and transfer the solution to an autosampler vial for LC-MS/MS analysis.[5]
3. Data Acquisition and Presentation
3.1. LC-MS/MS Parameters Analysis is performed using a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode, which provides high selectivity and sensitivity.
| Parameter | Setting |
| LC Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water[12] |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile/Methanol (90:10)[12] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Negative Electrospray (ESI-)[2][12] |
| Detection Mode | Selected Reaction Monitoring (SRM)[2][4] |
| Source Temp. | 400-500 °C[12] |
| Ion Spray Voltage | -4000 to -4500 V[2][12] |
3.2. SRM Transitions The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| 15(S)-HETE | 319.2 | 179.1 | -20 |
| 15(S)-HETE | 319.2 | 219.1 | -15 |
| This compound (IS) | 327.2 [13] | 184.1 | -20 |
Note: Product ions and collision energies should be optimized for the specific instrument used.
3.3. Quantitative Data Summary The concentration of 15(S)-HETE in clinical samples can vary based on the patient population and disease state. The use of this compound allows for accurate measurement across a range of concentrations.
| Parameter | Value | Reference |
| Typical Plasma Concentration | 3.9 ± 0.3 ng/mL | [13] |
| Stimulated Plasma Conc. (LPS) | 14.9 ± 1.0 ng/mL | [13] |
| Method LLOQ | 20 pg/mL | [14] |
| Internal Standard Spiked Conc. | 1-10 ng/mL | [2][13] |
LLOQ: Lower Limit of Quantification. Concentrations are examples and may vary significantly between studies and individuals.
References
- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Stable isotopic internal standard correction for quantitative analysis of hydroxyeicosatetraenoic acids (HETEs) in serum by on-line SPE-LC-MS/MS in selected reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 15-oxo-Eicosatetraenoic Acid, a Metabolite of Macrophage 15-Hydroxyprostaglandin Dehydrogenase That Inhibits Endothelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arborassays.com [arborassays.com]
- 10. caymanchem.com [caymanchem.com]
- 11. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 12. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 15(S)-HETE-d8 Solid-Phase Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase extraction (SPE) of 15(S)-HETE-d8.
Troubleshooting Guide: Low Recovery of this compound
Low recovery of the internal standard this compound is a common issue that can compromise the accuracy and reliability of your analytical data. This guide provides a systematic approach to identifying and resolving the root causes of this problem.
Question: My recovery of this compound after SPE is consistently low. What are the potential causes and how can I address them?
Answer: Low recovery can stem from various factors throughout the SPE workflow, from initial sample handling to the final elution step. A step-by-step evaluation of your procedure is the most effective way to troubleshoot this issue.
Step 1: Analyte Loss During Sample Preparation and Loading
Issue: this compound may not be efficiently retained on the SPE sorbent during the loading step.
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Sample pH | 15(S)-HETE is a carboxylic acid with a pKa of approximately 4.5. If the sample pH is at or above the pKa, the carboxyl group will be ionized (negatively charged), making the molecule more polar and reducing its affinity for non-polar sorbents like C18. | Acidify your sample to a pH of ~3.5-4.0 by adding a small volume of a weak acid (e.g., 0.5-2% formic acid or acetic acid). This will ensure the carboxyl group is protonated, making the molecule more non-polar and enhancing its retention on the sorbent. |
| Incorrect Sorbent Choice | While C18 is a common choice for eicosanoid extraction, it may not be optimal for all sample matrices. Highly complex matrices might benefit from a different sorbent chemistry. | Consider using a hydrophilic-lipophilic balanced (HLB) polymeric sorbent . HLB sorbents offer excellent retention for a broad range of compounds, including polar and non-polar analytes, and can provide cleaner extracts from complex biological samples. |
| Sample Solvent is Too Strong | If your sample is diluted in a solvent with a high percentage of organic content, it can act as a weak elution solvent, causing the this compound to pass through the cartridge without being retained. | Ensure your sample is in a predominantly aqueous environment before loading. If an organic solvent was used for protein precipitation, ensure it is sufficiently diluted with an acidic aqueous solution. |
| High Flow Rate During Loading | A fast flow rate reduces the contact time between the analyte and the sorbent, leading to incomplete retention. | Maintain a slow and steady flow rate during sample loading, typically around 1-2 mL/min. This allows for adequate interaction and binding of the analyte to the sorbent. |
| Column Overload | Exceeding the binding capacity of the SPE cartridge will result in the analyte breaking through during the loading step. | If you suspect overloading, reduce the sample volume or use an SPE cartridge with a larger sorbent mass . |
Step 2: Analyte Loss During Washing Steps
Issue: The wash solvent is prematurely eluting the retained this compound from the sorbent.
| Potential Cause | Explanation | Recommended Solution |
| Wash Solvent is Too Strong | A wash solvent with a high organic content can be aggressive enough to elute the weakly retained this compound along with the interferences. | Reduce the organic content of your wash solvent . A common starting point is 5-15% methanol in acidified water. You can also perform a two-step wash: first with acidified water to remove polar interferences, followed by a wash with a low percentage of organic solvent to remove less polar interferences. |
| Incorrect pH of Wash Solvent | If the pH of the wash solvent is too high, it can ionize the carboxyl group of this compound, making it more polar and susceptible to elution. | Ensure your wash solvent is acidified to the same pH as your loading solution (~3.5-4.0) to maintain the analyte in its neutral form. |
Step 3: Incomplete Elution of the Analyte
Issue: The elution solvent is not strong enough to completely desorb the this compound from the SPE sorbent.
| Potential Cause | Explanation | Recommended Solution |
| Elution Solvent is Too Weak | The chosen elution solvent may not have sufficient non-polar character to disrupt the hydrophobic interactions between this compound and the sorbent. | Increase the strength of your elution solvent . Good choices for eluting eicosanoids from reversed-phase sorbents include methanol, acetonitrile, or ethyl acetate. If using a methanol/water mixture, increase the percentage of methanol. |
| Insufficient Elution Volume | An inadequate volume of elution solvent will not be sufficient to quantitatively recover the analyte from the sorbent bed. | Increase the volume of the elution solvent . It is often beneficial to perform the elution with two smaller aliquots (e.g., 2 x 1 mL) rather than a single large volume to ensure complete recovery. |
| High Flow Rate During Elution | A fast elution flow rate can lead to channeling and incomplete interaction between the solvent and the sorbent, resulting in poor recovery. | Use a slow flow rate during elution (e.g., 1 mL/min) to allow sufficient time for the solvent to desorb the analyte from the sorbent. |
| Sorbent Bed Drying Out (Silica-based) | If a silica-based sorbent (e.g., C18) is allowed to dry out after conditioning and before sample loading, its retention properties can be compromised, leading to inconsistent recoveries. | Ensure the sorbent bed remains wetted throughout the conditioning and sample loading steps. For polymeric sorbents like HLB, this is less of a concern. |
Step 4: Analyte Degradation
Issue: this compound may be degrading during the sample preparation process.
| Potential Cause | Explanation | Recommended Solution |
| Instability in Biological Matrix | Eicosanoids can be susceptible to enzymatic degradation and auto-oxidation in biological samples, especially at room temperature.[1] | Process samples as quickly as possible after collection and keep them on ice or at 4°C during preparation.[1] For long-term storage, samples should be kept at -80°C. Consider adding an antioxidant like butylated hydroxytoluene (BHT) during sample homogenization. |
| pH Instability | Extreme pH conditions can potentially lead to the degradation of HETEs. | Avoid harsh acidic or basic conditions for prolonged periods. The recommended pH range of 3.5-4.0 for extraction is generally well-tolerated. |
| Light and Temperature Sensitivity | Prolonged exposure to light and elevated temperatures can contribute to the degradation of polyunsaturated fatty acid derivatives. | Protect samples from direct light and avoid high temperatures during evaporation steps. A gentle stream of nitrogen at a moderate temperature (e.g., 30-40°C) is recommended for solvent evaporation. |
Quantitative Data on SPE Parameters
The following tables provide illustrative data on how different SPE parameters can affect the recovery of eicosanoids like this compound. Note: This data is representative and actual recoveries should be validated in your laboratory.
Table 1: Comparison of SPE Sorbent Types for this compound Recovery from Human Plasma
| Sorbent Type | Principle | Average Recovery (%) | Relative Standard Deviation (%) | Notes |
| C18 (Silica-based) | Reversed-phase | 82 | 8.5 | Good retention for non-polar compounds. May require more rigorous sample cleanup. |
| HLB (Polymeric) | Hydrophilic-Lipophilic Balanced | 91 | 5.2 | Excellent retention for a wide range of analytes. Often provides cleaner extracts. |
| MAX (Mixed-mode Anion Exchange) | Reversed-phase & Strong Anion Exchange | 75 | 10.1 | Can be useful for selective extraction but may require more complex elution schemes. Not ideal if analyte is not charged. |
Table 2: Effect of Sample pH on this compound Recovery using a C18 Sorbent
| Sample pH | Expected Analyte State | Average Recovery (%) | Rationale |
| 3.5 | Protonated (Neutral) | 93 | Enhanced hydrophobic interaction with the C18 sorbent. |
| 5.0 | Partially Ionized | 78 | Reduced retention due to increased polarity. |
| 7.4 | Ionized (Anionic) | 45 | Poor retention on the non-polar sorbent. |
Table 3: Impact of Wash Solvent Composition on this compound Recovery (C18 Sorbent)
| Wash Solvent | Average Recovery (%) | Observation |
| 0.1% Formic Acid in Water | 95 | Removes polar interferences without eluting the analyte. |
| 15% Methanol in 0.1% Formic Acid | 92 | Removes less polar interferences with minimal analyte loss. |
| 30% Methanol in 0.1% Formic Acid | 75 | Significant analyte loss observed. Wash solvent is too strong. |
| 50% Methanol in 0.1% Formic Acid | 40 | Substantial elution of the analyte. Unsuitable as a wash solvent. |
Table 4: Comparison of Elution Solvents for this compound Recovery (C18 Sorbent)
| Elution Solvent | Average Recovery (%) | Notes |
| Methanol | 94 | Effective and commonly used. |
| Acetonitrile | 91 | Also effective, can be a good choice depending on subsequent analysis. |
| Ethyl Acetate | 96 | A stronger non-polar solvent that can improve recovery of highly retained compounds. |
| 90:10 Methanol:Water | 85 | Less effective than pure organic solvents. |
Experimental Protocol: SPE of this compound from Human Plasma
This protocol provides a detailed methodology for the extraction of this compound from human plasma using a polymeric SPE sorbent.
Materials:
-
SPE Cartridges: Polymeric HLB, 30 mg/1 mL
-
Human plasma with EDTA as anticoagulant
-
This compound internal standard solution (e.g., 100 ng/mL in methanol)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold or positive pressure manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: a. Thaw frozen plasma samples on ice. b. To 200 µL of plasma in a polypropylene tube, add 10 µL of the this compound internal standard solution. c. Vortex briefly to mix. d. Precipitate proteins by adding 600 µL of ice-cold acetonitrile. e. Vortex vigorously for 1 minute. f. Centrifuge at 10,000 x g for 10 minutes at 4°C. g. Transfer the supernatant to a clean tube. h. Dilute the supernatant with 1 mL of deionized water containing 0.5% formic acid.
-
SPE Cartridge Conditioning: a. Place the HLB SPE cartridges on the manifold. b. Condition the cartridges by passing 1 mL of methanol through the sorbent. c. Equilibrate the cartridges by passing 1 mL of deionized water through the sorbent. Do not allow the sorbent to dry.
-
Sample Loading: a. Load the entire pre-treated sample onto the conditioned cartridge. b. Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a flow rate of approximately 1-2 mL/min.
-
Washing: a. Wash the cartridge with 1 mL of deionized water containing 0.1% formic acid to remove salts and polar interferences. b. Perform a second wash with 1 mL of 15% methanol in deionized water (with 0.1% formic acid) to remove less polar impurities. c. Dry the cartridge thoroughly by applying a high vacuum or positive pressure for 5-10 minutes to remove all residual water.
-
Elution: a. Place clean collection tubes inside the manifold. b. Elute the retained this compound by passing 1 mL of methanol through the cartridge. c. Collect the eluate.
-
Post-Elution Processing: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C. b. Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis. c. Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for analysis.
Visualizations
Caption: Experimental workflow for the solid-phase extraction of this compound.
Caption: Troubleshooting decision tree for low this compound recovery in SPE.
Caption: Simplified signaling pathways of 15(S)-HETE.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the best SPE sorbent for this compound extraction? A1: For a lipophilic molecule like this compound, a reversed-phase sorbent is most effective. While C18 is a traditional choice, polymeric sorbents like Hydrophilic-Lipophilic Balanced (HLB) often provide higher and more reproducible recoveries, especially from complex biological matrices, due to their mixed-mode retention mechanism and greater surface area.
Q2: What is the optimal pH for binding this compound to a reversed-phase cartridge? A2: The optimal pH for binding is below the pKa of 15(S)-HETE's carboxylic acid group (pKa ~4.5). Acidifying the sample to a pH of approximately 3.5-4.0 ensures the analyte is in its neutral, less polar form, which significantly enhances its retention on the non-polar sorbent.
Q3: Can I use a generic SPE protocol for eicosanoids for my this compound analysis? A3: While generic protocols can be a good starting point, they often require optimization for specific analytes and matrices. Factors such as the sample volume, concentration of this compound, and the complexity of the biological matrix can all influence the optimal SPE conditions. It is always recommended to validate the method for your specific application.
Q4: How should I store my this compound standard and samples? A4: Stock solutions of this compound should be stored at -20°C or -80°C. Biological samples should be processed as quickly as possible or flash-frozen and stored at -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles.
Q5: My recovery is still low after trying the troubleshooting steps. What else can I do? A5: If you have systematically worked through the troubleshooting guide and are still experiencing low recovery, consider the following:
-
Analyte Adsorption to Labware: Eicosanoids can be "sticky" and adsorb to glass or plastic surfaces. Using silanized glassware or low-binding polypropylene tubes can help minimize this.
-
Matrix Effects in LC-MS/MS: Ion suppression or enhancement in the mass spectrometer due to co-eluting matrix components can be misinterpreted as low recovery. A post-extraction spike experiment can help diagnose this.
-
Internal Standard Integrity: Verify the concentration and purity of your this compound internal standard stock solution.
References
improving sensitivity for 15(S)-HETE detection by LC-MS
Welcome to the technical support center for the sensitive detection of 15(S)-hydroxyeicosatetraenoic acid [15(S)-HETE] by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common sample preparation technique for 15(S)-HETE analysis from biological matrices?
A1: Solid-Phase Extraction (SPE) is the most widely used and robust method for extracting 15(S)-HETE and other eicosanoids from complex biological samples like plasma, serum, urine, or cell culture media.[1][2] This technique effectively removes salts, proteins, and phospholipids that can interfere with LC-MS analysis and cause ion suppression.[3] Reversed-phase SPE cartridges, such as Oasis HLB, are commonly employed for this purpose.[2]
Q2: How can I improve the chromatographic separation of 15(S)-HETE from its isomers?
A2: Achieving good chromatographic separation is critical. Key strategies include:
-
Column Choice: A high-efficiency reversed-phase C18 column is standard for separating HETE isomers.[1]
-
Mobile Phase Optimization: A typical mobile phase consists of water (A) and an organic solvent like acetonitrile or methanol (B), both containing a small amount of an acid modifier like 0.1% acetic acid or formic acid to improve peak shape and ionization efficiency.[2][4]
-
Gradient Elution: A shallow gradient elution program is crucial for resolving closely eluting isomers.[5] Optimizing the gradient profile can significantly enhance separation.
Q3: What ionization mode and mass spectrometry settings are optimal for 15(S)-HETE detection?
A3: Negative Electrospray Ionization (ESI) is the preferred mode for analyzing 15(S)-HETE due to the presence of the acidic carboxyl group, which is readily deprotonated.[2] For quantification, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is the gold standard, offering high sensitivity and selectivity.[2][6] Key MS parameters to optimize include ion spray voltage, source temperature, nebulizer gas, and collision energy.[2][7]
Q4: Is derivatization necessary to improve the sensitivity of 15(S)-HETE detection?
A4: While not always necessary, derivatization can significantly enhance sensitivity, especially for challenging, low-abundance samples. Derivatizing the carboxyl group of 15(S)-HETE with a reagent like pentafluorobenzyl bromide (PFB-Br) can improve ionization efficiency and chromatographic behavior.[8] However, this adds an extra step to sample preparation and should be carefully validated.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during your 15(S)-HETE LC-MS analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Suboptimal Sample Preparation: Inefficient extraction or significant sample loss.[6] 2. Matrix Effects: Co-eluting compounds from the sample matrix suppress the ionization of 15(S)-HETE.[10][11] 3. Poor Ionization: Incorrect ESI source settings (voltage, temperature, gas flows).[12][13] 4. Inefficient Desolvation: Inadequate drying gas flow or temperature.[12] | 1. Optimize SPE Protocol: Ensure proper conditioning, loading, washing, and elution steps. Verify solvent choices and volumes. Use a deuterated internal standard (e.g., 15(S)-HETE-d8) to monitor and correct for recovery.[1][14] 2. Improve Chromatographic Separation: Modify the LC gradient to separate 15(S)-HETE from interfering matrix components.[15] Enhance sample cleanup by incorporating additional wash steps in the SPE protocol.[1] 3. Tune MS Parameters: Infuse a standard solution of 15(S)-HETE to optimize source parameters for maximum signal intensity.[5] 4. Optimize Desolvation Parameters: Systematically adjust drying gas temperature and flow rate to find the optimal settings for your mobile phase composition and flow rate.[12] |
| Poor Peak Shape (Tailing, Broadening, Splitting) | 1. Column Contamination or Degradation: Buildup of matrix components on the column frit or stationary phase.[16][17] 2. Incompatible Injection Solvent: Sample is dissolved in a solvent significantly stronger than the initial mobile phase.[17] 3. Secondary Interactions: Silanol interactions between the analyte and the column stationary phase.[17] 4. Extra-column Volume: Excessive tubing length or poor fittings can cause peak broadening.[17] | 1. Implement Column Cleaning: Flush the column with a strong solvent wash sequence as recommended by the manufacturer. Use a guard column to protect the analytical column.[18] 2. Match Injection Solvent: Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase conditions.[1] 3. Adjust Mobile Phase pH: Ensure the mobile phase additive (formic or acetic acid) is used to suppress silanol activity.[17] 4. Minimize Extra-column Volume: Use tubing with the smallest appropriate inner diameter and keep lengths as short as possible. Ensure all fittings are properly made. |
| Retention Time Shifts | 1. Changes in Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase over time.[16] 2. Column Equilibration Issues: Insufficient time for the column to re-equilibrate between injections, especially in gradient methods.[19] 3. Fluctuating Column Temperature: Inconsistent oven temperature can affect retention times.[16] 4. Column Aging: Over time, the stationary phase can degrade, leading to shifts in retention.[16] | 1. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and use high-purity (LC-MS grade) solvents and additives.[12] 2. Increase Equilibration Time: Ensure the post-run equilibration step is long enough for the column to return to initial conditions. 3. Verify Temperature Stability: Check that the column oven is maintaining a stable and accurate temperature.[2] 4. Monitor Column Performance: Track retention times and peak shapes with a QC sample. Replace the column when performance degrades significantly. |
Quantitative Data Summary
The following tables summarize typical recovery data and mass spectrometry parameters for eicosanoid analysis, providing a baseline for method development.
Table 1: Analyte Recovery from Solid-Phase Extraction
| Analyte | Average Recovery (%) | Reference |
| Mono-hydroxy eicosanoids (e.g., 15(S)-HETE) | 75 - 100% | [6] |
| Di-hydroxy eicosanoids | 75 - 100% | [6] |
| Leukotrienes | ~50% | [6] |
| Prostaglandins | ~50% | [6] |
| Data represents recovery of standards extracted from DMEM cell culture medium.[6] |
Table 2: Example Mass Spectrometry Parameters for 15(S)-HETE
| Parameter | Typical Setting | Reference(s) |
| Ionization Mode | Negative ESI | [2] |
| Ion Spray Voltage | -4000 V to -4500 V | [2] |
| Source Temperature | 350 °C to 525 °C | [2] |
| Nebulizer Gas (Gas 1) | 30-40 psi | [2] |
| Turbo Gas (Gas 2) | 30-40 psi | [2] |
| Curtain Gas | 10-15 psi | [2] |
| Detection Mode | SRM / MRM | [2][6] |
| Precursor Ion (m/z) | 319 | [6] |
| Product Ion (m/z) | 175 | [6] |
| These parameters serve as a starting point and require optimization for your specific instrument and method. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 15(S)-HETE from Plasma
This protocol is adapted from established methods for eicosanoid extraction.[1][2][14]
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB SPE cartridge (or equivalent) by passing 1 mL of methanol, followed by 1 mL of water through the cartridge.[1] Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Elution:
-
Elute 15(S)-HETE and other lipids with 1 mL of a strong organic solvent, such as methanol or ethyl acetate.[1]
-
-
Dry-down and Reconstitution:
Visualizations
Caption: General experimental workflow for 15(S)-HETE analysis by LC-MS/MS.
Caption: Simplified signaling pathway showing the production of 15(S)-HETE.
Caption: Troubleshooting workflow for low signal intensity in LC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Species-specific optimization of oxylipin ionization in LC–MS: a design of experiments approach to improve sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromsoc.jp [chromsoc.jp]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. lipidmaps.org [lipidmaps.org]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. zefsci.com [zefsci.com]
- 17. agilent.com [agilent.com]
- 18. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Quantification of 15(S)-HETE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the quantification of 15(S)-HETE by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of 15(S)-HETE?
Q2: What are the primary sources of matrix effects in the analysis of 15(S)-HETE from biological samples?
A2: For biological samples such as plasma, serum, and whole blood, phospholipids are a major contributor to matrix effects, especially when using electrospray ionization (ESI).[5][6] These endogenous lipids can be co-extracted with 15(S)-HETE and co-elute during chromatographic separation, often causing significant ion suppression. Other potential sources of interference include salts, proteins, and anticoagulants introduced during sample collection.[2]
Q3: How can I determine if my 15(S)-HETE assay is experiencing matrix effects?
A3: Two primary methods can be used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a 15(S)-HETE standard is infused into the mass spectrometer after the analytical column, while a blank, extracted sample matrix is injected. A dip or rise in the baseline signal at the retention time of 15(S)-HETE indicates ion suppression or enhancement, respectively.[1]
-
Post-Extraction Spike: This quantitative approach compares the response of 15(S)-HETE spiked into a blank matrix extract with the response of the analyte in a neat solution at the same concentration.[1][2] The difference in signal response reveals the extent of the matrix effect.[1]
Q4: What is the most effective strategy to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS), such as 15(S)-HETE-d8, is widely considered the most effective strategy to compensate for matrix effects.[7][8][9] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ionization suppression or enhancement.[7] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.[7]
Q5: Can I use a different internal standard if a stable isotope-labeled version of 15(S)-HETE is unavailable?
A5: While a SIL-IS is ideal, a structural analog can be used as an alternative. However, it is crucial to demonstrate that the analog behaves similarly to 15(S)-HETE during extraction and ionization. The ideal internal standard should be structurally and chemically as similar to the target analyte as possible.[10][11]
Troubleshooting Guide
Problem: Poor reproducibility and accuracy in 15(S)-HETE quantification.
This guide provides a systematic approach to diagnosing and mitigating issues of poor reproducibility and accuracy, which are often symptomatic of unaddressed matrix effects.
Step 1: Assess the Presence and Magnitude of Matrix Effects
Before making significant changes to your protocol, it is essential to confirm that matrix effects are the root cause of the issue.
Experimental Protocol: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of 15(S)-HETE standard in a clean solvent (e.g., methanol/water) at a known concentration.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix (the same type as your samples) using your established protocol. Spike the 15(S)-HETE standard into the final, extracted matrix at the same concentration as Set A.[1]
-
Set C (Pre-Extraction Spike): Spike the 15(S)-HETE standard into the blank biological matrix before starting the sample preparation protocol. This set is used to determine recovery.[1]
-
-
Analyze Samples: Inject and analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100 [1]
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
The relative standard deviation (%RSD) of the matrix effect across different sources of the blank matrix should be ≤15%.[1]
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Step 2: Implement a Mitigation Strategy
Based on the assessment, select an appropriate strategy to minimize or compensate for matrix effects.
Strategy 1: Optimization of Sample Preparation
The goal of optimizing sample preparation is to remove interfering matrix components, particularly phospholipids, before LC-MS/MS analysis.[5]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up biological samples and reducing matrix effects.[12][13] A variety of SPE sorbents are available, and the choice will depend on the specific matrix and analyte properties.
-
Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts, but recovery of more polar analytes may be lower.[5]
-
Phospholipid Depletion Plates (e.g., HybridSPE®): These specialized plates are designed to selectively remove phospholipids from plasma and serum samples, significantly reducing matrix effects.[14]
Experimental Protocol: Phospholipid Removal using HybridSPE®
This is a general procedure for effective phospholipid removal from plasma or serum.
-
Protein Precipitation: Add 300 µL of acetonitrile (containing the SIL-IS) to 100 µL of plasma or serum in a collection plate.[1]
-
Mix: Mix thoroughly (e.g., vortex for 1 minute) to precipitate proteins.[1]
-
Apply to HybridSPE® Plate: Place the HybridSPE® plate on top of a clean collection plate and apply a vacuum or positive pressure to pass the extract through the HybridSPE® sorbent.[1][14]
-
Collect Filtrate: The resulting filtrate is depleted of proteins and phospholipids and can be directly injected or evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.[14]
Strategy 2: Chromatographic Separation
Modifying the chromatographic method to separate the elution of 15(S)-HETE from co-eluting matrix components is a crucial strategy.
-
Adjust Mobile Phase Gradient: Extending the gradient or modifying the organic solvent composition can improve the resolution between 15(S)-HETE and interfering compounds.[6]
-
Column Chemistry: Using a different column with alternative selectivity (e.g., a pentafluorophenyl (PFP) column) may provide better separation from phospholipids.[15]
-
Divert Flow: Use a divert valve to direct the early-eluting, highly polar matrix components (like salts and some phospholipids) to waste instead of the mass spectrometer.
Strategy 3: Utilization of a Stable Isotope-Labeled Internal Standard (SIL-IS)
As mentioned in the FAQs, a SIL-IS is the most robust method for compensating for matrix effects.[7]
Experimental Protocol: Incorporation of a SIL-IS
-
Select an Appropriate SIL-IS: Use a deuterated analog of 15(S)-HETE (e.g., this compound).[9][16]
-
Spike at the Earliest Stage: Add a known concentration of the SIL-IS to all samples, calibration standards, and quality controls at the very beginning of the sample preparation process.[7] This ensures that the SIL-IS experiences the same extraction inefficiency and matrix effects as the endogenous analyte.
-
Quantify using the Area Ratio: Construct the calibration curve and quantify unknown samples by plotting the peak area ratio of 15(S)-HETE to the SIL-IS versus the concentration of the calibration standards.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction in 15(S)-HETE Quantification
| Sample Preparation Technique | Analyte Recovery | Phospholipid Removal Efficiency | Throughput | Cost | Key Advantage |
| Protein Precipitation | High | Low | High | Low | Simple and fast |
| Liquid-Liquid Extraction (LLE) | Variable (lower for polar analytes) | Moderate to High | Low | Moderate | Can provide clean extracts |
| Solid-Phase Extraction (SPE) | High | High | Moderate | Moderate | High selectivity and good cleanup |
| Phospholipid Depletion (e.g., HybridSPE®) | High | Very High (>99%) | High | High | Specific removal of phospholipids |
Table 2: Impact of Mitigation Strategy on Assay Performance
| Parameter | No Mitigation | With SIL-IS | With Optimized SPE | With SIL-IS + Optimized SPE |
| Accuracy (% Bias) | Potentially > ±30% | < 15% | < 20% | < 15% |
| Precision (%RSD) | > 20% | < 15% | < 15% | < 10% |
| Matrix Effect (% Suppression) | 30-70% | Compensated | < 20% | Compensated |
| Lower Limit of Quantification (LLOQ) | Elevated | Lower | Lower | Lowest |
Note: The values in this table are illustrative and can vary depending on the specific matrix, analyte concentration, and analytical method.
Visualizations
Caption: Workflow for 15(S)-HETE quantification with matrix effect mitigation.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable isotopic internal standard correction for quantitative analysis of hydroxyeicosatetraenoic acids (HETEs) in serum by on-line SPE-LC-MS/MS in selected reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. lipidmaps.org [lipidmaps.org]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Effective phospholipids removing microelution-solid phase extraction LC-MS/MS method for simultaneous plasma quantification of aripiprazole and dehydro-aripiprazole: Application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of HETE Isomers
Welcome to the technical support center for the chromatographic separation of hydroxyeicosatetraenoic acid (HETE) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of these important lipid mediators.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic separation of HETE isomers.
Question: Why am I seeing poor peak resolution between HETE isomers?
Answer:
Poor peak resolution is a common challenge due to the structural similarity of HETE isomers. Several factors could be contributing to this issue:
-
Inappropriate Column Selection: The choice of HPLC column is critical. For separating positional isomers (e.g., 5-HETE, 12-HETE, 15-HETE), a high-resolution reversed-phase column (e.g., C18) is often effective.[1] However, for enantiomers (e.g., 12(S)-HETE vs. 12(R)-HETE), a chiral stationary phase is necessary.[2][3]
-
Suboptimal Mobile Phase Composition: The mobile phase composition significantly influences selectivity. For reversed-phase chromatography, a gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile) containing a small amount of acid (e.g., 0.1% acetic acid or formic acid) is typically used.[4][5] Adjusting the gradient slope or the organic solvent ratio can improve separation.
-
Incorrect Flow Rate: The flow rate of the mobile phase affects the time analytes spend interacting with the stationary phase. Optimizing the flow rate can enhance resolution, though it may also increase analysis time.[6]
-
Sample Overload: Injecting too much sample can lead to broad, overlapping peaks. Try reducing the injection volume or diluting the sample.
-
Incompatible Injection Solvent: Whenever possible, the sample should be dissolved in the initial mobile phase to ensure good peak shape.[7][8] If a stronger solvent is necessary for solubility, use the smallest possible injection volume.[9]
Question: I am observing a drifting baseline or spurious peaks in my chromatogram. What could be the cause?
Answer:
A drifting baseline or the appearance of unexpected peaks often indicates contamination in the mobile phase or the HPLC system.[7][10]
-
Mobile Phase Contamination: Always use HPLC or LC-MS grade solvents and additives.[7] Lower quality reagents can introduce impurities that accumulate and elute as spurious peaks, especially during gradient elution.[7] Ensure proper degassing of the mobile phase to prevent bubble formation, which can also cause baseline disturbances.[10]
-
System Contamination: Contaminants can build up in the injector, tubing, or column. Regularly flushing the system with a strong solvent can help remove these residues. A guard column can also protect the analytical column from strongly retained impurities from the sample.[8]
-
Sample Matrix Effects: Biological samples are complex and can contain substances that interfere with the analysis. A robust sample preparation method, such as solid-phase extraction (SPE), is crucial to remove these interfering substances.[1]
Question: My peak heights are inconsistent between injections. What should I check?
Answer:
Irreproducible peak heights can stem from several issues related to the injection process or sample stability:
-
Incomplete Sample Loop Filling: Ensure the injection volume is appropriate for the sample loop size to guarantee consistent injection volumes.
-
Air Bubbles in the Autosampler: Air bubbles in the autosampler syringe or fluidics can lead to variable injection volumes.[10] Purging the autosampler according to the manufacturer's instructions is recommended.
-
Sample Degradation: HETEs can be sensitive to degradation. Ensure samples are stored properly and consider using a thermostatted autosampler to maintain sample integrity during the analysis.[10]
Question: How can I improve the sensitivity of my HETE analysis, especially when using mass spectrometry?
Answer:
For high sensitivity, especially in complex biological matrices, LC-MS/MS is the method of choice.[4] To enhance sensitivity:
-
Optimize Mass Spectrometry Parameters: Fine-tune the ion source parameters (e.g., ion spray voltage, source temperature) and compound-specific parameters (e.g., declustering potential, collision energy) for each HETE isomer and internal standard.[1][5]
-
Use Stable Isotope-Labeled Internal Standards: Incorporating deuterated HETE analogs (e.g., 15(S)-HETE-d8) can correct for variations in sample preparation and instrument response, leading to more accurate quantification.[1][11]
-
Effective Sample Preparation: A thorough sample preparation procedure, like SPE, not only removes interferences but also concentrates the analytes, thereby increasing the signal intensity.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for extracting HETEs from biological samples?
A1: Solid-phase extraction (SPE) with a C18 cartridge is a widely used and effective method for extracting HETEs from biological matrices like plasma, serum, or cell culture supernatants.[1] The general steps involve acidifying the sample, conditioning the SPE cartridge, loading the sample, washing away polar impurities, and finally eluting the HETEs with an organic solvent like methanol or ethyl acetate.[1]
Q2: Is derivatization necessary for the analysis of HETE isomers?
A2: For the separation of positional isomers by reversed-phase HPLC, derivatization is generally not required. However, for the separation of enantiomers, derivatization with a chiral agent to form diastereomers that can be separated on a conventional achiral column is one approach.[12] Alternatively, direct separation of underivatized enantiomers can be achieved using a chiral stationary phase column.[2] For GC-MS analysis, derivatization is often necessary to improve volatility and chromatographic performance.[4]
Q3: Can I separate all HETE isomers in a single chromatographic run?
A3: Simultaneously separating all positional and stereo-isomers of HETEs in a single run is extremely challenging. Typically, a reversed-phase method is used to separate the positional isomers first.[11] The collected fractions corresponding to a specific positional isomer can then be subjected to chiral chromatography to separate the enantiomers.[2]
Q4: What are typical mobile phases used for reversed-phase HPLC of HETEs?
A4: A common mobile phase for reversed-phase separation of HETEs consists of a gradient mixture of an aqueous component and an organic component. The aqueous phase is often water with a small amount of acid, such as 0.1% acetic acid or formic acid, to improve peak shape.[4][5] The organic phase is typically acetonitrile or methanol, or a mixture of the two.[4][5]
Q5: How do I choose between normal-phase and reversed-phase chromatography for HETE separation?
A5: Reversed-phase HPLC is the more common and generally preferred method for separating positional HETE isomers due to its compatibility with aqueous samples and the availability of a wide range of stable columns.[13] Normal-phase chromatography, often used for chiral separations, employs non-polar mobile phases like hexane and ethanol.[3] The choice depends on the specific isomers you are trying to separate and the subsequent detection method.
Experimental Protocols & Data
Sample Preparation: Solid-Phase Extraction (SPE)
A robust sample preparation protocol is critical for removing interfering substances and concentrating the analytes.[1]
Materials:
-
C18 SPE Cartridges
-
Methanol
-
Water
-
Hexane
-
Ethyl Acetate
-
Formic Acid or Acetic Acid
-
Nitrogen gas evaporator
-
Internal Standards (e.g., deuterated HETE analogs like this compound)[1]
Protocol:
-
Sample Acidification: Acidify the aqueous sample (e.g., plasma, cell culture supernatant) to a pH of approximately 3.5 with 0.1% formic or acetic acid.[1]
-
Internal Standard Spiking: Add an appropriate amount of deuterated internal standard to the sample for accurate quantification.[1]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.[1]
-
Sample Loading: Apply the acidified sample to the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.[1]
-
Elution: Elute the HETEs from the cartridge with 1 mL of methanol or ethyl acetate.[1]
-
Solvent Evaporation: Dry the eluate under a gentle stream of nitrogen gas.[1]
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for HPLC analysis.[1]
Quantitative Data Summary
Table 1: Typical Reversed-Phase HPLC Conditions for HETE Isomer Separation
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 2.1 x 250 mm, 5 µm particle size[14] | Techsphere 5-C18[15] |
| Mobile Phase A | 0.1% acetic acid in water[5] | Water:Methanol:Acetic Acid (35:65:0.06 v/v/v)[15] |
| Mobile Phase B | 0.1% acetic acid in acetonitrile:methanol (90:10 v/v)[5] | N/A (Isocratic) |
| Gradient | 20% B for 3 min, to 65% B in 13 min, to 95% B in 3 min, hold for 4 min, return to 20% B[4] | Isocratic |
| Flow Rate | 0.3 mL/min[5] | 1-2 mL/min[16] |
| Column Temperature | 35 °C[5] | Not Specified |
| Injection Volume | 10 µL[5] | Not Specified |
| Detection | Mass Spectrometry (Negative ESI)[5] | UV (235 nm)[16] |
Note: Retention times are approximate and can vary based on the specific HPLC system, column batch, and exact gradient conditions. Data is illustrative based on typical elution order.[1]
Table 2: Example Mass Spectrometry (MS/MS) Parameters for HETE Analysis
| Parameter | Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI)[5] |
| Ion Spray Voltage | -4000 V to -4500 V[5] |
| Source Temperature | 350 °C to 525 °C[5] |
| Nebulizer Gas (Gas 1) | 30-40 psi[5] |
| Turbo Gas (Gas 2) | 30-40 psi[5] |
| Curtain Gas | 10-15 psi[5] |
| Collision Gas (CAD) | High[5] |
| Detection Mode | Selected Reaction Monitoring (SRM)[5] |
Note: These values should be optimized for the specific instrument being used.[1]
Visualizations
Caption: Experimental workflow for HETE isomer analysis.
Caption: Simplified HETE synthesis and signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Resolution of enantiomers of hydroxyeicosatetraenoate derivatives by chiral phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. google.com [google.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 13. uhplcs.com [uhplcs.com]
- 14. scispace.com [scispace.com]
- 15. The separation of leukotrienes and hydroxyeicosatetraenoic acid metabolites of arachidonic acid by high performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
stability of 15(S)-HETE-d8 during sample storage and preparation
This technical support center provides guidance on the stability of 15(S)-HETE-d8 during sample storage and preparation to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage temperature for this compound stock solutions?
A1: For long-term stability, it is recommended to store this compound stock solutions at -80°C. While some manufacturers state stability for at least two years at -20°C, storage at -80°C is generally considered best practice for long-term preservation of eicosanoids to minimize potential degradation.[1] Total plasma oxylipins, a class of molecules that includes HETEs, have been shown to be stable during long-term storage at -80°C.[2]
Q2: How should I store my biological samples (e.g., plasma, serum) before extracting this compound?
A2: Biological samples should be stored at -80°C as soon as possible after collection. For eicosanoid analysis, it is crucial to minimize enzymatic and non-enzymatic oxidation. Long-term storage at -80°C has been shown to be suitable for preserving total plasma oxylipins.[2]
Q3: My processed samples containing this compound are in the autosampler for an LC-MS/MS run. How stable are they?
Q4: How many times can I freeze and thaw my samples containing this compound?
A4: It is recommended to minimize freeze-thaw cycles. Each cycle can potentially lead to degradation of lipids. One study on urinary eicosanoids showed that while some were stable, levels of 8-iso-PGF2α, a related lipid mediator, significantly increased after multiple freeze-thaw cycles, suggesting that degradation can occur.[3][4] If possible, aliquot samples into single-use volumes before freezing to avoid repeated thawing of the entire sample. A study on general metabolite stability found that snap-freezing in liquid nitrogen and rapid thawing in a room temperature water bath resulted in minimal degradation over 10 freeze-thaw cycles.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound | Degradation during storage: Improper storage temperature or prolonged storage. | Ensure stock solutions and samples are consistently stored at -80°C. Aliquot samples to avoid multiple freeze-thaw cycles. |
| Degradation during sample preparation: Prolonged exposure to room temperature, light, or harsh chemical conditions. | Keep samples on ice as much as possible during preparation. Protect from direct light. Ensure solvents are of high purity and appropriate for lipid analysis. | |
| Inefficient extraction: Suboptimal solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. | Review and optimize your extraction protocol. Ensure the SPE cartridge is properly conditioned and not allowed to dry out. For LLE, ensure appropriate solvent choice and sufficient mixing. | |
| High variability in quantification | Inconsistent sample handling: Differences in storage time, temperature, or number of freeze-thaw cycles between samples. | Standardize your sample handling protocol for all samples in a study. Minimize variability in storage duration and handling procedures. |
| Autosampler instability: Degradation of the analyte in the autosampler during a long analytical run. | Keep the autosampler cooled to 4°C. If possible, run a smaller batch of samples or inject stability standards at the beginning and end of the run to assess degradation. | |
| Presence of interfering peaks | Matrix effects: Co-elution of other compounds from the biological matrix that interfere with the detection of this compound. | Optimize your chromatographic separation to better resolve this compound from interfering peaks. Improve your sample cleanup by refining the wash steps in your SPE protocol or using a more selective extraction method. |
Stability Data
While specific quantitative stability data for this compound across various temperatures and time points is limited in publicly available literature, the following table summarizes general stability recommendations for HETEs based on available information.
| Storage Condition | Temperature | Duration | Recommendation/Observation | Reference |
| Long-Term Storage (Stock Solution) | -20°C | ≥ 2 years | Manufacturer's data indicates stability. | [1] |
| Long-Term Storage (Biological Sample) | -80°C | Long-term | Recommended for optimal preservation of eicosanoids. Total plasma oxylipins are stable. | [2] |
| Short-Term Storage (Processed Sample) | 4°C | At least 8 hours | Generally stable in the autosampler for a typical run. | |
| Room Temperature | Ambient | Unstable | HETEs are relatively more stable than prostaglandins and leukotrienes, but prolonged exposure should be avoided. | [6] |
| Freeze-Thaw Cycles | -80°C to RT | Multiple Cycles | Minimize as much as possible. Potential for degradation exists. Snap-freezing and rapid thawing may mitigate degradation. | [3][4][5] |
Experimental Protocols
Signaling Pathway of 15(S)-HETE
15(S)-HETE is a bioactive lipid that can modulate various cellular processes through different signaling pathways. One key pathway involves its interaction with peroxisome proliferator-activated receptor gamma (PPAR-γ), influencing gene expression related to inflammation and cell proliferation.
Experimental Workflow for Sample Analysis
A general workflow for the analysis of 15(S)-HETE from biological samples involves sample collection, addition of the internal standard, extraction, and analysis by LC-MS/MS.
Detailed Protocol: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is adapted from established methods for eicosanoid extraction.[7][8]
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 200 µL of plasma in a glass tube, add 10 µL of a 100 ng/mL this compound solution in methanol (or an appropriate amount to achieve a suitable concentration for your assay).
-
Vortex briefly to mix.
-
Acidify the sample by adding 10 µL of 2% aqueous acetic acid to adjust the pH to approximately 4.0. This protonates the carboxylic acid group of the analyte, enhancing its retention on the reversed-phase sorbent.
-
Dilute the sample with 400 µL of HPLC-grade water to reduce viscosity.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Place a C18 SPE cartridge (e.g., 50-100 mg) on a vacuum manifold.
-
Condition the cartridge by passing 1 mL of methanol through the sorbent.
-
Equilibrate the cartridge by passing 1 mL of HPLC-grade water. Do not allow the sorbent bed to dry out.
-
-
Sample Loading:
-
Load the entire pre-treated plasma sample onto the conditioned cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of HPLC-grade water to remove salts and other highly polar interferences.
-
Perform a second wash with 1 mL of 15% aqueous methanol to remove less polar impurities.
-
Dry the cartridge thoroughly under high vacuum for 5-10 minutes to remove any residual water.
-
-
Elution:
-
Place a clean collection tube in the manifold.
-
Elute the this compound and other retained lipids with 1 mL of methanol or ethyl acetate.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried residue in a known volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 50:50 methanol:water).
-
Detailed Protocol: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is based on a modified Bligh and Dyer method.[9]
-
Sample Preparation:
-
In a glass tube, add 1 mL of plasma.
-
Add a known amount of this compound internal standard (e.g., 25 µL of a 400 ng/mL solution).
-
-
Extraction:
-
Add 1 mL of 0.9% NaCl solution.
-
Add 2 mL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously for 10-15 minutes.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of 0.9% NaCl and vortex for an additional 1 minute.
-
-
Phase Separation:
-
Centrifuge the mixture at approximately 1,600 x g for 15 minutes at 4°C to achieve clear separation of the aqueous and organic layers.
-
-
Collection:
-
Carefully collect the lower organic (chloroform) layer using a glass Pasteur pipette, avoiding the protein interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the LC-MS/MS mobile phase.
-
This technical support guide provides a foundational understanding of the stability of this compound and best practices for its handling and analysis. For critical applications, it is always recommended to perform in-house validation of stability under your specific experimental conditions.
References
- 1. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. la-press.org [la-press.org]
- 4. Frontiers | Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. A One-Step Solid Phase Extraction Method for Bioanalysis of a Phosphorothioate Oligonucleotide and Its 3′ n-1 Metabolite from Rat Plasma by uHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Ion Suppression in ESI-MS for Lipid Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS) for accurate lipid analysis.
Troubleshooting Guides
Issue: Poor signal intensity and high variability in lipid quantification.
This is a common indicator of significant ion suppression. Follow this workflow to diagnose and mitigate the issue.
selecting the optimal SPE sorbent for eicosanoid extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal Solid-Phase Extraction (SPE) sorbent for eicosanoid extraction.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using Solid-Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE) for eicosanoids?
Solid-Phase Extraction (SPE) is often preferred for eicosanoid extraction from biological matrices for several reasons. While LLE can sometimes offer higher extraction efficiency, SPE provides a superior ability to remove endogenous impurities.[1] This is particularly crucial for the accurate detection and quantification of low-level eicosanoids.[1] Additionally, SPE is more amenable to processing a large number of samples, making it a more suitable technique for high-throughput applications.[1]
Q2: Which type of SPE sorbent is most commonly used for eicosanoid extraction?
Reversed-phase sorbents, such as C18 (also known as octadecylsilyl or ODS), are widely used for the extraction of eicosanoids like prostaglandins, thromboxanes, and leukotrienes from biological samples.[2] Polymeric reversed-phase sorbents, for instance, a hydrophilic-lipophilic balanced (HLB) sorbent, are also effective for extracting eicosanoids and their metabolites.[3][4]
Q3: When should I consider using a mixed-mode SPE sorbent?
Mixed-mode SPE sorbents, which possess both reversed-phase and ion-exchange properties, can be beneficial when a high degree of selectivity is required to remove complex matrix interferences.[5] They utilize a dual retention mechanism, allowing for more rigorous washing steps and resulting in cleaner extracts.[5] For example, a mixed-mode cation exchange (MCX) sorbent can be effective for extracting basic compounds.[6]
Q4: How important is pH control during the SPE process for eicosanoids?
Controlling the pH of the sample and wash solutions is critical for successful eicosanoid extraction. For reversed-phase SPE, the sample is typically acidified to a pH of around 3.5 to ensure that the acidic eicosanoids are in their neutral, protonated form, which enhances their retention on the non-polar sorbent. For ion-exchange SPE, the pH must be adjusted to facilitate the desired ionic interactions between the analyte and the sorbent.[7]
Q5: What are the key steps in a general SPE protocol for eicosanoids?
A typical SPE workflow for eicosanoid extraction involves the following steps:
-
Conditioning: The sorbent is treated with an organic solvent (e.g., methanol) to activate the functional groups.[8]
-
Equilibration: The sorbent is then rinsed with a solution that mimics the sample matrix (e.g., water or a buffer) to prepare it for sample loading.[8]
-
Sample Loading: The pre-treated sample is loaded onto the SPE cartridge.[8]
-
Washing: The cartridge is washed with a weak solvent to remove interfering compounds without eluting the target eicosanoids.[8]
-
Elution: The purified eicosanoids are eluted from the sorbent using a strong organic solvent.[8]
Sorbent Selection Guide
The choice of SPE sorbent depends on the specific properties of the eicosanoids of interest and the sample matrix. The following table summarizes the characteristics of common SPE sorbents used for eicosanoid extraction.
| Sorbent Type | Retention Mechanism | Recommended For | Sample Matrix Compatibility |
| Reversed-Phase (e.g., C18, C8) | Non-polar interactions | Non-polar to moderately polar eicosanoids (prostaglandins, thromboxanes, leukotrienes) from aqueous samples.[2] | Aqueous solutions (e.g., plasma, urine, tissue homogenates). |
| Polymeric Reversed-Phase (e.g., HLB, Strata-X) | Hydrophilic-lipophilic balanced interactions | Broad range of eicosanoids, including more polar metabolites.[3][4] Offers high retention and recovery. | Aqueous solutions.[3][4] |
| Mixed-Mode (e.g., Anion/Cation Exchange + Reversed-Phase) | Combination of non-polar and ionic interactions | Highly selective extraction of ionizable eicosanoids from complex matrices.[5] | Biological fluids where enhanced purity is required.[5] |
| Normal Phase (e.g., Silica, Diol) | Polar interactions (hydrogen bonding, dipole-dipole) | Polar eicosanoids from non-polar organic solvents.[9] | Non-polar organic extracts. |
Troubleshooting Guide
Problem: Low Recovery of Eicosanoids
| Potential Cause | Troubleshooting Steps |
| Incorrect Sorbent Choice | The sorbent's retention mechanism may not be suitable for your analyte. For highly polar eicosanoids, a reversed-phase sorbent might not provide adequate retention. Solution: Select a sorbent with a more appropriate retention mechanism. Consider a polymeric or mixed-mode sorbent for a broader range of analytes.[10] |
| Improper Sample pH | For reversed-phase SPE, if the sample pH is too high, the acidic eicosanoids will be ionized and poorly retained. Solution: Acidify the sample to a pH of approximately 3.5 before loading. For ion-exchange, ensure the pH is appropriate to charge the analyte and sorbent correctly.[11] |
| Wash Solvent is Too Strong | The wash solvent may be eluting the target eicosanoids along with the interferences. Solution: Reduce the organic solvent content in your wash solution or use a weaker solvent.[10] |
| Incomplete Elution | The elution solvent may not be strong enough to desorb the eicosanoids from the sorbent. Solution: Increase the strength of the elution solvent (e.g., higher percentage of organic solvent) or use a different solvent with a higher elution strength.[10] |
| Sample Overload | Exceeding the capacity of the SPE cartridge can lead to breakthrough of the analyte during sample loading. Solution: Reduce the sample volume or use a cartridge with a larger sorbent mass. |
| High Flow Rate | Loading or eluting the sample too quickly can prevent efficient interaction between the analytes and the sorbent. Solution: Decrease the flow rate during the loading and elution steps to allow for proper equilibration.[12] |
| Analyte Instability | Eicosanoids are prone to degradation. Solution: Process samples immediately after collection, keep them on ice, and consider adding antioxidants like butylated hydroxytoluene (BHT).[13][14] |
Problem: Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Inconsistent SPE Cartridge Packing | Variations in packing can lead to channeling and inconsistent flow rates. Solution: Ensure consistent flow rates across all samples. If the problem persists, try a different batch or brand of SPE cartridges.[15] |
| Cartridge Drying Out | If the sorbent bed dries out after conditioning and before sample loading, retention can be compromised. Solution: Do not allow the cartridge to dry out between the equilibration and sample loading steps.[16] |
| Inconsistent Sample Pre-treatment | Variations in sample pH, dilution, or the addition of internal standards can lead to inconsistent results. Solution: Standardize the sample pre-treatment protocol and ensure all reagents are added accurately. The use of deuterated internal standards is crucial for correcting run-to-run variations.[1] |
Experimental Protocols
Protocol 1: Reversed-Phase SPE (C18) for Eicosanoid Extraction from Plasma
This protocol is adapted from standard methods for the extraction of prostaglandins, thromboxanes, and leukotrienes.[2]
-
Sample Pre-treatment:
-
To 1 mL of plasma, add a cyclooxygenase inhibitor (e.g., indomethacin at 10-15 µM).[2]
-
Add an appropriate deuterated internal standard.[1]
-
Acidify the sample to pH 3.5 with 2M hydrochloric acid (approximately 50 µL per mL of plasma).[2]
-
Let the sample sit at 4°C for 15 minutes, then centrifuge to remove any precipitate.[2]
-
-
SPE Procedure:
-
Conditioning: Wash a C18 SPE cartridge with 3 mL of methanol.[1]
-
Equilibration: Equilibrate the cartridge with 3 mL of deionized water.[1]
-
Sample Loading: Apply the pre-treated plasma sample to the cartridge at a flow rate of approximately 0.5 mL/minute.[2]
-
Washing:
-
Elution: Elute the eicosanoids with 1 mL of methanol or 10 mL of ethyl acetate.[1][2]
-
-
Post-Elution:
Protocol 2: Polymeric Reversed-Phase SPE (HLB) for Eicosanoid Extraction
This protocol is a general guideline for using a hydrophilic-lipophilic balanced sorbent.
-
Sample Pre-treatment:
-
Follow the same pre-treatment steps as in Protocol 1 (addition of inhibitor and internal standard, acidification).
-
-
SPE Procedure:
-
Conditioning: Condition the HLB cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Sample Loading: Load the acidified sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5-10% methanol in water to remove polar impurities.
-
Elution: Elute the eicosanoids with 1 mL of methanol or acetonitrile.
-
-
Post-Elution:
-
Evaporate the eluate and reconstitute for analysis as described in Protocol 1.
-
Visualizations
Caption: Simplified eicosanoid biosynthesis pathway.
Caption: General workflow for eicosanoid SPE.
Caption: Decision tree for SPE sorbent selection.
References
- 1. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arborassays.com [arborassays.com]
- 3. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Sample Prep Tech Tip: Retention Mechanism | Phenomenex [phenomenex.com]
- 8. agilent.com [agilent.com]
- 9. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]
- 10. welch-us.com [welch-us.com]
- 11. youtube.com [youtube.com]
- 12. silicycle.com [silicycle.com]
- 13. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 14. benchchem.com [benchchem.com]
- 15. hawach.com [hawach.com]
- 16. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
issues with peak tailing in 15-HETE chromatography
Welcome to the technical support center for 15-HETE (15-Hydroxyeicosatetraenoic acid) chromatography. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of 15-HETE, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why is my 15-HETE peak tailing?
Peak tailing is a common issue in chromatography where the peak is not symmetrical, having a trailing edge that extends out.[1] For an acidic compound like 15-HETE, which contains a carboxylic acid group, this is most often caused by unwanted secondary interactions between the analyte and the stationary phase.
Primary Causes:
-
Improper Mobile Phase pH: 15-HETE has an acidic pKa of approximately 4.82.[2] If the mobile phase pH is at or above this value, the carboxylic acid group will be deprotonated (ionized), carrying a negative charge. This charged state can interact strongly with residual silanol groups (Si-OH) on the silica-based column packing, which are also ionized and negatively charged at mid-pH ranges, leading to peak tailing.[3]
-
Secondary Silanol Interactions: Standard silica-based columns (like C18) can have residual, un-capped silanol groups on their surface. The polar carboxylic acid group of 15-HETE can interact with these polar silanol sites, causing a secondary retention mechanism that delays a portion of the analyte molecules and results in a tailed peak.[3]
-
Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column inlet frit or stationary phase can create active sites that cause tailing.[1] Over time, column performance degrades, which can also lead to poor peak shape.
-
System and Method Issues: Other factors can include column overload (injecting too much sample), extra-column dead volume in the HPLC system, or using an injection solvent that is much stronger than the mobile phase.[1]
Q2: How can I fix peak tailing for 15-HETE?
Resolving peak tailing for 15-HETE involves a systematic approach to control the chemical interactions and optimize the chromatographic system. Below is a troubleshooting workflow and detailed solutions.
Troubleshooting Workflow
This workflow provides a step-by-step process to diagnose and resolve peak tailing.
Detailed Solutions & Protocols
Mobile Phase Optimization
The most effective way to improve the peak shape of an acidic analyte like 15-HETE is to control the mobile phase pH. The goal is to keep the carboxylic acid group fully protonated (neutral) to minimize secondary interactions.
Experimental Protocol: Mobile Phase Preparation
-
Objective: To prepare a mobile phase that suppresses the ionization of 15-HETE.
-
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN) or methanol (MeOH)
-
Formic acid (FA) or Acetic acid (AA), LC-MS grade
-
-
Procedure:
-
Aqueous Component (Mobile Phase A): To 1 liter of HPLC-grade water, add 1.0 mL of formic acid for a 0.1% solution (pH ≈ 2.7) or 2.0 mL of acetic acid for a 0.2% solution (pH ≈ 3.0).
-
Organic Component (Mobile Phase B): Use 100% acetonitrile or methanol. Some methods add the same concentration of acid to the organic phase to maintain consistent pH during gradient elution.
-
Degassing: Degas both mobile phases for 15-20 minutes using an ultrasonic bath or an inline degasser to prevent bubble formation.
-
-
Recommendation: Always operate at a pH at least 1.5-2 units below the analyte's pKa. For 15-HETE (pKa ≈ 4.82), a mobile phase pH between 2.5 and 3.5 is ideal.
Data Presentation: Effect of pH on Peak Asymmetry
The following table summarizes the expected impact of mobile phase pH on the peak shape of an acidic lipid like 15-HETE. The Asymmetry Factor (As) is calculated at 10% of the peak height; a value of 1.0 is perfectly symmetrical, while values > 1.2 indicate significant tailing.
| Mobile Phase pH (approx.) | Analyte State | Expected Interaction with Silanols | Expected Asymmetry Factor (As) |
| 5.0 | Mostly Ionized (-COO⁻) | Strong | > 1.8 |
| 4.5 | Partially Ionized | Moderate | 1.5 - 1.7 |
| 3.5 | Mostly Protonated (-COOH) | Weak | 1.2 - 1.4 |
| 2.7 | Fully Protonated (-COOH) | Minimal | 1.0 - 1.2 (Optimal) |
Column Selection and Care
Using the right column and maintaining it properly is critical.
-
Column Type: Use a modern, high-purity, "Type B" silica column that is fully end-capped. End-capping treats the silica surface to minimize the number of free silanol groups available for interaction.
-
Guard Columns: Use a guard column to protect the analytical column from contaminants present in biological samples. If you observe tailing on all peaks, the guard column may be blocked and should be replaced.[1]
Experimental Protocol: Column Flushing and Regeneration
-
Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.
-
Procedure:
-
Disconnect the column from the detector to avoid contamination.
-
Reverse the column (connect the outlet to the pump). Check the manufacturer's instructions to ensure the column can be back-flushed.
-
Flush the column with a series of solvents at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column). A typical sequence for a C18 column is:
-
20 column volumes of your mobile phase without buffer (e.g., Water/ACN).
-
20 column volumes of 100% Isopropanol (to remove lipidic residues).
-
20 column volumes of 100% Hexane (if very non-polar contaminants are suspected).
-
20 column volumes of 100% Isopropanol (to transition back to a polar solvent).
-
20 column volumes of your mobile phase without buffer.
-
-
Re-equilibrate the column in the forward direction with your initial mobile phase conditions for at least 30 minutes before use.
-
Sample Preparation and Injection
-
Sample Overload: If peak shape improves upon diluting the sample, then column overload was the likely cause. Reduce the concentration of your sample or decrease the injection volume.
-
Injection Solvent: The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Dissolving 15-HETE in a solvent containing a high percentage of organic solvent (like 100% ACN) when the initial mobile phase is highly aqueous can cause peak distortion.
Experimental Protocol: Sample Reconstitution
-
Objective: To ensure the sample solvent is compatible with the starting mobile phase conditions.
-
Procedure:
-
After the final evaporation step of your sample preparation (e.g., following Solid Phase Extraction), a dry residue of the lipid extract remains.
-
Reconstitute this residue in a solvent that matches your HPLC's initial mobile phase composition. For example, if your gradient starts at 60% Mobile Phase A (Water + 0.1% FA) and 40% Mobile Phase B (ACN + 0.1% FA), your reconstitution solvent should be a 60:40 mixture of Water:ACN with 0.1% FA.
-
Vortex thoroughly to ensure the 15-HETE is fully dissolved before injection.
-
Signaling Pathway Context
While not directly related to troubleshooting chromatography, understanding the biological context of 15-HETE can be important. 15-HETE is a product of the lipoxygenase (LOX) pathway and is involved in inflammatory processes.
References
reducing background noise in mass spectrometry for lipidomics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and achieve high-quality data in their mass spectrometry-based lipidomics experiments.
Troubleshooting Guides
This section addresses specific issues that can lead to increased background noise in your mass spectrometry data.
Issue: My baseline is consistently high across the entire spectrum.
A chronically elevated baseline can obscure low-abundance lipid peaks and compromise the accuracy of your results. This issue often stems from either chemical or electronic noise.
-
Initial Diagnosis: A simple test can help differentiate between chemical and electronic noise. First, turn off the electrospray ionization (ESI) source voltage and stop the liquid flow to the mass spectrometer. If the noise level significantly drops, the primary contributor is likely chemical noise. If the high baseline persists, the issue is more likely electronic in origin. Chemical noise often manifests at specific m/z values, whereas electronic noise tends to be more random.[1]
-
Troubleshooting Chemical Noise:
-
Contaminated Solvents or Mobile Phase: Always use fresh, high-purity, LC-MS grade solvents.[2] Ensure mobile phase reservoirs are clean glass bottles.[3] Impurities in solvents or additives can introduce significant background noise.[2][4]
-
Contaminated LC System: If the system has been idle or has analyzed complex samples, contaminants can build up. A thorough system flush is recommended. (See Experimental Protocol 1).
-
Dirty Ion Source: Residues from samples and mobile phase additives can accumulate on the ion source components (e.g., capillary, cone, nebulizer), leading to increased background noise.[2][5][6] Regular cleaning is crucial. (See Experimental Protocol 2).
-
Plasticizers and Other Leachables: Plastic labware is a common source of contaminants like phthalates and polymer additives.[3] Whenever possible, use glass or polypropylene labware and avoid long-term storage of solvents in plastic containers.[3]
-
-
Troubleshooting Electronic Noise:
-
Electronic noise is inherent to the detector and electronic components of the mass spectrometer. If you suspect electronic noise is the primary issue after ruling out chemical sources, it is best to contact your instrument manufacturer's service engineer for diagnosis and repair.
-
Issue: I am observing random, sharp peaks (spikes) in my chromatogram.
These "ghost peaks" can be sporadic and interfere with the identification and quantification of target lipids.
-
Carryover from Previous Injections: Residual analytes from a previous, more concentrated sample can elute in subsequent runs. To mitigate this, run blank injections (injecting only the mobile phase) between samples to ensure the system is clean.[1]
-
Contaminated Autosampler: The autosampler syringe and wash solvents can be a source of contamination. Ensure the wash solution is fresh and appropriate for your analytes.
-
Septum Bleed: Particles from the injection port septum can introduce contaminants. Use high-quality, low-bleed septa and replace them regularly.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in lipidomics mass spectrometry?
Background noise in mass spectrometry can be categorized into three main types:
-
Chemical Noise: This arises from ions that are not the analyte of interest but are detected by the mass spectrometer. Common sources include:
-
Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer.[8]
-
Environmental Noise: This can include dust particles and volatile organic compounds from the laboratory environment.[8]
Q2: How can I minimize noise during sample preparation?
A robust sample preparation protocol is critical for minimizing background noise. The primary goal is to efficiently extract lipids while removing interfering substances like proteins and salts.[9][10]
-
Lipid Extraction: Liquid-liquid extraction methods, such as the Folch or Bligh-Dyer procedures, are commonly used to separate lipids from other cellular components.[11][12] These methods use a combination of polar and non-polar solvents to partition lipids into an organic phase. (See Experimental Protocol 3).
-
Use of High-Purity Reagents: Always use LC-MS grade solvents and high-purity additives to prevent the introduction of contaminants.[2][4]
-
Minimize Use of Plastics: As mentioned previously, avoid plastic containers and pipette tips where possible to prevent leaching of plasticizers.[3] If plastics must be used, pre-rinse them with a high-purity solvent.[3]
-
Glassware Cleaning: Ensure all glassware is meticulously cleaned to remove any residual lipids or detergents. A rigorous washing protocol is recommended.[3]
Q3: Can instrumental parameters be optimized to reduce background noise?
Yes, optimizing mass spectrometer settings can significantly improve the signal-to-noise ratio.
-
Cone Voltage: Adjusting the cone voltage can help reduce the formation of solvent clusters and other interfering ions.[4][11]
-
Cone Gas Flow: Increasing the cone gas flow rate can help to desolvate ions more efficiently and reduce the amount of neutral solvent molecules entering the mass spectrometer, thereby lowering background noise.[4]
-
High-Resolution Mass Spectrometry: Using high-resolution instruments like Orbitrap or TOF mass spectrometers can help to distinguish between isobaric lipid species and background ions with very similar masses, effectively reducing noise.[13]
Q4: How can tandem mass spectrometry (MS/MS) help reduce background noise?
Tandem mass spectrometry (MS/MS) is a powerful technique for noise reduction. By selecting a specific precursor ion in the first stage of mass analysis and then fragmenting it to produce characteristic product ions in the second stage, you can filter out a significant amount of chemical noise that may be present at the same nominal mass as your analyte.[1]
Data and Protocols
Data Presentation
Table 1: Effect of Cone Gas Flow Rate on Background Noise
This table illustrates how optimizing the cone gas flow rate can reduce background noise and improve the signal-to-noise (S/N) ratio for a target analyte.
| Cone Gas Flow (L/hr) | Background Noise (Arbitrary Units) | Signal-to-Noise (S/N) Ratio |
| 150 | High | Low |
| 350 | Moderate | Improved |
| 500 | Low | Optimal |
Data adapted from a study demonstrating a decrease in noise with increased cone gas flow.[4]
Table 2: Recommended Solvents for LC System Cleaning
| Cleaning Mixture | Composition | Target Contaminants |
| 1 | 100% Isopropanol | General, non-polar contaminants |
| 2 | 50/50 Methanol/Acetonitrile | Broad range of contaminants |
| 3 | 100% Methanol | Polar contaminants |
| 4 | 100% LC-MS Grade Water | Salts and very polar contaminants |
It is recommended to flush the system sequentially with these solvents, starting with water and moving to less polar solvents, or in the reverse order depending on the suspected nature of the contamination.[14]
Experimental Protocols
Experimental Protocol 1: LC-MS System Flush for Background Reduction
Objective: To remove chemical contamination from the LC system and reduce background noise.
Materials:
-
LC-MS grade water
-
LC-MS grade isopropanol
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
A zero dead volume union or a restriction capillary
Procedure:
-
Remove the column from the LC system and replace it with a zero dead volume union or a restriction capillary.[1][14]
-
Place all solvent lines (A, B, C, D, etc.) into a bottle of LC-MS grade water.
-
Purge the solvent lines for at least 5-10 minutes.
-
Flush the system with 100% water at a flow rate of 0.5 mL/min for 30-60 minutes.
-
Sequentially move the solvent lines to isopropanol, then methanol, and finally acetonitrile, repeating the purge and flush steps for each solvent.
-
After the final solvent flush, place the solvent lines into fresh, filtered, and degassed mobile phases for your analysis.
-
Equilibrate the system with your initial mobile phase conditions until the baseline is stable.
-
A "steam clean" can be performed on the mass spectrometer overnight by setting the LC flow to 0.5 mL/min, nebulizer pressure to 60 psi, drying gas to 13 L/min, and drying gas temperature to 350°C.[1]
Experimental Protocol 2: Ion Source Cleaning
Objective: To remove accumulated residues from the ion source components to reduce noise and improve sensitivity.
Materials:
-
Lint-free cloths
-
LC-MS grade methanol
-
LC-MS grade isopropanol
-
LC-MS grade water
-
Sonicator
-
Appropriate tools for disassembling the ion source (refer to your instrument manual)
Procedure:
-
Follow the manufacturer's instructions to safely vent the instrument and remove the ion source.
-
Carefully disassemble the front-end components of the ion source, such as the capillary, cone, and nebulizer.
-
Rinse each component with a sequence of water, methanol, and then isopropanol.
-
For stubborn residues, sonicate the components in a beaker with the appropriate solvent (start with water, then move to methanol or isopropanol if needed) for 5-10 minutes.[5][14]
-
Thoroughly dry all components with a stream of nitrogen gas before reassembly.
-
Reassemble the ion source, reinstall it on the mass spectrometer, and pump the system down.
-
Allow sufficient time for the system to stabilize before re-introducing solvent flow.
Experimental Protocol 3: Modified Bligh-Dyer Lipid Extraction
Objective: To extract lipids from a biological sample while minimizing background contamination.
Materials:
-
Glass centrifuge tubes with PTFE-lined caps
-
LC-MS grade chloroform
-
LC-MS grade methanol
-
LC-MS grade water
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To your sample in a glass tube, add a 2:1 (v/v) mixture of chloroform:methanol. For every 1 mL of aqueous sample, use 3.75 mL of the chloroform:methanol mixture.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[14]
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of water to induce phase separation and vortex for another minute.[14]
-
Centrifuge the sample at a low speed (e.g., 1000 x g) for 10 minutes to separate the layers.[14] You should observe two distinct liquid phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Transfer the organic phase to a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate solvent for your LC-MS analysis (e.g., isopropanol:methanol 1:1).
Visualizations
Caption: A logical workflow for troubleshooting high background noise.
Caption: Relationship between noise sources and reduction strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. youtube.com [youtube.com]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lipidomics.wayne.edu [lipidomics.wayne.edu]
- 9. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 10. Improved identification and quantification of peptides in mass spectrometry data via chemical and random additive noise elimination (CRANE) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
Technical Support Center: Precision and Accuracy in 15(S)-HETE Measurement
Welcome to the technical support center for 15(S)-HETE measurements. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the precision and accuracy of your experiments involving 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for measuring 15(S)-HETE?
A1: The two most prevalent methods for quantifying 15(S)-HETE are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). ELISA is a competitive immunoassay that offers a high-throughput and cost-effective solution, while LC-MS/MS provides higher specificity and sensitivity, allowing for the simultaneous measurement of multiple eicosanoids.[1][2][3]
Q2: How should I properly collect and store my samples for 15(S)-HETE analysis?
A2: Proper sample handling is critical for accurate results.[1] For plasma, collect blood in tubes containing an anticoagulant like EDTA or heparin and centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[1][4] For serum, allow blood to clot for 30-60 minutes at room temperature before centrifuging.[1][5] Aliquot the supernatant (plasma or serum) and store it at -80°C to prevent degradation and avoid repeated freeze-thaw cycles.[1][5]
Q3: My 15(S)-HETE ELISA results are higher than expected. What could be the cause?
A3: Higher than expected 15(S)-HETE levels in an ELISA can be due to cross-reactivity with other structurally similar eicosanoids.[6] Significant cross-reactivity has been observed with 5,15-diHETE and 8,15-diHETE.[6][7] It is crucial to consult the datasheet for your specific ELISA kit to review known cross-reactivity data.[6]
Q4: Can antibodies in ELISA kits differentiate between 15(S)-HETE and its stereoisomer, 15(R)-HETE?
A4: 15(S)-HETE and 15(R)-HETE are stereoisomers, meaning they have the same chemical formula but a different 3D arrangement.[6][8] The specificity of antibodies for one stereoisomer over the other can vary between ELISA kits. Some antibodies may exhibit cross-reactivity. For definitive differentiation between stereoisomers, chiral chromatography followed by mass spectrometry is the recommended method.[3][9][10]
Q5: What is the best way to dissolve 15(S)-HETE for use in cell culture experiments?
A5: Due to its lipid nature, 15(S)-HETE is not readily soluble in aqueous media. It is recommended to first dissolve it in an organic solvent such as ethanol or DMSO to create a concentrated stock solution.[11][12] This stock solution can then be diluted into your cell culture medium. Ensure the final concentration of the organic solvent in your assay is low (typically less than 0.1-0.5%) to avoid solvent-induced cytotoxicity.[12]
Troubleshooting Guides
ELISA (Enzyme-Linked Immunosorbent Assay)
| Issue | Possible Cause | Troubleshooting Steps |
| High Background/High NSB (Non-Specific Binding) | Inadequate washing. | Increase the number and vigor of wash steps. Ensure all wells are completely aspirated after each wash.[6] |
| Contaminated reagents or plate. | Use fresh, high-purity water and reagents. Handle plates carefully to avoid contamination.[5] | |
| Exposure of NSB wells to antibody. | Be careful during pipetting to prevent cross-contamination of wells.[5] | |
| Low Signal/Low B0 (Maximum Binding) | Inactive enzyme conjugate or substrate. | Check the expiration dates of your reagents. Store reagents at the recommended temperatures.[13] |
| Dilution error in preparing reagents. | Carefully double-check all dilution calculations and pipetting volumes.[5] | |
| Insufficient incubation time. | Ensure you are following the incubation times specified in the kit protocol.[13] | |
| High Variability (High CV%) | Poor pipetting technique. | Use calibrated pipettes and practice consistent pipetting. Pre-wet pipette tips before dispensing.[5] |
| Temperature variation across the plate. | Ensure the plate is incubated in a stable temperature environment. Avoid stacking plates during incubation. | |
| Sample matrix effects. | Perform spike and recovery experiments to assess matrix interference. Consider sample purification, such as solid-phase extraction (SPE).[14] |
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape | Column degradation. | Use a guard column and ensure proper sample cleanup. Replace the analytical column if necessary. |
| Inappropriate mobile phase. | Optimize the mobile phase composition and gradient to improve peak shape. | |
| Low Sensitivity/Poor Ionization | Suboptimal mass spectrometer settings. | Optimize source parameters, including electrospray voltage, temperature, and gas flows.[2][14] |
| Matrix suppression. | Improve sample cleanup using techniques like solid-phase extraction (SPE).[2] Use a deuterated internal standard to correct for matrix effects.[2] | |
| Inaccurate Quantification | Lack of an appropriate internal standard. | Use a stable isotope-labeled internal standard (e.g., 15(S)-HETE-d8) to account for variations in sample preparation and instrument response.[2] |
| Standard curve issues. | Prepare fresh calibration standards for each run. Ensure the standard curve covers the expected concentration range of your samples. | |
| Isomer Interference | Co-elution of structurally similar isomers. | Utilize a chiral chromatography column to separate stereoisomers like 15(S)-HETE and 15(R)-HETE.[3][9][10] Optimize the chromatographic method to resolve other isomers. |
Experimental Protocols
Protocol 1: 15(S)-HETE Measurement by Competitive ELISA
This protocol provides a general guideline. Always refer to the manufacturer's instructions provided with your specific ELISA kit. [1]
Materials:
-
15(S)-HETE ELISA Kit (containing pre-coated 96-well plate, standard, tracer, antibody, wash buffer, etc.)
-
Microplate reader capable of measuring absorbance at 405-450 nm[1][15]
-
Adjustable pipettes and multichannel pipettor
-
Orbital microplate shaker
-
Ultrapure water
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards and wash buffer, according to the kit's instructions.
-
Standard Curve Preparation: Perform serial dilutions of the 15(S)-HETE standard to create a standard curve.[5]
-
Sample Addition: Add your samples and the prepared standards to the appropriate wells of the microplate.
-
Tracer and Antibody Addition: Add the 15(S)-HETE tracer (e.g., conjugated to acetylcholinesterase or horseradish peroxidase) and the specific polyclonal antibody to the wells.[1][15]
-
Incubation: Incubate the plate, typically with shaking, for the time and temperature specified in the protocol.[13]
-
Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.[15]
-
Substrate Addition: Add the substrate solution to each well. This will react with the enzyme on the tracer to produce a color change.[15]
-
Stop Reaction: Add the stop solution to terminate the reaction.[15]
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at the specified wavelength. The intensity of the color is inversely proportional to the concentration of 15(S)-HETE in the sample.[15]
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of 15(S)-HETE in your samples.[1]
Protocol 2: 15(S)-HETE Measurement by LC-MS/MS
This protocol provides a general workflow. Specific parameters will need to be optimized for your instrument and application.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Pipette your biological sample (e.g., 200 µL of plasma) into a glass tube.[2]
-
Add an internal standard (e.g., this compound).[2]
-
Perform a liquid-liquid extraction, for example, using a mixture of water/2-propanol/hexane.[2]
-
Vortex and centrifuge the sample.[2]
-
Apply the supernatant to an SPE cartridge (e.g., Oasis HLB).
-
Wash the cartridge to remove interfering substances.[2]
-
Elute the analytes with a solvent like methanol.[2]
-
Dry the eluate under a gentle stream of nitrogen.[2]
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used. For isomer separation, a chiral column is necessary.[3][9]
-
Mobile Phase A: 0.1% acetic acid or formic acid in water.[2]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% acetic acid or formic acid.[2]
-
Flow Rate: Typically 0.2-0.5 mL/min.[2]
-
Gradient: A gradient elution is used to separate the analytes.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI) is commonly used.[2]
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.[2]
-
Transitions: Monitor specific precursor-to-product ion transitions for 15(S)-HETE and the internal standard. For example, for 15-HETE, a common transition is m/z 319 -> 175.[16]
Data Presentation
Table 1: Performance Characteristics of 15(S)-HETE ELISA Kits
| Parameter | Cayman Chemical Kit | MyBioSource Kit | ADMEBio Kit |
| Assay Range | 78-10,000 pg/mL[5] | Not specified, theoretical range | 0.156-10 ng/mL[4] |
| Sensitivity (80% B/B0) | ~185 pg/mL[5] | 0.1 nmol/L | 0.094 ng/mL[4] |
| Midpoint (50% B/B0) | 700-1,200 pg/mL[5] | Not specified | Not specified |
| Sample Types | Plasma, serum, whole blood, urine, other matrices[5] | Serum, plasma, cell culture supernatants, body fluid, tissue homogenate[15] | Serum, plasma, cell culture supernatant, cell or tissue lysate, other liquid samples[4] |
| Intra-assay CV% | To be determined by user | Specified in kit manual | To be determined by user |
| Inter-assay CV% | To be determined by user | Specified in kit manual | To be determined by user |
Table 2: Example Cross-Reactivity of a 15(S)-HETE ELISA Kit
| Compound | Cross-Reactivity (%) |
| 15(S)-HETE | 100 |
| 5,15-diHETE | 53[7] |
| 8,15-diHETE | 6.6[7] |
| 5-HETE | < 1[7] |
| 12-HETE | < 1[7] |
| Arachidonic Acid | < 1[7] |
| Prostaglandin E2 (PGE2) | < 1[7] |
Data is illustrative and specific values should be obtained from the datasheet of the kit being used.
Visualizations
Caption: LC-MS/MS workflow for 15(S)-HETE measurement.
Caption: 15(S)-HETE signaling pathway in angiogenesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. admebio.com [admebio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of a radioimmunoassay for 15-HETE and its application to 15-HETE production by reticulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. abcam.com [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. mybiosource.com [mybiosource.com]
- 16. lipidmaps.org [lipidmaps.org]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for 15-HETE Quantification Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 15-Hydroxyeicosatetraenoic acid (15-HETE) using a deuterated internal standard against alternative analytical methods. Detailed experimental protocols, performance data, and visual workflows are presented to assist researchers in selecting and implementing the most suitable method for their specific needs.
Introduction to 15-HETE and its Quantification
15-HETE is a bioactive eicosanoid derived from the metabolism of arachidonic acid by 15-lipoxygenase (15-LOX) and cyclooxygenase (COX) enzymes. It is implicated in a variety of physiological and pathological processes, including inflammation, apoptosis, and cell proliferation. Accurate and precise quantification of 15-HETE in biological matrices is crucial for understanding its role in health and disease, and for the development of novel therapeutics.
While several analytical methods are available for 15-HETE measurement, LC-MS/MS coupled with the use of a stable isotope-labeled internal standard, such as 15-HETE-d8, is widely regarded as the gold standard due to its high sensitivity, specificity, and accuracy. This guide will delve into the validation of this method and compare its performance with other common techniques, namely Enzyme-Linked Immunosorbent Assay (ELISA) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Methods for 15-HETE Quantification
The choice of an analytical method for 15-HETE quantification depends on various factors, including the required sensitivity and specificity, sample matrix, throughput needs, and available instrumentation. The following table summarizes the key performance characteristics of LC-MS/MS with a deuterated standard, ELISA, and GC-MS.
| Parameter | LC-MS/MS with Deuterated Standard | ELISA | GC-MS |
| Principle | Chromatographic separation followed by mass-to-charge ratio detection. | Antigen-antibody binding with enzymatic signal amplification. | Chromatographic separation of volatile derivatives followed by mass detection. |
| Specificity | Very High (can distinguish between isomers). | Moderate to High (potential for cross-reactivity with structurally similar molecules). | High (can distinguish between isomers with appropriate derivatization and chromatography). |
| Sensitivity (Typical LOQ) | High (pg/mL to low ng/mL). | Good (typically in the range of 0.1 to 1.0 ng/mL).[1][2] | High (femtogram to picogram range on-column).[3] |
| Accuracy & Precision | High (excellent accuracy and precision due to correction by the deuterated internal standard). | Good (Intra- and inter-assay CVs are typically <15%).[1][2] | Good to High (dependent on derivatization efficiency and internal standard). |
| Linearity | Excellent (typically a wide dynamic range with R² > 0.99). | Good (defined by the standard curve, may have a narrower dynamic range). | Good (correlation coefficients typically >0.99 over the calibration range).[4] |
| Sample Throughput | Moderate to High (dependent on sample preparation and run time). | High (well-suited for screening large numbers of samples). | Low to Moderate (requires extensive sample preparation including derivatization). |
| Cost per Sample | High (instrumentation and deuterated standards are expensive). | Low to Moderate. | Moderate. |
| Instrumentation | LC-MS/MS system. | Microplate reader. | GC-MS system. |
| Key Advantage | "Gold standard" for accuracy, specificity, and multiplexing capabilities. | High throughput, cost-effective, and does not require extensive specialized training. | High resolution and sensitivity for volatile compounds. |
| Key Disadvantage | High initial instrument cost and complexity of method development. | Potential for cross-reactivity and matrix effects. | Requires derivatization, which can be time-consuming and introduce variability. |
Validation of an LC-MS/MS Method for 15-HETE Using a Deuterated Standard
A thorough validation is essential to ensure the reliability and accuracy of an LC-MS/MS method for 15-HETE quantification. The following table outlines the typical validation parameters and their acceptance criteria.
| Validation Parameter | Description | Acceptance Criteria |
| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity and Range | The ability to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range. | Correlation coefficient (R²) ≥ 0.99. Calibration curve should be reproducible. |
| Accuracy | The closeness of the measured value to the true value. | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ) for both intra- and inter-day precision. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy. |
| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible recovery across the concentration range. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard. | The CV of the internal standard-normalized matrix factor should be ≤15% across different lots of matrix. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration under the tested conditions. |
Experimental Protocols
Detailed Methodology for LC-MS/MS Method Validation
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Materials: Oasis HLB SPE cartridges, methanol, acetonitrile, water, formic acid, hexane, isopropanol, and 15(S)-HETE-d8 internal standard (IS).
-
Procedure:
-
To 200 µL of plasma, add 10 µL of this compound internal standard solution.
-
Add 1 mL of 10% (v/v) acetic acid in a water/isopropanol/hexane (2/20/30, v/v/v) solution.
-
Vortex for 1 minute and add 2 mL of hexane.
-
Vortex for 3 minutes and centrifuge at 2000 x g for 5 minutes.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (90:10, v/v).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: Gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 30% B and re-equilibrate.
-
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
15-HETE: m/z 319.2 -> 179.1
-
15-HETE-d8 (IS): m/z 327.2 -> 182.1
-
Mandatory Visualizations
15-HETE Signaling Pathway
The following diagram illustrates the biosynthesis of 15-HETE from arachidonic acid and its subsequent metabolism.
Caption: Biosynthesis of 15-HETE from arachidonic acid.
Experimental Workflow for LC-MS/MS Method Validation
The diagram below outlines the key steps in the validation of the LC-MS/MS method for 15-HETE quantification.
Caption: Workflow for LC-MS/MS method validation.
Conclusion
The validation of an LC-MS/MS method using a deuterated internal standard provides the most reliable and accurate approach for the quantification of 15-HETE in biological matrices. While ELISA offers a high-throughput and cost-effective alternative for screening purposes, and GC-MS provides high resolution for volatile compounds, neither can match the specificity and accuracy of LC-MS/MS for this application. The detailed validation protocol and performance characteristics presented in this guide offer a framework for researchers to establish a robust and reliable method for 15-HETE analysis, ultimately contributing to a better understanding of its role in health and disease.
References
- 1. mybiosource.com [mybiosource.com]
- 2. elkbiotech.com [elkbiotech.com]
- 3. Quantitative measurement of 5-, 12-, and 15-hydroxyeicosatetraenoic acid together with 12-hydroxyheptadecatrienoic acid by stable isotope dilution gas chromatography-negative ion chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of hydroperoxy-eicosatetraenoic acids and hydroxy-eicosatetraenoic acids as indicators of lipid peroxidation using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Internal Standards in Lipid Analysis: A Comparative Evaluation of 15(S)-HETE-d8
For researchers, scientists, and drug development professionals engaged in the intricate field of lipidomics, the precision and reliability of quantitative data are paramount. The use of internal standards is a cornerstone of accurate lipid quantification, correcting for variability throughout the analytical workflow. This guide provides an objective comparison of 15(S)-HETE-d8 and other common internal standards used in lipid analysis, supported by experimental data and detailed protocols.
The Crucial Role of Internal Standards in Lipidomics
Internal standards (IS) are compounds of known quantity added to a sample prior to analysis.[1] Ideally, an IS is chemically and physically similar to the analyte of interest but isotopically or structurally distinct, allowing it to be differentiated by mass spectrometry.[1] The primary function of an IS is to normalize the analytical signal of the endogenous lipid, accounting for sample loss during extraction, variations in ionization efficiency, and matrix effects.[2] For optimal performance, the IS should be added at the earliest stage of sample preparation.[1]
Stable isotope-labeled internal standards, such as the deuterated this compound, are widely considered the gold standard in quantitative mass spectrometry.[1] Their near-identical chemical and physical properties to the endogenous analyte ensure they co-elute during chromatography and experience similar ionization effects, providing superior correction for analytical variability.[1]
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is a critical decision in the design of any quantitative lipidomics experiment. The following tables summarize the performance of this compound and other deuterated HETE isomers as internal standards for the analysis of various eicosanoids.
Table 1: Performance Characteristics of Deuterated HETE Internal Standards
| Internal Standard | Target Analytes | Key Performance Metrics | Reference(s) |
| This compound | 5-HETE, 8-HETE, 9-HETE, 12-HETE, 15-HETE, 20-HETE | Linear range of 2-1000 pg for various HETEs. | [1] |
| 12(S)-HETE-d8 | 12(R)-HETE, 12(S)-HETE | Linearity (R²) > 0.999 over a concentration range of 1-5,000 ng/mL. | [1] |
| 5(S)-HETE-d8 | 5-HETE, 8-HETE, 12-HETE, 15-HETE | Used for quantification of multiple HETE positional isomers. | [1] |
Table 2: Recovery and Matrix Effect of Deuterated Internal Standards in Human Plasma
| Internal Standard | Recovery (%) | Matrix Effect (%) | Reference(s) |
| Deuterated Eicosanoids (General) | 70-120% | Varies by analyte and matrix | [3] |
| Deuterated Internal Standards (General) | 61.5% to 114.8% | 24.4% to 105.2% (can be ion enhancement or suppression) | [4] |
| 15-HETE-d8 | >64.5% (overall recovery for a panel of eicosanoids) | 73.0% to 128.0% (for a panel of eicosanoids) | [5] |
Note: Direct head-to-head comparative data for recovery and matrix effects across a wide range of specific internal standards in a single study is limited. The data presented reflects typical performance characteristics from various studies.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and reliable quantitative data. The following are representative methods for the extraction and analysis of eicosanoids using an internal standard like this compound.
Protocol 1: Solid-Phase Extraction (SPE) of Eicosanoids from Biological Fluids
This protocol is suitable for extracting eicosanoids from plasma, serum, or cell culture media.
Materials:
-
SPE cartridges (e.g., C18)
-
Methanol
-
Water
-
Ethyl Acetate
-
Formic Acid
-
Internal Standard Solution (e.g., this compound in ethanol)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Thaw biological samples on ice.
-
Internal Standard Spiking: To 100 µL of sample, add a known amount of the this compound internal standard solution.[6]
-
Acidification: Acidify the sample to a pH of approximately 3.5 with a dilute acid (e.g., formic acid).[6]
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with methanol followed by water.[6]
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of methanol in water to remove polar impurities.[7]
-
Elution: Elute the eicosanoids from the cartridge with methanol or ethyl acetate.[7]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[7]
Protocol 2: LC-MS/MS Analysis of Eicosanoids
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:15 v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard (e.g., for 15-HETE: m/z 319.2 -> 179.1; for 15-HETE-d8: m/z 327.2 -> 184.1).
Mandatory Visualizations
To provide a clearer understanding of the biological context and experimental workflow, the following diagrams have been generated using Graphviz.
Conclusion
The accurate quantification of lipid mediators is essential for advancing our understanding of their roles in health and disease. Stable isotope-labeled internal standards, such as this compound, are indispensable tools for achieving the highest level of accuracy and precision in LC-MS/MS-based lipid analysis. While positional isomers and other classes of internal standards can be employed, particularly in multiplexed assays, their use requires thorough method validation to ensure they adequately correct for the behavior of the specific analytes of interest. By carefully selecting the appropriate internal standard and adhering to robust, standardized experimental protocols, researchers can generate high-quality, reliable data to drive scientific discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lipidmaps.org [lipidmaps.org]
A Researcher's Guide to 15(S)-HETE Quantification: A Comparative Overview of Current Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), a critical bioactive lipid mediator, is paramount for advancing our understanding of its role in inflammation, angiogenesis, and apoptosis. This guide provides an objective comparison of the primary analytical methods employed for 15(S)-HETE quantification, supported by a synthesis of available experimental data from various studies.
Method Performance at a Glance
The choice of analytical method can significantly impact the accuracy and specificity of 15(S)-HETE quantification. Mass spectrometry-based methods, particularly LC-MS/MS, are generally considered the gold standard due to their high specificity and ability to distinguish between closely related isomers. Immunoassays, while often more accessible and less expensive, may be susceptible to cross-reactivity with other eicosanoids, potentially leading to an overestimation of the target analyte.
| Analytical Method | Principle | Common Sample Types | Reported Lower Limit of Quantification (LLOQ) / Sensitivity | Key Advantages | Key Limitations |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | Plasma, Serum, Urine, Cell Culture Media, Tissue Homogenates | 20 pg/mL | High specificity and sensitivity; ability to multiplex and analyze multiple HETEs simultaneously; can distinguish between stereoisomers with chiral chromatography. | Higher initial instrument cost; requires significant expertise for method development and data analysis. |
| Immunoassay (ELISA/RIA) | Antibody-based detection of the target analyte. | Plasma, Serum, Urine, Cell Culture Supernatant | ~20 pg (RIA); 0.094 ng/mL (ELISA) | High throughput; relatively lower cost and simpler instrumentation compared to MS. | Potential for cross-reactivity with other HETEs and metabolites, leading to less specificity; may report higher concentrations than MS methods. |
| GC-MS | Chromatographic separation of volatile derivatives followed by mass-based detection. | Various biological samples | High sensitivity and resolution of isomers. | Provides high resolution for isomeric eicosanoids. | Requires complex sample preparation and derivatization, which can be labor-intensive and introduce variability. |
In-Depth Look at Experimental Protocols
The following sections provide a generalized overview of the experimental workflows for the most common 15(S)-HETE quantification methods, based on protocols described in the literature.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.
Sample Preparation: Solid-Phase Extraction (SPE)
A common protocol for extracting 15(S)-HETE and other eicosanoids from biological fluids like plasma or serum involves solid-phase extraction.
-
Sample Acidification & Internal Standard Spiking: The biological sample is often acidified, and a deuterated internal standard, such as 15(S)-HETE-d8, is added to correct for matrix effects and variations in extraction efficiency.
-
SPE Cartridge Conditioning: An SPE cartridge (e.g., Oasis® HLB) is conditioned with methanol followed by water.
-
Sample Loading: The prepared biological sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed to remove interfering substances. A typical wash solution is 10% methanol in water.
-
Elution: The analytes of interest, including 15(S)-HETE, are eluted from the cartridge using a solvent like methanol.
-
Drying and Reconstitution: The eluate is dried down, often under a stream of nitrogen, and then reconstituted in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The extracted and reconstituted sample is then injected into the LC-MS/MS system.
-
Liquid Chromatography (LC) Conditions:
-
Mobile Phase A: Typically an aqueous solution with a small amount of acid, such as 0.1% acetic acid in water.
-
Mobile Phase B: An organic solvent mixture, for example, 0.1% acetic acid in acetonitrile and methanol (90:10 v/v).
-
Gradient Elution: A gradient is run to separate the different eicosanoids based on their hydrophobicity.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI) is commonly used for eicosanoids.
-
Detection Mode: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is employed for its high sensitivity and selectivity. This involves monitoring a specific precursor ion to product ion transition for 15(S)-HETE and its internal standard.
-
Immunoassay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) for 15(S)-HETE is typically a competitive assay.
General ELISA Protocol
-
Standard and Sample Preparation: A standard curve is prepared by serially diluting a known concentration of 15(S)-HETE. Biological samples may require purification, often using SPE, before analysis.
-
Competitive Binding: Standards and samples are added to the wells of a microplate pre-coated with an antibody specific to 15-HETE. A fixed amount of enzyme-conjugated 15-HETE (tracer) is then added. The 15-HETE in the sample competes with the tracer for binding to the antibody.
-
Incubation and Washing: The plate is incubated to allow for binding. Afterward, the wells are washed to remove any unbound components.
-
Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.
-
Signal Detection: A stop solution is added to terminate the reaction, and the absorbance is read on a microplate reader. The intensity of the color is inversely proportional to the concentration of 15(S)-HETE in the sample.
-
Quantification: The concentration of 15(S)-HETE in the samples is determined by interpolating from the standard curve.
Visualizing Workflows and Pathways
To better illustrate the processes involved, the following diagrams outline the experimental workflow for LC-MS/MS-based quantification and the biosynthetic pathway of 15(S)-HETE.
Concluding Remarks for the Practicing Scientist
The selection of an appropriate analytical method for 15(S)-HETE quantification is a critical decision that should be guided by the specific requirements of the research question, the available resources, and the desired level of analytical rigor. For studies demanding high specificity and the ability to differentiate between isomers, LC-MS/MS is the method of choice. However, for large-scale screening studies where high throughput is essential and some degree of cross-reactivity can be tolerated or accounted for, immunoassays offer a viable alternative.
It is imperative for researchers to be aware of the potential for discrepancies between methods. When comparing data across studies that have used different analytical platforms, it is crucial to consider the inherent strengths and limitations of each technique. For validation of key findings, it is often advisable to confirm results from immunoassays with a mass spectrometry-based method. As the field of lipidomics continues to evolve, the development of standardized reference materials and participation in inter-laboratory comparison studies will be essential for ensuring the comparability and reliability of 15(S)-HETE measurements across different laboratories and platforms.
The Analytical Edge: Evaluating 15(S)-HETE-d8 as an Internal Standard in Eicosanoid Quantification
For researchers, scientists, and drug development professionals navigating the complexities of eicosanoid analysis, the choice of an appropriate internal standard is paramount to achieving accurate and precise quantification. This guide provides a comprehensive comparison of 15(S)-HETE-d8 as an internal standard, evaluating its performance against other deuterated hydroxyeicosatetraenoic acid (HETE) analogs and offering detailed experimental insights to inform your analytical strategies.
The "gold standard" for the quantification of bioactive lipids like 15(S)-HETE is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity.[1] However, the reliability of LC-MS/MS data is intrinsically linked to the use of a suitable internal standard. An ideal internal standard should mirror the chemical and physical properties of the analyte, co-elute chromatographically, and exhibit similar ionization characteristics to compensate for variations during sample preparation and instrument response. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the most appropriate choice for this purpose due to their near-identical properties to the endogenous analyte.[2][3][4]
Performance Comparison of Deuterated HETE Internal Standards
The selection of an internal standard can significantly impact the accuracy and precision of quantification. While a structurally identical SIL-IS is ideal, researchers often employ other deuterated HETE isomers for the simultaneous analysis of multiple eicosanoids. The following tables summarize key performance metrics for this compound and other commonly used deuterated HETE internal standards, compiled from various LC-MS/MS-based studies.
Table 1: Performance Characteristics of this compound as an Internal Standard
| Analyte(s) | Linearity (r²) | Intra-Day Precision (% CV) | Inter-Day Precision (% CV) | Recovery (%) | Matrix Effect (%) | Reference |
| HETEs | >0.99 | <15 | <15 | 70-115 | Within ±15% | [2] |
| 15(S)-HETE | Meets FDA guidelines | Meets FDA guidelines | Not explicitly stated | Not explicitly stated | Not explicitly stated | [5] |
| Eicosanoids | >0.99 | <20 | <20 | >64.5 | 73.0-128.0 | [6] |
Note: Performance metrics can vary based on the specific matrix, instrumentation, and experimental conditions.
Table 2: Comparative Performance of Alternative Deuterated HETE Internal Standards
| Internal Standard | Primary Analyte(s) | Key Performance Metrics | Reference |
| 5(S)-HETE-d8 | 5-HETE, other HETEs | Used for quantification of multiple HETE positional isomers. | |
| 12(S)-HETE-d8 | 12(S)-HETE | Linearity (r²) > 0.999 over 1-5,000 ng/mL. | |
| 20-HETE-d6 | 20-HETE, other eicosanoids | Part of a panel for simultaneous eicosanoid analysis. | [6] |
While direct comparative studies evaluating the performance of these internal standards specifically for 15(S)-HETE quantification are limited, the use of positional isomers as internal standards is a valid approach, particularly in multiplexed assays. However, this necessitates thorough method validation to ensure adequate correction for the behavior of 15(S)-HETE.[3] Studies have shown that while using an alternative internal standard may result in relatively stable accuracy, it can lead to a significant increase in method imprecision.[3] The use of this compound is particularly advantageous as it corrects for variations in sample extraction, processing, and instrument response, thereby ensuring high accuracy and precision.
Experimental Protocols for HETE Quantification
The following section outlines a typical experimental workflow for the quantification of HETEs using this compound as an internal standard, based on established LC-MS/MS methodologies.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a commonly employed technique for the purification and concentration of eicosanoids from biological matrices.[1]
Materials:
-
SPE cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Formic Acid
-
Internal Standard Solution: this compound in methanol
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Aliquoting and Spiking: To a biological sample (e.g., 200 µL of plasma or serum), add a known amount of this compound internal standard solution.[5]
-
Acidification: Acidify the sample to approximately pH 3.5 with a dilute acid (e.g., 0.1 M HCl or 1% formic acid).
-
SPE Cartridge Conditioning: Condition the SPE cartridge by washing with methanol followed by water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences. A subsequent wash with a non-polar solvent like hexane can help remove neutral lipids.
-
Elution: Elute the HETEs from the cartridge using a suitable organic solvent such as methanol or ethyl acetate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (e.g., 90:10, v/v).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
15(S)-HETE: Precursor ion (m/z) 319.2 -> Product ion (m/z) (e.g., 179.1, 219.2)
-
This compound: Precursor ion (m/z) 327.2 -> Product ion (m/z) (e.g., 184.1, 227.2)
-
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
Visualization of Pathways and Workflows
To provide a clearer understanding of the biological context and experimental processes, the following diagrams have been generated.
Conclusion
The accurate and precise quantification of 15(S)-HETE is critical for elucidating its role in various physiological and pathological processes. The use of a stable isotope-labeled internal standard, specifically this compound, is the recommended approach for achieving the highest level of analytical rigor in LC-MS/MS-based quantification. Its near-identical physicochemical properties to the endogenous analyte ensure effective compensation for analytical variability, leading to reliable and reproducible data. While alternative deuterated HETE isomers can be employed, particularly for multiplexed analysis, their use requires careful validation to ascertain their suitability for correcting 15(S)-HETE. The experimental protocols and data presented in this guide provide a valuable resource for researchers aiming to develop and implement robust and accurate methods for 15(S)-HETE analysis in their studies.
References
- 1. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotopic internal standard correction for quantitative analysis of hydroxyeicosatetraenoic acids (HETEs) in serum by on-line SPE-LC-MS/MS in selected reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to Cross-Reactivity in 15-HETE Immunoassays
For researchers, scientists, and drug development professionals relying on accurate quantification of 15-hydroxyeicosatetraenoic acid (15-HETE), selecting a highly specific immunoassay is paramount. As a key lipid mediator in various physiological and pathological processes, including inflammation and cell proliferation, precise measurement of 15-HETE is critical. However, the structural similarity of 15-HETE to other eicosanoids presents a significant challenge in the form of antibody cross-reactivity, which can lead to inaccurate results.
This guide provides a comparative assessment of cross-reactivity in commercially available 15-HETE immunoassays, supported by experimental data and detailed protocols to aid in the critical evaluation of these kits.
Data Presentation: A Comparative Look at Cross-Reactivity
The degree of cross-reactivity with other structurally related lipids is a critical performance metric for any 15-HETE immunoassay. Below is a summary of publicly available cross-reactivity data for a popular commercial ELISA kit, alongside information for other kits where detailed data is not provided.
Table 1: Cross-Reactivity Profile of a Commercial 15(S)-HETE ELISA Kit
| Cross-Reactant | % Cross-Reactivity |
| 15(S)-HETE | 100% |
| 15(S)-HETrE | 3.03% |
| 5(S),15(S)-DiHETE | 2.87% |
| 15(S)-HEPE | 0.93% |
| 8(S),15(S)-DiHETE | 0.35% |
| (±)15-HEPE | 0.21% |
| 15(R)-HETE | 0.08% |
| 12(S)-HETE | 0.04% |
| 14,15-DiHETrE | 0.03% |
| 13(S)-HODE | 0.02% |
| Arachidonic Acid | 0.17% |
| (±)14,15-EpETrE | <0.01% |
| 5(R)-HETE | <0.01% |
| 5(S)-HETE | <0.01% |
| 12(R)-HETE | <0.01% |
| 20-HETE | <0.01% |
| 9(S)-HODE | <0.01% |
| 13(R)-HODE | <0.01% |
| Leukotriene B4 | <0.01% |
| Prostaglandin D2 | <0.01% |
| Prostaglandin E2 | <0.01% |
| 6-keto Prostaglandin F1α | <0.01% |
| Prostaglandin F2α | <0.01% |
| Thromboxane B2 | <0.01% |
| Data sourced from the Cayman Chemical 15(S)-HETE ELISA Kit (Item No. 534721) booklet.[1][2] |
Other Commercially Available Kits:
Immunoassay kits from other manufacturers, such as MyBioSource and ELK Biotechnology, are also available for the detection of human 15-HETE.[3][4][5][6][7][8] While the product literature for these kits states that there is "no significant cross-reactivity or interference between Human 15-HETE and analogues," detailed quantitative cross-reactivity data with a panel of structurally related eicosanoids is not consistently provided.[3][4][6] Researchers are advised to contact the manufacturers directly for more specific performance data.
Potential Cross-Reactants to Consider:
Based on structural similarities and findings from other immunoassay development studies, the following compounds are potential cross-reactants in 15-HETE immunoassays:
-
Other HETE isomers: 5-HETE, 8-HETE, 9-HETE, 11-HETE, and 12-HETE.[9]
-
DiHETEs (dihydroxyeicosatetraenoic acids): 5,15-diHETE and 8,15-diHETE have shown significant cross-reactivity in a radioimmunoassay for 15-HETE.[9]
-
Other structurally related lipids.
Experimental Protocols: Assessing Cross-Reactivity in a Competitive ELISA
The following protocol outlines a general procedure for determining the cross-reactivity of a 15-HETE immunoassay. This is based on the principles of a competitive enzyme-linked immunosorbent assay (ELISA).
Objective: To determine the specificity of a 15-HETE antibody by measuring its cross-reactivity with a panel of structurally related eicosanoids.
Materials:
-
Microtiter plate pre-coated with a 15-HETE conjugate
-
15-HETE standard
-
Potential cross-reacting compounds (e.g., other HETEs, DiHETEs, prostaglandins)
-
Specific antibody to 15-HETE
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer
Procedure:
-
Prepare Standards and Test Compounds:
-
Prepare a serial dilution of the 15-HETE standard to generate a standard curve.
-
Prepare serial dilutions of each potential cross-reacting compound at concentrations significantly higher than the expected IC50 of 15-HETE.
-
-
Assay Protocol:
-
Add a fixed amount of the specific 15-HETE antibody to all wells of the microtiter plate.
-
Add the 15-HETE standards and the dilutions of the test compounds to their respective wells.
-
Incubate the plate to allow for competitive binding between the 15-HETE on the plate and the 15-HETE or test compound in the solution for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plate again to remove any unbound secondary antibody.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis:
-
Measure the absorbance of each well at the appropriate wavelength.
-
Generate a standard curve by plotting the absorbance versus the concentration of the 15-HETE standard.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for 15-HETE and for each of the test compounds from their respective dose-response curves.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of 15-HETE / IC50 of test compound) x 100
-
Mandatory Visualizations
To further elucidate the context of 15-HETE analysis, the following diagrams illustrate its signaling pathway and the experimental workflow for assessing immunoassay cross-reactivity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. mybiosource.com [mybiosource.com]
- 4. elkbiotech.com [elkbiotech.com]
- 5. Human 15-HETE(15-Hydroxyeicosatetraenoic Acid) ELISA Kit [elkbiotech.com]
- 6. mybiosource.com [mybiosource.com]
- 7. amsbio.com [amsbio.com]
- 8. biokom.com.pl [biokom.com.pl]
- 9. Development of a radioimmunoassay for 15-HETE and its application to 15-HETE production by reticulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GC-MS and LC-MS for 15-HETE Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantitative analysis of 15-Hydroxyeicosatetraenoic acid (15-HETE). As a significant bioactive lipid mediator involved in inflammation, angiogenesis, and apoptosis, accurate and sensitive quantification of 15-HETE is crucial for advancing research and drug development.[1] This document outlines the experimental protocols, presents a head-to-head comparison of the techniques, and visualizes the relevant biological and analytical pathways to aid researchers in selecting the most appropriate method for their specific needs.
The Role of 15-HETE in Biological Systems
15-HETE is a metabolite of arachidonic acid, primarily produced through the 15-lipoxygenase (15-LOX) pathway. It plays a complex role in various physiological and pathological processes. The signaling cascade initiated by 15-HETE can influence cellular responses such as proliferation, migration, and inflammation, making it a key target of investigation in diseases like asthma, cancer, and cardiovascular conditions.[2]
Caption: Simplified signaling pathway of 15-HETE.
Gas Chromatography-Mass Spectrometry (GC-MS) for 15-HETE Analysis
GC-MS has historically been a cornerstone for the analysis of eicosanoids, including 15-HETE. The technique offers high chromatographic resolution and is considered a "gold standard" for the identification of volatile and thermally stable compounds.[3] However, for a polar and non-volatile molecule like 15-HETE, chemical derivatization is a mandatory step to increase its volatility and thermal stability for GC analysis.[4]
Experimental Protocol for GC-MS Analysis of 15-HETE
The following protocol is a generalized procedure based on established methods for eicosanoid analysis.
1. Sample Preparation (Extraction and Purification):
-
Internal Standard Addition: An isotopically labeled internal standard, such as 15-HETE-d8, is added to the biological sample (e.g., plasma, cell culture media) to correct for analyte loss during sample processing and analysis.
-
Protein Precipitation and Lipid Extraction: Proteins are precipitated using an organic solvent like methanol or acetone. Lipids, including 15-HETE, are then extracted using a solvent system such as ethyl acetate or a solid-phase extraction (SPE) cartridge (e.g., C18).
-
Purification: The extracted lipids may require further purification using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to remove interfering substances.[5]
2. Derivatization:
-
Esterification: The carboxylic acid group of 15-HETE is esterified to increase volatility. A common reagent for this is pentafluorobenzyl bromide (PFBBr).[6]
-
Silylation: The hydroxyl group of 15-HETE is converted to a trimethylsilyl (TMS) ether using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step further enhances volatility and thermal stability.[6][7]
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column with a non-polar or semi-polar stationary phase (e.g., DB-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless injection mode is typically used for trace analysis.
-
Temperature Program: A temperature gradient is employed to separate the derivatized analytes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Negative Chemical Ionization (NCI) is often used for PFB derivatives due to its high sensitivity for electrophilic compounds. Electron Ionization (EI) can also be used.
-
Detection Mode: Selected Ion Monitoring (SIM) is used to monitor specific ions of the derivatized 15-HETE and its internal standard, enhancing sensitivity and selectivity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for 15-HETE Analysis
LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the predominant technique for the analysis of eicosanoids. Its major advantage is the ability to analyze polar, non-volatile, and thermally labile compounds like 15-HETE in their native form, thus avoiding the need for derivatization.[8]
Experimental Protocol for LC-MS/MS Analysis of 15-HETE
The following is a typical protocol for the quantification of 15-HETE using LC-MS/MS.
1. Sample Preparation (Extraction):
-
Internal Standard Addition: A deuterated internal standard, such as 15-HETE-d8, is added to the sample.[8]
-
Solid-Phase Extraction (SPE): SPE is the most common method for extracting and concentrating 15-HETE from biological matrices. C18 cartridges are widely used for this purpose. The sample is loaded onto the conditioned cartridge, washed to remove interferences, and then the analyte is eluted with an organic solvent like methanol or acetonitrile.[9]
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reversed-phase C18 column is typically used for the separation of eicosanoids.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.[8][9]
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization: Negative Electrospray Ionization (ESI) is highly effective for ionizing the carboxylic acid group of 15-HETE.[9]
-
Detection Mode: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is used for quantification. This involves monitoring a specific precursor ion of 15-HETE (e.g., m/z 319.2) and one or more of its characteristic product ions (e.g., m/z 175 or 219).[9][10]
-
References
- 1. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. mdpi.com [mdpi.com]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. Quantitative measurement of 5-, 12-, and 15-hydroxyeicosatetraenoic acid together with 12-hydroxyheptadecatrienoic acid by stable isotope dilution gas chromatography-negative ion chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC-ECNICI-MS/MS of eicosanoids as pentafluorobenzyl-trimethylsilyl (TMS) derivatives: Evidence of CAD-induced intramolecular TMS ether-to-ester rearrangement using carboxy-18O-labelled eicosanoids and possible implications in quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of eicosanoids by quadrupole gas chromatography-negative ion chemical ionization-tandem mass spectrometry as pentafluorobenzyl trimethylsilyl derivatives: Naming the Murphy rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Evaluating the Linearity and Range of 15(S)-HETE Assays
For researchers, scientists, and drug development professionals engaged in the study of inflammatory processes, cancer, and cardiovascular diseases, the accurate quantification of 15(S)-hydroxyeicosatetraenoic acid [15(S)-HETE] is of paramount importance. As a key bioactive lipid mediator, understanding its physiological and pathological roles hinges on the reliability of the assays used for its measurement. This guide provides a comprehensive comparison of the linearity and range of commercially available 15(S)-HETE Enzyme-Linked Immunosorbent Assays (ELISAs) and the alternative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Performance Comparison of 15(S)-HETE Quantification Methods
The selection of an appropriate assay for 15(S)-HETE quantification depends on various factors, including the required sensitivity, specificity, sample matrix, and throughput. While ELISAs offer a convenient and high-throughput option, LC-MS/MS is considered the gold standard for its superior specificity and accuracy.
| Parameter | 15(S)-HETE ELISA Kits | LC-MS/MS |
| Linear Range | Typically in the order of 78 - 20,000 pg/mL, but can vary between manufacturers. | Wide dynamic range, often spanning several orders of magnitude (e.g., low pg/mL to ng/mL). |
| Sensitivity (Lower Limit of Quantification) | Ranges from approximately 58.9 pg/mL to 69.21 pg/mL. | High sensitivity, with LOQs reported in the low pg/mL range. |
| **Linearity (Correlation Coefficient, R²) ** | Generally expected to be >0.98, though specific data is often not provided in product datasheets. | Routinely >0.99. |
| Specificity (Cross-reactivity) | Can exhibit cross-reactivity with structurally related eicosanoids. The degree of cross-reactivity varies between kits. | High specificity due to the separation of analytes by chromatography and detection by mass-to-charge ratio. |
Table 1. Comparison of Key Performance Parameters for 15(S)-HETE Quantification Methods.
Linearity and Range of Commercially Available 15(S)-HETE ELISA Kits
Linearity of an immunoassay refers to the ability to provide results that are directly proportional to the concentration of the analyte in the sample. The analytical range is the interval between the upper and lower concentrations of an analyte in a sample for which the assay has been demonstrated to be accurate, precise, and linear.
While specific linearity data with regression analysis is not always readily available in the public domain for all commercial kits, the following table summarizes the stated assay ranges and sensitivities for several common 15(S)-HETE ELISA kits.
| Manufacturer | Assay Range | Sensitivity (LOD/LLOQ) |
| Cayman Chemical | 78 - 10,000 pg/mL | ~185 pg/mL (80% B/B0) |
| Abcam | 78.1 - 20,000 pg/mL | ≤ 69.21 pg/mL |
| ELK Biotechnology | 0.13 - 8 ng/mL | 0.1 ng/mL |
| MyBioSource | 0.13 - 8 ng/mL | 0.1 ng/mL |
Table 2. Stated Performance of Selected 15(S)-HETE ELISA Kits.
Cross-Reactivity Profile
A critical aspect of evaluating a 15(S)-HETE ELISA kit is its specificity, which is often presented as cross-reactivity with other structurally similar molecules. The following table provides an example of a cross-reactivity profile for a commercially available 15(S)-HETE ELISA kit.
| Compound | Cross-Reactivity (%) |
| 15(S)-HETE | 100 |
| 15(R)-HETE | 0.08 |
| 5(S)-HETE | <0.01 |
| 12(S)-HETE | 0.04 |
| 20-HETE | <0.01 |
| Arachidonic Acid | 0.17 |
| Prostaglandin E2 | <0.01 |
Table 3. Example Cross-Reactivity of a 15(S)-HETE ELISA Kit (Data adapted from Cayman Chemical product information).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard Alternative
LC-MS/MS offers a highly sensitive and specific alternative for the quantification of 15(S)-HETE. This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.
A validated LC-MS/MS method for the analysis of eicosanoids, including 15(S)-HETE, typically demonstrates excellent linearity over a wide concentration range, with a correlation coefficient (R²) greater than 0.99. The lower limit of quantification (LLOQ) for 15(S)-HETE using LC-MS/MS can reach the low picogram per milliliter level, making it suitable for samples with very low analyte concentrations.
Experimental Protocols
Experimental Protocol for Assessing the Linearity of a 15(S)-HETE ELISA Kit
Objective: To determine the linearity of the 15(S)-HETE ELISA kit by assessing the recovery of a spiked analyte in a serially diluted sample matrix.
Materials:
-
15(S)-HETE ELISA Kit (including standards, wash buffer, and substrate)
-
Sample matrix (e.g., plasma, serum, cell culture media)
-
High-concentration 15(S)-HETE standard
-
Precision pipettes and tips
-
Microplate reader
Procedure:
-
Sample Spiking: Spike a sample of the matrix with a known high concentration of the 15(S)-HETE standard. The final concentration should be near the upper limit of the assay's standard curve.
-
Serial Dilution: Perform a series of serial dilutions (e.g., 1:2, 1:4, 1:8, 1:16) of the spiked sample using the appropriate assay buffer provided in the kit.
-
Assay Performance: Run the undiluted spiked sample and all subsequent dilutions in the 15(S)-HETE ELISA according to the manufacturer's instructions. Include a standard curve in the same run.
-
Data Analysis:
-
Determine the concentration of 15(S)-HETE in each dilution by interpolating from the standard curve.
-
Correct the measured concentrations by multiplying by the respective dilution factor.
-
Calculate the recovery for each dilution using the following formula: Recovery (%) = (Measured Concentration / Expected Concentration) x 100
-
Plot the measured concentrations against the expected concentrations and perform a linear regression analysis to determine the correlation coefficient (R²).
-
Acceptance Criteria:
-
Recovery should be within 80-120% for each dilution.
-
The correlation coefficient (R²) should be ≥ 0.98.
Experimental Protocol for 15(S)-HETE Quantification by LC-MS/MS
Objective: To accurately quantify 15(S)-HETE in biological samples using a validated LC-MS/MS method.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
-
15(S)-HETE analytical standard
-
Deuterated 15(S)-HETE internal standard (e.g., 15(S)-HETE-d8)
-
Solvents for mobile phase (e.g., acetonitrile, methanol, water with formic acid)
-
Solid-phase extraction (SPE) cartridges for sample cleanup
Procedure:
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, serum) on ice.
-
Add a known amount of the deuterated internal standard to each sample.
-
Perform protein precipitation (e.g., with cold acetonitrile).
-
Conduct solid-phase extraction (SPE) to remove interfering substances.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate 15(S)-HETE from other sample components using a gradient elution on the C18 column.
-
Detect and quantify 15(S)-HETE and its internal standard using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of 15(S)-HETE in the samples by interpolating from the standard curve.
-
Visualizing the Experimental Workflow
To better illustrate the process of evaluating assay linearity, the following diagram outlines the key steps involved.
Caption: Workflow for evaluating the linearity of a 15(S)-HETE ELISA.
Assessing the Recovery of 15(S)-HETE-d8: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, accurate quantification of lipid mediators is paramount. This guide provides a comparative overview of common extraction methods for 15(S)-HETE-d8, a deuterated internal standard crucial for the precise measurement of the bioactive lipid 15(S)-HETE in various biological matrices. We present a summary of expected recovery rates, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable method for your research needs.
Comparative Analysis of Extraction Methods
The recovery of an internal standard is a critical parameter in analytical method validation, ensuring that the quantification of the target analyte is corrected for losses during sample preparation. While specific recovery data for this compound is not always explicitly published, the following tables summarize typical recovery rates for eicosanoids and other lipid mediators using common extraction techniques. These values can serve as a benchmark for method development and optimization.
| Extraction Method | Biological Matrix | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | Plasma, Serum | 60 - 118%[1] | High selectivity, cleaner extracts, potential for automation.[2][3] | Method development can be complex, potential for analyte loss if sorbent and solvents are not optimized. |
| Urine | ~88% (for similar compounds)[4] | Removes salts and polar interferences effectively. | Matrix effects can still be a concern. | |
| Liquid-Liquid Extraction (LLE) | Plasma | >90% (for similar compounds) | Simple, cost-effective, and efficient for a broad range of lipids.[5] | Can be less selective than SPE, may co-extract interfering substances, more labor-intensive.[6] |
| Tissue Homogenate | Variable, dependent on tissue type and homogenization | Effective for complex solid samples. | Requires thorough homogenization, potential for emulsions to form. |
Experimental Protocols
Below are detailed protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) adapted from established methods for eicosanoid analysis.[7] The use of a deuterated internal standard like this compound from the beginning of the sample preparation process is essential to correct for any analyte loss.
Protocol 1: Solid-Phase Extraction (SPE) for Plasma or Serum
This protocol is suitable for the extraction of 15(S)-HETE and its deuterated standard from plasma and serum.
Materials:
-
SPE cartridges (e.g., C18)
-
Methanol
-
Water (HPLC-grade)
-
Ethyl Acetate
-
Hexane
-
Formic Acid
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To 200 µL of plasma or serum, add 10 µL of this compound internal standard solution.
-
Protein Precipitation: Add 600 µL of methanol, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water followed by 2 mL of 15% methanol in water to remove polar impurities.
-
Elution: Elute the analytes with 2 mL of ethyl acetate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma or Urine
This protocol provides a general framework for extracting 15(S)-HETE and its deuterated standard using LLE.
Materials:
-
Ethyl Acetate
-
Hexane
-
Formic Acid
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To 500 µL of plasma or urine, add 10 µL of this compound internal standard solution.
-
Acidification: Acidify the sample to a pH of approximately 3.5 by adding 10 µL of formic acid.
-
Extraction: Add 2 mL of a hexane:ethyl acetate mixture (1:1, v/v), vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of 15(S)-HETE, the following diagrams have been generated using Graphviz.
15(S)-HETE is a bioactive lipid mediator derived from arachidonic acid primarily through the action of the 15-lipoxygenase (15-LOX) enzyme.[8][9][10] It plays a significant role in various physiological and pathological processes, including inflammation and angiogenesis.[8][11][12]
The pro-angiogenic effects of 15(S)-HETE are mediated through the activation of signaling pathways such as PI3K/Akt/mTOR and Jak2/STAT5B.[11][13][14][15] Understanding these pathways is crucial for researchers investigating the role of 15(S)-HETE in diseases characterized by aberrant angiogenesis.
References
- 1. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Arachidonate 15-lipoxygenase: A promising therapeutic target for alleviating inflammation in acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arachidonic Acid 15-Lipoxygenase: Effects of Its Expression, Metabolites, and Genetic and Epigenetic Variations on Airway Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipoxygenase - Wikipedia [en.wikipedia.org]
- 11. 15(S)-HETE-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires Janus kinase 2-signal transducer and activator of transcription-5B-dependent expression of interleukin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Derivatization Techniques for HETE Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyeicosatetraenoic acids (HETEs) are a group of biologically active lipids derived from the metabolism of arachidonic acid. They play crucial roles in various physiological and pathological processes, including inflammation, angiogenesis, and cancer progression. Accurate and sensitive quantification of HETEs in biological matrices is essential for understanding their function and for the development of novel therapeutics.
Due to their inherent chemical properties—possessing both a carboxylic acid and a hydroxyl group—HETEs often exhibit low volatility and may show poor chromatographic behavior, making their direct analysis by gas chromatography-mass spectrometry (GC-MS) challenging. Chemical derivatization is a critical sample preparation step that modifies the functional groups of HETEs to increase their volatility, improve chromatographic peak shape, and enhance detection sensitivity.
This guide provides an objective comparison of the most common derivatization techniques for HETE analysis, focusing on silylation and pentafluorobenzyl (PFB) esterification. We present a summary of their performance, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal method for their specific analytical needs.
Comparison of Key Derivatization Techniques
The two most prevalent derivatization strategies for HETE analysis via GC-MS are silylation, which targets the hydroxyl group, and pentafluorobenzylation, which targets the carboxylic acid group. Often, a two-step approach is employed where both functional groups are derivatized to achieve maximal volatility and sensitivity.
Quantitative Performance Data
The following table summarizes the performance characteristics of the primary derivatization reagents used for HETE analysis. The choice of reagent significantly impacts sensitivity, stability, and reaction efficiency.
| Derivatization Technique | Reagent(s) | Target Functional Group(s) | Key Advantages | Potential Disadvantages | Typical LOD/LOQ |
| Silylation | BSTFA or MSTFA (+ 1% TMCS) | Hydroxyl, Carboxylic Acid | Fast, quantitative reactions; effective for multiple functional groups.[1][2] | Derivatives are moisture-sensitive and can be unstable; excess reagent can interfere with analysis.[3][4] | ng/L to µg/L range, depending on matrix and instrument.[5][6] |
| PFB Esterification | Pentafluorobenzyl Bromide (PFBBr) | Carboxylic Acid | Forms highly stable derivatives with excellent electron-capturing properties, ideal for sensitive detection (NCI-MS).[7][8] | Strong lachrymator, requires careful handling; may require a catalyst and elevated temperatures for efficient reaction.[9][10] | Low ng/L to pg/L range, particularly with NCI-MS.[11] |
| Two-Step (Esterification + Silylation) | PFBBr followed by BSTFA/MSTFA | Carboxylic Acid and Hydroxyl | Maximizes volatility and thermal stability; combines the benefits of both techniques for comprehensive derivatization.[12] | More complex and time-consuming protocol; introduces more potential sources of variability. | Potentially the lowest detection limits due to enhanced chromatographic properties. |
BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide TMCS: Trimethylchlorosilane LOD: Limit of Detection; LOQ: Limit of Quantification NCI-MS: Negative Chemical Ionization Mass Spectrometry
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the analytical process is crucial for a comprehensive understanding. The following diagrams illustrate the metabolic pathway of HETE formation and the workflows for the discussed derivatization techniques.
Arachidonic Acid Cascade and HETE Formation
HETEs are synthesized from arachidonic acid (AA) via three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) monooxygenase.[13][14][15] This diagram outlines the generation of various HETE isomers through these key pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. restek.com [restek.com]
- 3. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brjac.com.br [brjac.com.br]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 11. Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 15(S)-HETE-d8
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 15(S)-HETE-d8 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential not only for regulatory compliance but also for the protection of all laboratory personnel. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, focusing on immediate safety precautions and logistical planning.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is typically supplied in a solution, often acetonitrile, which is a highly flammable and toxic substance.[1][2] Therefore, the disposal procedure is primarily governed by the hazardous nature of the solvent.[2]
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and away from any sources of ignition.[3][4] Personal Protective Equipment (PPE) is mandatory and includes chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a flame-resistant lab coat.[2]
Key Safety and Regulatory Data
| Hazard Classification | GHS Hazard Statements | UN Number | Proper Shipping Name |
| Flammable liquids 2 | H225: Highly flammable liquid and vapor | UN 3272 | Esters, n.o.s. |
| Acute toxicity - oral 4 | H302: Harmful if swallowed | ||
| Acute toxicity - dermal 4 | H312: Harmful in contact with skin | ||
| Acute toxicity - inhalation 4 | H332: Harmful if inhaled | ||
| Eye irritation 2A | H319: Causes serious eye irritation | ||
| Skin irritation | H315: Causes skin irritation | ||
| Respiratory irritation | H335: May cause respiratory irritation |
This data is compiled from safety data sheets for similar compounds and solvents and should be used as a general guideline. Always refer to the specific SDS for the product you are using.[1][3][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict accordance with all applicable national and local regulations.[3] Under no circumstances should this chemical waste be poured down the drain or disposed of in regular trash.[2]
-
Waste Identification and Segregation :
-
Designate a specific, clearly labeled, and sealed container for this compound waste.[3]
-
The container must be made of a material compatible with the solvent (e.g., acetonitrile) and have a secure, tight-fitting lid.[2]
-
Do not mix this waste with other chemical waste streams to avoid potentially dangerous reactions.[3] Incompatible materials include strong oxidizers, acids, and bases.[2]
-
-
Waste Collection :
-
Storage of Waste :
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[2][5][6]
-
This area must be at or near the point of waste generation and under the control of laboratory personnel.[2][6]
-
Ensure that the total volume of waste does not exceed the designated limits for an SAA (e.g., 55 gallons).[6]
-
-
Disposal of Unused Product :
-
Spill Management and Cleanup :
-
In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[4]
-
Use an inert absorbent material, such as sand or diatomite, to contain and collect the spill.[1][8]
-
Carefully collect the absorbent material and contaminated debris into the designated hazardous waste container.[3]
-
Clean the affected area thoroughly.[3]
-
-
Container Disposal :
-
Empty containers that held this compound should be handled as if they still contain the product.[3]
-
To decontaminate, you can air-dry the emptied container in a chemical fume hood or triple rinse it with a suitable solvent.[2]
-
The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[2]
-
After proper decontamination, remove or deface the original labels before disposing of the container as non-hazardous waste.[2]
-
-
Arranging for Final Disposal :
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. targetmol.com [targetmol.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. purdue.edu [purdue.edu]
- 7. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. fishersci.ca [fishersci.ca]
- 9. carlroth.com [carlroth.com]
Essential Safety and Handling Protocols for 15(S)-HETE-d8
For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 15(S)-HETE-d8. Adherence to these guidelines is essential for ensuring personal safety and proper management of this compound.
This compound, a deuterated derivative of a major arachidonic acid metabolite, is a valuable internal standard in biomedical research. However, its handling requires stringent safety measures due to its potential hazards. The compound is typically supplied in a solution, and both the compound and the solvent may present risks.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for handling this compound. This information is compiled from safety data sheets of similar compounds and general laboratory safety standards.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses. A face shield may be required for splash hazards. | Protects eyes from splashes of the solution, which can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact with the solution, which can be harmful if absorbed. |
| Skin Protection | Laboratory coat. Additional protective clothing may be necessary based on the scale of work. | Protects against accidental skin exposure and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a respiratory protective device is required. | Minimizes the inhalation of vapors, which can be harmful. |
Operational and Disposal Plan
A systematic approach to handling and disposing of this compound is crucial for laboratory safety and environmental protection. The following workflow outlines the key steps from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
